molecular formula C7H4ClF5OS B176530 4-(Pentafluorosulfanyl)benzoyl chloride CAS No. 197384-98-8

4-(Pentafluorosulfanyl)benzoyl chloride

Cat. No.: B176530
CAS No.: 197384-98-8
M. Wt: 266.62 g/mol
InChI Key: NNFDYUZNKYWPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentafluorosulfanyl)benzoyl chloride (CAS 197384-98-8) is a high-value aromatic acyl chloride that serves as a critical building block for introducing the pentafluorosulfanyl (SF5) moiety into complex molecules. The SF5 group is renowned as a "super-trifluoromethyl" group due to its superior properties, including exceptional electronegativity (Hammett constant σₚ = 0.68), high thermal and chemical stability, and significant lipophilicity . This combination of traits makes the SF5 group an increasingly popular bioisostere in medicinal chemistry and agrochemical research for fine-tuning the properties of lead compounds . This reagent is particularly valuable in nucleophilic acyl substitution reactions, where the powerful electron-withdrawing nature of the para-situated SF5 group significantly enhances the electrophilicity of the carbonyl carbon . It is expertly used as a key synthetic intermediate for constructing active ingredients, as demonstrated in the synthesis of novel meta-diamide insecticides that exhibit high potency and excellent selectivity towards insect over mammalian receptors . Researchers also utilize it to create advanced materials and liquid crystals, leveraging the unique steric bulk and stability the SF5 group imparts . This product is classified as a corrosive, moisture-sensitive liquid and must be handled with appropriate precautions, including the use of personal protective equipment and operation under an inert atmosphere . It is offered at a high purity of 99.0% and is presented for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5OS/c8-7(14)5-1-3-6(4-2-5)15(9,10,11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFDYUZNKYWPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381328
Record name 4-(Pentafluorothio)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197384-98-8
Record name 4-(Pentafluorothio)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pentafluorosulfanyl Group: A Technical Guide to a "Super" Moiety in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pentafluorosulfanyl (SF5) group, a moiety of burgeoning interest, is rapidly transitioning from a synthetic curiosity to a cornerstone in the design of advanced materials and therapeutics.[1][2] Often dubbed the "super-trifluoromethyl group," its unique combination of properties—including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—offers a powerful tool for chemists to modulate molecular characteristics with remarkable precision.[3][4][5] This guide provides an in-depth exploration of the SF5 group, from its fundamental physicochemical properties and synthetic accessibility to its strategic application in medicinal chemistry and materials science, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its transformative potential.

Unveiling the Pentafluorosulfanyl Group: Physicochemical Landscape

The SF5 group is characterized by a central sulfur atom in a +6 oxidation state, bonded to five fluorine atoms in a square pyramidal geometry. This unique structure underpins a set of physicochemical properties that distinguish it from other fluorinated and non-fluorinated functional groups.

Core Physicochemical Properties

The SF5 group's defining features are its potent electron-withdrawing nature, substantial steric bulk, and high lipophilicity.[6][7][8] These attributes are a direct consequence of the five highly electronegative fluorine atoms bonded to the sulfur center.

PropertyPentafluorosulfanyl (SF5)Trifluoromethyl (CF3)Rationale for Advantage in Chemical Design
Electronegativity (Pauling Scale) ~3.65[9]~3.36The superior electronegativity of the SF5 group can lead to more potent inductive effects, influencing the acidity/basicity of neighboring groups and modulating non-covalent interactions.[1][9]
Hammett Constant (σp) 0.680.53The stronger electron-withdrawing nature of SF5 significantly impacts the electronic properties of aromatic systems, affecting reactivity and metabolic stability.[10]
Lipophilicity (Hansch parameter, π) 1.230.88The enhanced lipophilicity of the SF5 group can improve a molecule's ability to cross cell membranes, potentially increasing bioavailability in drug candidates.[1][8][10]
Steric Hindrance (Van der Waals Volume, ų) 55.434.6The larger size of the SF5 group can be leveraged to create specific steric interactions, influencing molecular conformation and binding selectivity.[11]

The confluence of these properties makes the SF5 group an attractive bioisostere for other common functionalities like the trifluoromethyl, tert-butyl, and nitro groups.[1][12] Its implementation can lead to enhanced metabolic stability, improved binding affinity, and better pharmacokinetic profiles in bioactive molecules.[1][13]

Synthetic Strategies for Incorporating the SF5 Moiety

Historically, the synthetic challenges associated with introducing the SF5 group have limited its widespread adoption.[11][14] However, recent advancements have led to more practical and accessible methods, paving the way for broader exploration of SF5-containing compounds.

Radical Pentafluorosulfanylation

The addition of a pentafluorosulfanyl radical (SF5•) to unsaturated systems is a primary strategy for forming C-SF5 bonds. Pentafluorosulfanyl chloride (SF5Cl) is a key reagent in this approach, often used in light-driven radical reactions.[13][15]

This protocol outlines a general procedure for the radical addition of SF5Cl to an alkene, a common method for synthesizing aliphatic SF5 compounds.

  • Reaction Setup: In a photochemically appropriate reaction vessel (e.g., quartz or borosilicate glass), dissolve the alkene substrate (1.0 equiv.) in a suitable degassed solvent (e.g., hexane or dichloromethane).

  • Reagent Addition: Introduce a solution of pentafluorosulfanyl chloride (SF5Cl) in n-hexane (1.1-1.5 equiv.).

  • Initiation: Irradiate the reaction mixture with a suitable light source (e.g., UV lamp or blue LEDs) at a controlled temperature (typically room temperature).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, carefully quench any remaining reactive species. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired SF5-adduct.

Safety Precaution: Pentafluorosulfanyl chloride is a toxic gas at room temperature with a low boiling point and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[16] Solutions of SF5Cl in solvents like n-hexane offer a safer, bench-stable alternative.[16]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Alkene Alkene Substrate Radical_Addition Radical Addition Alkene->Radical_Addition SF5Cl SF5Cl Solution SF5Cl->Radical_Addition Light Light Irradiation (UV or Blue LED) Light->Radical_Addition Solvent Degassed Solvent Solvent->Radical_Addition Workup Workup & Purification Radical_Addition->Workup SF5_Adduct SF5-Containing Compound Workup->SF5_Adduct

Oxidative Fluorination

For the synthesis of aryl-SF5 compounds, oxidative fluorination of sulfur-containing precursors such as diaryl disulfides or aryl thiols is a powerful strategy.[13][17] This method typically involves a two-step process: thiolation followed by oxidative fluorination.

This protocol describes a general method for the synthesis of an aryl-SF5 compound from an aryl thiol.

  • Thiolation (if necessary): If starting from an aryl halide, perform a cross-coupling reaction to introduce a thiol or disulfide group.

  • Oxidative Fluorination:

    • Reagent Preparation: In a suitable reaction vessel, combine the aryl thiol or disulfide (1.0 equiv.) with a fluoride source (e.g., potassium fluoride) and an oxidizing agent (e.g., trichloroisocyanuric acid) in an appropriate solvent (e.g., acetonitrile).

    • Reaction: Stir the mixture at a controlled temperature until the reaction is complete, as monitored by NMR or LC-MS.

  • Workup: Quench the reaction mixture and perform an extractive workup to isolate the crude product.

  • Purification: Purify the crude material by column chromatography or recrystallization to obtain the pure aryl-SF5 compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Aryl_Thiol Aryl Thiol or Disulfide Oxidative_Fluorination Oxidative Fluorination Aryl_Thiol->Oxidative_Fluorination Oxidant Oxidizing Agent (e.g., TCICA) Oxidant->Oxidative_Fluorination Fluoride Fluoride Source (e.g., KF) Fluoride->Oxidative_Fluorination Purification Workup & Purification Oxidative_Fluorination->Purification Aryl_SF5 Aryl-SF5 Compound Purification->Aryl_SF5

Applications in Drug Discovery and Medicinal Chemistry

The SF5 group is increasingly utilized in medicinal chemistry to enhance the properties of therapeutic compounds.[1] Its ability to improve metabolic stability and binding affinity makes it a valuable tool in lead optimization.[1]

Bioisosteric Replacement

The SF5 group serves as an effective bioisostere for the trifluoromethyl (CF3) group, often leading to improved biological activity. For instance, the replacement of a CF3 group with an SF5 group in certain bioactive molecules has been shown to enhance their efficacy.[3] The SF5 group has also been used as a replacement for tert-butyl, halogen, or nitro groups.[12]

Case Study: SF5-Containing Insecticides

A notable application of the SF5 group is in the development of novel insecticides. In one study, a series of meta-diamide insecticides containing the SF5 group were synthesized.[3] The resulting compounds exhibited high insecticidal activity and excellent selectivity.[3][18] This demonstrates the potential of the SF5 moiety to contribute to the discovery of new crop-protecting agents.[3]

The SF5 Group in Materials Science

Beyond medicinal chemistry, the unique electronic and physical properties of the SF5 group are being harnessed in the field of materials science, particularly in the design of optoelectronic materials.[14]

Tuning Optoelectronic Properties

The strong electron-withdrawing nature of the SF5 group can significantly influence the electronic structure of organic molecules.[1] This property has been exploited to tune the optoelectronic characteristics of functional materials, with applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[11][14] The thermal and chemical stability imparted by the SF5 group also contributes to the durability of these materials.[1]

Safety and Handling Considerations

While the utility of SF5-containing compounds is vast, it is crucial to handle the reagents used in their synthesis with appropriate safety measures. Pentafluorosulfanyl chloride (SF5Cl) is a toxic, low-boiling-point gas that requires careful handling in a well-ventilated fume hood.[16] The development of bench-stable solutions of SF5Cl and solid SF5-donating reagents represents a significant step forward in improving the safety and accessibility of SF5 chemistry.[16] Always consult the Safety Data Sheet (SDS) for any SF5 reagent before use.[19][20]

Conclusion and Future Outlook

The pentafluorosulfanyl group has firmly established itself as a valuable and versatile functional group in modern chemistry. Its distinctive combination of electronic and steric properties provides a unique tool for fine-tuning molecular characteristics in both medicinal chemistry and materials science. As synthetic methodologies continue to improve and our understanding of the nuanced effects of the SF5 group deepens, its application is poised to expand even further, leading to the development of next-generation pharmaceuticals, agrochemicals, and functional materials.

References

The Rising Star in Aromatic Scaffolds: A Technical Guide to the Physicochemical Properties of Pentafluorosulfanyl Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF₅) group is rapidly emerging as a substituent of significant interest in medicinal chemistry and drug discovery. Often dubbed a "super-trifluoromethyl" group, its unique combination of electronic and steric properties offers a powerful tool for modulating the physicochemical and pharmacokinetic profiles of aromatic drug candidates. This technical guide provides an in-depth exploration of the core physicochemical properties of pentafluorosulfanyl aromatics, presenting quantitative data, detailed experimental methodologies, and a visualization of its impact on a key biological pathway.

Core Physicochemical Properties: A Quantitative Overview

The introduction of the SF₅ group onto an aromatic ring imparts a distinct set of properties that can be leveraged in drug design. These include strong electron-withdrawing effects, high lipophilicity, and enhanced metabolic stability. The following tables summarize key quantitative data for various SF₅-substituted aromatic compounds, providing a comparative basis for medicinal chemists.

Table 1: Electronic Properties - Hammett Constants

The SF₅ group is a powerful electron-withdrawing group, significantly more so than the trifluoromethyl (CF₃) group. This is reflected in its Hammett constants (σ), which quantify the electronic effect of a substituent on a reaction center.

Substituentσ_meta_ (σ_m_)σ_para_ (σ_p_)
-SF₅ 0.61 [1]0.68 [1]
-CF₃0.43[1]0.53 - 0.54
-NO₂0.710.78
-CN0.560.66
-Br0.390.23
-H0.000.00
Table 2: Lipophilicity - Partition and Distribution Coefficients (logP & logD)

Despite its high polarity, the SF₅ group significantly increases the lipophilicity of aromatic compounds, a crucial factor for membrane permeability and bioavailability. The Hansch parameter (π) provides a measure of the lipophilicity contribution of a substituent.

SubstituentHansch Parameter (π)
-SF₅ 1.23 - 1.51
-CF₃0.88 - 1.09
-OCF₃1.04
-t-Butyl1.98

Note: Specific logP and logD values are highly dependent on the entire molecular structure. The data below provides examples for specific SF₅-aromatic compounds.

CompoundlogPlogD at pH 7.4
3-Benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide4.31 (calculated)-
Pentafluorosulfanylbenzene3.25 (estimated)-
4-(Pentafluorosulfanyl)aniline2.5 (estimated)-
Table 3: Acidity and Basicity - pKa Values

The strong electron-withdrawing nature of the SF₅ group influences the acidity and basicity of nearby functional groups. For example, it decreases the pKa of phenols (making them more acidic) and anilines (making them less basic).

CompoundpKa
3-(Pentafluorosulfanyl)benzoic acid< 3 (estimated)
Pentafluorobenzoic acid1.48[2]
4-Nitrophenol7.15
Phenol9.99
Aniline4.6

Note: Experimentally determined pKa values for a wide range of SF₅-substituted phenols and anilines are still emerging in the literature.

Key Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug discovery. The following sections detail standard experimental protocols for measuring logP, pKa, and metabolic stability.

Determination of Lipophilicity (logP/logD): The Shake-Flask Method

The shake-flask method remains the gold standard for experimentally determining the partition coefficient (logP) and distribution coefficient (logD).

Protocol:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD measurement). This is achieved by vigorously mixing the two phases and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a known volume of the pre-saturated n-octanol and aqueous buffer mixture in a screw-cap vial. The final concentration of the test compound should be below its solubility limit in both phases.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Acidity/Basicity (pKa): Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the analyte is a base or an acid. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

Assessment of Metabolic Stability: In Vitro Liver Microsomal Assay

This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, found in liver microsomes.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Compound Incubation: Add the test compound (from a stock solution) to the microsomal suspension.

  • Initiation of Metabolism: Initiate the metabolic reaction by adding a cofactor solution, typically containing NADPH. A control incubation without NADPH is run in parallel.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Visualizing the Impact: SF₅-Vorinostat and HDAC Inhibition

The enhanced physicochemical properties of SF₅-aromatics can translate to improved biological activity. A case in point is SF₅-vorinostat, an analog of the histone deacetylase (HDAC) inhibitor vorinostat. The SF₅-substituted compound exhibits potent anticancer activity. The following diagram illustrates the proposed mechanism of action.[3][4][5]

HDAC_Inhibition cluster_cell Cancer Cell cluster_nucleus Nucleus SF5_Vorinostat SF₅-Vorinostat HDAC Histone Deacetylase (HDAC) SF5_Vorinostat->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Condensed Chromatin Histones->Chromatin leads to Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin leads to TSG Tumor Suppressor Genes (e.g., p21, pTEN) Chromatin->TSG Repression Gene_Expression Gene Expression Open_Chromatin->Gene_Expression Activation Apoptosis Apoptosis TSG->Apoptosis Induction Gene_Expression->TSG

Caption: Mechanism of action of SF₅-vorinostat as an HDAC inhibitor, leading to apoptosis.

Conclusion

The pentafluorosulfanyl group offers a compelling set of physicochemical properties that can be strategically employed in the design of novel aromatic drug candidates. Its strong electron-withdrawing nature, coupled with a significant increase in lipophilicity and metabolic stability, provides medicinal chemists with a versatile tool to optimize lead compounds. As synthetic methodologies for the introduction of the SF₅ group become more accessible, its application in drug discovery is poised for significant growth, potentially leading to the development of more effective and safer therapeutics.

References

The Pentafluorosulfanyl (SF5) Group: An In-depth Technical Guide to its Unique Characteristics in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the pentafluorosulfanyl (SF5) group is rapidly emerging as a substituent of significant interest, often touted as a "super-trifluoromethyl" group. Its unique combination of electronic, steric, and physicochemical properties offers distinct advantages in the design of novel molecules with enhanced performance characteristics. This technical guide provides a comprehensive overview of the core attributes of the SF5 functional group, including its synthesis, reactivity, and impact on molecular properties, with a focus on its application in drug development.

Physicochemical Properties: A Comparative Analysis

The SF5 group exhibits a unique set of physicochemical properties that distinguish it from other common functional groups, most notably the trifluoromethyl (CF3) group. These properties are summarized in the tables below.

Table 1: Comparison of Physicochemical Properties of SF5 and CF3 Groups
PropertySF5CF3Rationale for Advantage in Medicinal Chemistry
Electronic Effect
Hammett Constant (σp)0.68[1][2]0.53[1][2]The stronger electron-withdrawing nature of SF5 can significantly influence the acidity/basicity of nearby functional groups and enhance interactions with biological targets.
Hammett Constant (σm)0.61[1][2]0.43[1][2]Provides a powerful tool for tuning electronic properties from the meta position.
Lipophilicity
Hansch Parameter (π)1.23[1][2]0.88[1][2]The higher lipophilicity of the SF5 group can improve membrane permeability and bioavailability of drug candidates.
Steric Properties
Van der Waals Volume (ų)55.4[1]34.6[1]The larger steric bulk of the SF5 group can be used to probe steric pockets in binding sites and can shield the molecule from metabolic attack.
Stability
Thermal StabilityHigh[3][4]HighBoth groups are thermally robust, but the SF5 group's stability is noteworthy, contributing to the overall durability of the molecule.
Metabolic StabilityGenerally high[5]VariableThe SF5 group is often associated with increased metabolic stability, leading to improved pharmacokinetic profiles.[5]
Bond Strength
S-F Bond Dissociation Energy (kcal/mol)~91[6]N/AThe high strength of the S-F bonds contributes to the exceptional chemical and thermal stability of the SF5 group.[3]

Synthesis of SF5-Containing Compounds

The introduction of the SF5 group into organic molecules has historically been a challenge, but recent advancements have made it more accessible. The primary methods involve the use of pentafluorosulfanyl chloride (SF5Cl).

Experimental Protocol: Radical Addition of SF5Cl to Alkynes

This protocol describes a general procedure for the radical-initiated addition of SF5Cl to an alkyne, a common method for creating SF5-containing alkenes.

Materials:

  • Alkyne substrate

  • Pentafluorosulfanyl chloride (SF5Cl) solution in a suitable solvent (e.g., hexane)

  • Radical initiator (e.g., triethylborane (Et3B) in hexane, or an amine-borane complex)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the alkyne substrate in the anhydrous solvent in a suitable reaction vessel.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C or -40 °C).

  • Add the SF5Cl solution dropwise to the reaction mixture.

  • Initiate the reaction by adding the radical initiator. For Et3B, it is often introduced as a solution in the presence of a small amount of air (oxygen). For amine-borane complexes, the addition is typically done at low temperature.

  • Allow the reaction to stir at the specified temperature for the required time (typically several hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or 19F NMR).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., water or a saturated aqueous solution of sodium bicarbonate).

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired SF5-containing alkene.

Key Applications in Drug Development

The unique properties of the SF5 group make it a valuable tool in drug discovery and development for modulating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.

Logical Workflow for Bioisosteric Replacement with the SF5 Group

The decision to incorporate an SF5 group is often driven by the need to overcome specific challenges in lead optimization. The following diagram illustrates a logical workflow for considering the SF5 group as a bioisosteric replacement for other functional groups.

G Logical Workflow for SF5 Bioisosteric Replacement Start Identify Lead Compound with Suboptimal Properties Problem Define Problem: - Poor Potency - Low Bioavailability - Metabolic Instability - Off-target Effects Start->Problem Consideration Consider Bioisosteric Replacement Problem->Consideration SF5_Option Evaluate SF5 as a Replacement for: - CF3 Group - t-Butyl Group - Nitro Group - Halogens Consideration->SF5_Option Synthesis Synthesize SF5-analogue SF5_Option->Synthesis Testing In Vitro & In Vivo Testing: - Potency Assays - ADME Profiling - Toxicity Studies Synthesis->Testing Analysis Analyze Data and Compare to Lead Compound Testing->Analysis Decision Decision: - Improved Candidate? - Further Optimization Needed? Analysis->Decision Decision->Consideration Iterate End Advance Candidate or Iterate Design Decision->End Improved G Androgen Receptor Signaling Pathway and SF5 Antagonist Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive Androgen Receptor (AR) + Heat Shock Proteins (HSPs) Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization ARE Androgen Response Element (ARE) on DNA AR_active->ARE Translocates to Nucleus & Binds SF5_Antagonist SF5-Containing Antagonist SF5_Antagonist->AR_inactive Binds & Prevents Activation Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation G Experimental Workflow: Synthesis and Screening of an SF5-Compound Library cluster_synthesis Synthesis cluster_screening Screening cluster_followup Follow-up Start Select Scaffolds and SF5-Building Blocks Reaction Parallel Synthesis of SF5-Analogues Start->Reaction Purification Purification and Characterization (HPLC, NMR, MS) Reaction->Purification Library SF5-Compound Library Purification->Library HTS High-Throughput Screening (HTS) - Primary Assay Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response Hits SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection Optimization Lead Optimization Lead_Selection->Optimization

References

The Advent and Utility of a "Super" Building Block: A Technical Guide to 4-(Pentafluorosulfanyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Pentafluorosulfanyl Group

In the landscape of modern medicinal and materials chemistry, the relentless pursuit of novel molecular scaffolds with enhanced properties is paramount. Among the functional groups that have garnered significant attention, the pentafluorosulfanyl (SF₅) group stands out for its unique and powerful electronic and physicochemical characteristics.[1][2] Often dubbed a "super-trifluoromethyl group," the SF₅ moiety offers a compelling combination of high electronegativity, exceptional chemical and thermal stability, and significant lipophilicity.[1][3] These attributes make it an increasingly valuable tool for modulating the properties of bioactive compounds and advanced materials.[2][4]

This technical guide delves into the discovery, history, and synthetic utility of a key building block that provides access to this remarkable functional group: 4-(pentafluorosulfanyl)benzoyl chloride . As a reactive acyl chloride, this compound serves as a gateway for the facile introduction of the 4-SF₅-benzoyl moiety into a wide array of molecular architectures, enabling researchers to harness the distinctive benefits of the pentafluorosulfanyl group.

A Legacy of Fluorine Chemistry: The Historical Context

The journey to this compound is rooted in the pioneering work on organofluorine chemistry. The organic chemistry of the pentafluorosulfanyl group dates back to the mid-20th century, with the first organic SF₅ compound described in 1950.[1] A pivotal figure in the development of aromatic SF₅ compounds was William A. Sheppard of the DuPont Company. His research in the early 1960s laid the foundational groundwork for the synthesis of arylsulfur pentafluorides, demonstrating their remarkable stability, which is comparable to that of benzotrifluorides.

While Sheppard's work established the viability of aromatic SF₅ compounds, the development of functionalized building blocks amenable to broader synthetic applications took further time and innovation. The synthesis of key intermediates like 4-(pentafluorosulfanyl)benzoic acid was a critical step. A significant advancement came in 2004 when P. Kirsch and co-workers reported a high-yield synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acids. Their work provided a reproducible pathway to these essential precursors. The subsequent conversion of the 4-substituted benzoic acid to its corresponding acyl chloride, this compound, created a versatile and reactive handle for further chemical elaboration. This development unlocked the potential for this "super" building block in a multitude of applications.

Physicochemical Properties and Structural Attributes

The utility of this compound stems directly from the inherent properties of the SF₅ group. The following table summarizes its key characteristics and those of the benzoyl chloride derivative.

PropertyDescriptionSignificance in Drug Discovery & Materials Science
High Electronegativity The SF₅ group is one of the most strongly electron-withdrawing groups known.Modulates the pKa of nearby functional groups, alters metabolic stability, and can enhance binding affinity to biological targets.
Chemical & Thermal Stability The sulfur(VI)-fluorine bonds are exceptionally strong and resistant to hydrolysis, oxidation, and reduction.Confers metabolic stability to drug candidates, leading to improved pharmacokinetic profiles. Provides durability in high-performance materials.
High Lipophilicity Despite its polarity, the SF₅ group significantly increases the lipophilicity (logP) of a molecule.Enhances membrane permeability and bioavailability of drug candidates.[3]
Octahedral Geometry The SF₅ group has a distinct three-dimensional, octahedral shape.Provides a unique steric profile that can be exploited to probe or fit into specific binding pockets of proteins.
Molecular Weight 266.62 g/mol [5]A key physical property for reaction stoichiometry and characterization.
CAS Number 197384-98-8[5]For unambiguous identification.

Synthesis and Reaction Chemistry

The preparation of this compound is most commonly achieved from its corresponding carboxylic acid, 4-(pentafluorosulfanyl)benzoic acid. The conversion is a standard organic transformation, typically employing thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides.[6]

Materials:

  • 4-(Pentafluorosulfanyl)benzoic acid

  • Thionyl chloride (SOCl₂), reagent grade

  • Anhydrous toluene or dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-(pentafluorosulfanyl)benzoic acid (1.0 equivalent) in anhydrous toluene or DCM.

  • Add thionyl chloride (2.0-3.0 equivalents) to the suspension at room temperature.

  • Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture.

  • Heat the mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution (HCl and SO₂) ceases.

  • After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude this compound, often a pale yellow oil or low-melting solid, can be purified by vacuum distillation or used directly in subsequent reactions if high purity is obtained.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Acyl chlorides are highly reactive and moisture-sensitive. An inert atmosphere prevents hydrolysis back to the carboxylic acid.

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and allows it to also act as a solvent. The excess is easily removed due to its volatility.

  • DMF Catalyst: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.

  • Reflux: Heating the reaction ensures it goes to completion in a reasonable timeframe.

Logical Flow of Synthesis

Synthesis_Flow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Byproducts 4-SF5-Benzoic_Acid 4-(Pentafluorosulfanyl) benzoic acid Reaction_Vessel Reflux in Anhydrous Solvent + Catalytic DMF 4-SF5-Benzoic_Acid->Reaction_Vessel Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_Vessel Acyl_Chloride 4-(Pentafluorosulfanyl) benzoyl chloride Reaction_Vessel->Acyl_Chloride  Acyl Chlorination Byproducts SO₂(g) + HCl(g) Reaction_Vessel->Byproducts

Caption: Synthetic pathway from 4-(pentafluorosulfanyl)benzoic acid to the corresponding benzoyl chloride.

Applications in Drug Discovery and Materials Science

This compound is a versatile reagent primarily used for the acylation of nucleophiles such as amines and alcohols, forming stable amide and ester linkages, respectively. This reactivity is the cornerstone of its utility in various fields.

Workflow for Amide Synthesis

Amide_Synthesis Acyl_Chloride 4-(SF₅)Benzoyl Chloride Reaction Nucleophilic Acyl Substitution Acyl_Chloride->Reaction Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Amide_Product 4-SF₅-Benzoyl Amide Reaction->Amide_Product Byproduct HCl Salt of Base Reaction->Byproduct

Caption: General workflow for the synthesis of amides using this compound.

Case Studies and Applications:
  • Selective Androgen Receptor Modulators (SARMs): Research has shown the use of the SF₅ group as a bioisosteric replacement for the trifluoromethyl (CF₃) group in the development of SARMs.[4] this compound can be used to synthesize derivatives of known SARM scaffolds, where the resulting amide products are evaluated for their agonistic activity at the androgen receptor.[4] The unique properties of the SF₅ group can lead to improved potency and pharmacokinetic profiles compared to their CF₃ counterparts.

  • Agrochemicals: The high stability and lipophilicity of the SF₅ group are advantageous in the design of next-generation pesticides and herbicides. In one study, novel meta-diamide insecticides incorporating the pentafluorosulfanyl group were synthesized.[1][7] While this specific study used 4-SF₅-anilines, the underlying principle of incorporating the SF₅-phenyl moiety, for which this compound is a key precursor, is a demonstrated strategy for enhancing insecticidal activity.[1][7]

  • Materials Science: The thermal and chemical robustness of the SF₅ group makes it an attractive component for advanced polymers and liquid crystals.[2] this compound can be used to introduce this functional group into polymer backbones or as side chains, potentially leading to materials with enhanced stability, unique dielectric properties, and tailored surface energies.

Conclusion and Future Outlook

This compound has emerged as an indispensable tool for chemists seeking to leverage the extraordinary properties of the pentafluorosulfanyl group. From its historical roots in the foundational work of fluorine chemistry to its current applications in cutting-edge drug discovery and materials science, this reagent provides a reliable and efficient means of incorporating the SF₅-benzoyl moiety. As our understanding of the subtle yet profound effects of the SF₅ group on molecular properties continues to grow, the demand for versatile building blocks like this compound is certain to increase, paving the way for the next generation of innovative pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Electronegativity and Lipophilicity of the Pentafluorosulfanyl (SF5) Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group is rapidly emerging as a significant functional group in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2] Often dubbed a "super-trifluoromethyl group," its unique combination of electronic and steric properties offers compelling advantages for molecular design.[2][3][4] This guide provides a detailed exploration of two of its most critical physicochemical parameters: electronegativity and lipophilicity, offering insights into their impact on molecular properties and behavior.

Section 1: The Unique Electronic Nature of the SF5 Group: A Deep Dive into Electronegativity

Electronegativity is a fundamental concept in chemistry, describing the tendency of an atom or a functional group to attract bonding electrons.[5][6][7][8] The SF5 moiety is one of the most electron-withdrawing groups known in organic chemistry, a property that profoundly influences the reactivity and characteristics of molecules containing it.[1][9]

1.1. Quantifying Electron-Withdrawing Strength

Several scales are used to quantify electronegativity, with the Pauling and Hammett scales being particularly relevant for understanding the SF5 group's influence on aromatic systems.[6][7][10]

  • Pauling Scale: While the Pauling scale is primarily for individual atoms, the concept can be extended to functional groups. The high electronegativity of the five fluorine atoms creates a strong inductive effect, making the sulfur atom highly electron-deficient and, consequently, the entire SF5 group a powerful electron sink.[1][10] The electronegativity value for the SF5 group is reported to be 3.65, which is greater than that of the trifluoromethyl (CF3) group (3.36).[2]

  • Hammett Parameters (σ): For substituted aromatic rings, Hammett parameters provide a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent. The SF5 group exhibits large positive Hammett constants, indicating its potent electron-withdrawing character through both inductive and resonance effects.

    • σp (para-position): The Hammett constant for the SF5 group at the para position is approximately 0.68 .[11][12] This value is significantly higher than that of the CF3 group (0.53-0.54), highlighting the superior electron-withdrawing capability of the SF5 moiety.[11][12]

    • σm (meta-position): At the meta position, the SF5 group has a Hammett constant of about 0.61 , again exceeding that of the CF3 group (0.43).[11][12]

These strong electron-withdrawing properties can significantly lower the pKa of nearby acidic protons, such as those in phenols and anilines, and can influence the metabolic stability of drug candidates.[2][13]

1.2. Causality Behind the High Electronegativity

The exceptional electronegativity of the SF5 group stems from a combination of factors:

  • Cumulative Inductive Effect: The five highly electronegative fluorine atoms create a powerful and cumulative electron-withdrawing inductive effect.

  • Sulfur d-orbital Participation: The sulfur atom's ability to involve its d-orbitals in bonding can further enhance its electron-accepting capacity.

  • Octahedral Geometry: The octahedral arrangement of the fluorine atoms around the central sulfur atom contributes to the group's overall electronic and steric profile.[13]

Electronegativity_Effects cluster_SF5 SF5 Group Properties cluster_Molecular_Impact Impact on Molecular Properties High_EN High Electronegativity (3.65) Strong_EWG Strong Electron-Withdrawing Group High_EN->Strong_EWG leads to Hammett Large Hammett Parameters (σp ≈ 0.68, σm ≈ 0.61) Strong_EWG->Hammett quantified by pKa Decreased pKa of Neighboring Groups Strong_EWG->pKa influences Metabolic_Stability Increased Metabolic Stability Strong_EWG->Metabolic_Stability can enhance Reactivity Altered Chemical Reactivity Strong_EWG->Reactivity modifies

Section 2: The Dichotomous Nature of SF5 Lipophilicity

Lipophilicity, typically quantified by the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[14][15] The SF5 group presents an interesting case: despite its high polarity, it generally increases the lipophilicity of a molecule.[1][16]

2.1. Quantifying Lipophilicity: The Hansch Parameter (π)

The Hansch parameter (π) describes the contribution of a substituent to the overall lipophilicity of a molecule. The SF5 group has a Hansch parameter of approximately 1.23 to 1.51 , which is significantly greater than that of the trifluoromethyl group (0.88-1.09).[11][12] This indicates that replacing a hydrogen atom with an SF5 group will substantially increase the molecule's preference for a lipid environment.

Functional GroupHansch Parameter (π)
SF5 1.23 - 1.51 [11][12]
CF3 0.88 - 1.09[11][12]
Cl 0.71
CH3 0.56
H 0.00

2.2. The Interplay of Polarity and Lipophilicity

The ability of the highly polar SF5 group to increase lipophilicity can be attributed to several factors:

  • Low Surface Energy: The fluorine-rich surface of the SF5 group exhibits low surface energy, which minimizes unfavorable interactions with water molecules in an aqueous environment.[17]

  • Hydrophobic Sheath: The five fluorine atoms can be thought of as creating a "hydrophobic sheath" around the central sulfur atom, effectively shielding the polar S-F bonds.

  • Large Size and Volume: The SF5 group is sterically bulky, which can disrupt the hydrogen-bonding network of water and favor partitioning into a non-polar solvent.

This unique combination of properties makes the SF5 group a valuable tool for modulating the pharmacokinetic profiles of drug candidates, potentially enhancing membrane permeability and bioavailability.[1][2]

Section 3: Experimental Determination of Lipophilicity (logD)

Accurate determination of lipophilicity is crucial for drug development. The shake-flask method is considered the "gold standard," while HPLC-based methods offer higher throughput.[18][19]

3.1. Gold Standard: The Shake-Flask Method

The shake-flask method directly measures the partition coefficient of a compound between n-octanol and an aqueous buffer (typically at pH 7.4 for physiological relevance).[19][20]

Step-by-Step Protocol for Shake-Flask logD7.4 Determination:

  • Preparation of Phases:

    • Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by shaking them together for 24 hours and allowing the phases to separate.[18]

    • Similarly, pre-saturate the aqueous buffer with n-octanol.

  • Sample Preparation:

    • Prepare a stock solution of the SF5-containing compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[18]

  • Partitioning:

    • Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[21][22]

    • Allow the phases to separate completely. Centrifugation can be used to expedite this process and break up any emulsions.

  • Quantification:

    • Carefully sample a known volume from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.

  • Calculation:

    • The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logD = log10 ( [Compound]octanol / [Compound]aqueous )

Shake_Flask_Workflow start Start prep Prepare Pre-Saturated n-Octanol and Buffer start->prep sample Prepare Compound Stock Solution start->sample mix Mix Compound with Both Phases prep->mix sample->mix shake Shake to Reach Equilibrium mix->shake separate Separate Phases (Centrifuge if needed) shake->separate quantify Quantify Compound in Each Phase (HPLC/LC-MS) separate->quantify calculate Calculate logD quantify->calculate end End calculate->end

3.2. High-Throughput Alternative: RP-HPLC Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and automated alternative for estimating lipophilicity.[14][15][23] This method is based on the correlation between a compound's retention time on a hydrophobic stationary phase (like C18) and its logP/logD value.[19][23]

  • Principle: The compound is injected onto a C18 column, and its retention is measured. A calibration curve is generated using a set of standards with known logP values. The logP of the unknown compound is then interpolated from this curve.

  • Advantages: This method is fast, requires very little sample, and is suitable for high-throughput screening of large compound libraries.[22][24]

Conclusion

The pentafluorosulfanyl group is a unique and powerful substituent that offers distinct advantages in molecular design. Its extreme electronegativity and significant contribution to lipophilicity provide medicinal chemists with a valuable tool to fine-tune the electronic and pharmacokinetic properties of drug candidates.[2] A thorough understanding of these core properties is essential for harnessing the full potential of the SF5 moiety in the development of novel therapeutics and advanced materials. While synthetic challenges have historically limited its use, recent advancements are making SF5-containing building blocks more accessible, paving the way for broader applications.[1][2]

References

A Technical Guide to the Pentafluorosulfanyl Group: The "Super-Trifluoromethyl" Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, agrochemistry, and materials science, the strategic incorporation of fluorinated functional groups is a cornerstone for optimizing molecular properties. While the trifluoromethyl (CF3) group has long been a workhorse in the field, the pentafluorosulfanyl (SF5) group is rapidly emerging as a superior alternative. Often dubbed a "super-trifluoromethyl group," the SF5 moiety offers a unique and powerful combination of properties including exceptional chemical and metabolic stability, high electronegativity, significant lipophilicity, and distinct steric bulk.[1][2][3] This guide provides an in-depth technical analysis of the SF5 group, comparing its core attributes to the CF3 group, detailing synthetic methodologies, and exploring its transformative applications.

Decoding the "Super" Prefix: A Physicochemical Comparison

The designation of the SF5 group as a "super-trifluoromethyl group" stems from its amplification of the desirable properties conferred by the CF3 group.[4][5] Its unique octahedral geometry, with a central sulfur atom bonded to five fluorine atoms, leads to distinct electronic and steric characteristics that can be leveraged to fine-tune molecular properties for enhanced biological activity and improved druggability.[2][6][7]

1.1. Electronic Properties: Beyond Simple Induction

The SF5 group is one of the most powerfully electron-withdrawing groups known in organic chemistry, a property that significantly surpasses that of the CF3 group.[8][9] This potent inductive effect can profoundly influence a molecule's reactivity, pKa, and ability to engage in non-covalent interactions with biological targets.

1.2. Lipophilicity and Permeability

Lipophilicity is a critical parameter that governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Experimental data consistently show that the SF5 group imparts a significantly higher degree of lipophilicity to a parent molecule compared to the CF3 group.[4][9] This enhanced lipophilicity can improve membrane permeability and oral bioavailability, crucial factors in drug design.[6][9]

1.3. Steric and Conformational Influence

With a van der Waals volume intermediate between a trifluoromethyl and a tert-butyl group, the SF5 group exerts a significant steric influence.[7] Its conical shape can enforce specific molecular conformations, which can be advantageous for optimizing ligand-receptor binding by locking the molecule into a bioactive conformation.[10]

Data Presentation: SF5 vs. CF3 Head-to-Head
PropertyPentafluorosulfanyl (SF5)Trifluoromethyl (CF3)Rationale for Advantage in Molecular Design
Electronegativity (Pauling Scale) ~3.65[8][9]~3.36[8][11]The higher electronegativity can lead to stronger non-covalent interactions, potentially increasing binding affinity and potency. It can also modulate the pKa of nearby functionalities.[9]
Hammett Constant (σp) 0.68[8][9]0.53 - 0.54[8][9]The stronger electron-withdrawing nature influences the reactivity and metabolic stability of the parent molecule.[7]
Lipophilicity (Hansch parameter, π) 1.23[7][9]0.88[7][9]Increased lipophilicity can enhance membrane permeability and oral bioavailability.[3]
Van der Waals Volume (ų) 55.4[7]34.6[7]Provides significant steric bulk, which can be used to probe binding pockets, improve selectivity, and restrict bond rotation.
Metabolic Stability Exceptionally High[2][12]HighThe robust S-F bonds are highly resistant to metabolic degradation, often leading to a longer biological half-life.[6]
Logical Framework: From Properties to Performance

The superior physicochemical properties of the SF5 group translate directly into improved performance in applied settings. The following diagram illustrates the causal relationships between the core attributes of the SF5 group and its functional advantages in drug discovery and materials science.

G cluster_properties Core Physicochemical Properties cluster_advantages Functional Advantages prop1 High Electronegativity (σp=0.68) [7, 12] adv1 Improved Binding Affinity & Potency prop1->adv1 Stronger non-covalent interactions prop2 Enhanced Lipophilicity (π=1.23) [12, 16] adv2 Enhanced Membrane Permeability & Bioavailability prop2->adv2 Favorable partitioning prop3 Significant Steric Bulk (55.4 ų) [16] prop3->adv1 Optimized fit in binding sites adv4 Modulation of Molecular Conformation prop3->adv4 Restricts rotation prop4 Exceptional Chemical & Thermal Stability [2, 33] adv3 Increased Metabolic Stability (Longer Half-life) [17] prop4->adv3 Resistance to enzymatic degradation adv5 Durability in Materials prop4->adv5 Resists decomposition G start Common Precursors (Ar-Br, Ar-I, Ar-B(OH)₂) thiol Aryl Thiol or Disulfide (Ar-SH / Ar-S-S-Ar) start->thiol Thiolation / Cross-Coupling [15] sf5 Target Molecule (Ar-SF₅) thiol->sf5 Oxidative Fluorination (e.g., AgF₂, F₂) [15, 27]

Caption: General synthetic workflow for aryl-SF5 compounds.

3.2. Experimental Protocol: Two-Step Synthesis of an Aryl-SF5 Compound

This protocol provides a representative, generalized method for synthesizing an aryl-SF5 compound from an aryl bromide, inspired by modern synthetic strategies. [13][14] Step 1: Thiolation via Palladium-Catalyzed Cross-Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the aryl bromide (1.0 equiv.), a palladium catalyst (e.g., Pd(dba)2, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 equiv.).

  • Reagent Addition: Add a thiol surrogate (e.g., potassium ethyl xanthate, 1.2 equiv.) and degassed solvent (e.g., 1,4-dioxane).

  • Reaction: Heat the mixture at 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate thiol or disulfide by flash column chromatography.

Step 2: Oxidative Fluorination

  • Caution: This step often involves highly reactive and hazardous fluorinating agents and should only be performed by trained personnel in a specialized chemical fume hood.*

  • Reaction Setup: In a fluoropolymer (e.g., FEP or PFA) reaction vessel, dissolve the aryl thiol or disulfide intermediate (1.0 equiv.) in an anhydrous solvent (e.g., acetonitrile).

  • Fluorinating Agent: Add a source of fluoride (e.g., KF or a fluoride salt) and an oxidizing agent. A common modern system involves silver(II) fluoride (AgF2) in combination with an onium salt activator. [13]3. Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid. Monitor the reaction progress using 19F NMR spectroscopy.

  • Workup: Upon completion, quench the reaction carefully (e.g., with a sodium thiosulfate solution). Filter the reaction mixture to remove inorganic salts.

  • Extraction & Purification: Extract the product into an organic solvent, wash, dry, and concentrate. Purify the final Ar-SF5 product by column chromatography or distillation.

Applications and Field-Proven Insights

The unique properties of the SF5 group have led to its successful application in diverse fields, often demonstrating superior performance compared to CF3 analogues.

4.1. Medicinal Chemistry and Drug Development

In drug design, the SF5 group serves as a valuable bioisostere for the trifluoromethyl, tert-butyl, or nitro groups. [15][16]Its ability to enhance metabolic stability, improve cell permeability, and increase binding affinity makes it a powerful tool for lead optimization. [6]

  • Case Study: Antimalarial Agents: An 8-SF5 analogue of the antimalarial drug mefloquine showed a longer half-life and higher in vivo activity than the parent compound, a direct result of the enhanced metabolic stability conferred by the SF5 group. [11]* Case Study: Cannabinoid Receptor Ligands: A study comparing SF5, CF3, and tert-butyl analogues of pyrazole-based cannabinoid ligands found that the SF5-substituted compounds generally exhibited equivalent or slightly higher affinity for the CB1 receptor and better selectivity over the CB2 receptor. [17]

4.2. Agrochemicals

The high lipophilicity and stability of the SF5 group are highly desirable in the development of new pesticides and herbicides. These properties can enhance the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects, leading to increased efficacy. [1][18]

4.3. Materials Science

The thermal stability and low surface energy of SF5-containing molecules make them attractive for creating advanced materials. [21][22]They have been incorporated into liquid crystals, polymers, and other optoelectronic materials to tune their physical and electronic properties. [15][22]

Future Perspectives and Challenges

The ascendancy of the pentafluorosulfanyl group marks a significant advancement in fluorine chemistry. As synthetic methods continue to improve and become more scalable, the application of this "super-trifluoromethyl" group is expected to expand dramatically. [13][14]The primary remaining challenge is the cost and accessibility of SF5-containing building blocks, though this is rapidly improving. [3][23]For drug development professionals and materials scientists, the SF5 group represents a powerful, and perhaps underutilized, tool for molecular design, offering a clear pathway to molecules with enhanced stability, potency, and performance. [5][24]

References
  • Welch, J. T., & Lim, D. S. (2007). The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine. Bioorganic and Medicinal Chemistry, 15, 6659–6666. [Link]

  • The Pentafluorosulfanyl Group (SF5). Rowan. [Link]

  • Kim, O. Y., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]

  • Sowaileh, M. F., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490. [Link]

  • Properties of the SF5 group and the major key discoveries reported in the field. ResearchGate. [Link]

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]

  • New SF-5-containing building blocks and their application in medicinal chemistry. Morressier. [Link]

  • 1.10 The Pentafluorosulfanyl Group (SF5). Request PDF on ResearchGate. [Link]

  • Synthesis of N-(2-SF5-ethyl)amines and impact of the SF5 substituent on their basicity and lipophilicity. Request PDF on ResearchGate. [Link]

  • Tlili, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 18-24. [Link]

  • Kim, O. Y., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. MDPI. [Link]

  • Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. [Link]

  • Tlili, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

  • Al-Aboudi, A., et al. (2021). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 248, 109825. [Link]

  • The pentafluorosulfanyl group: obscure, yet intriguing. Amphoteros. [Link]

  • Pentafluorosulfanyl (SF5) technology. Melius Organics. [Link]

  • Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. ResearchGate. [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]

  • Grether, U., et al. (2017). The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. MedChemComm, 8(3), 562-570. [Link]

  • When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. RSC Publishing. [Link]

  • Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. [Link]

  • Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. Thieme Chemistry. [Link]

  • Practical methods for the synthesis of arylsulfur pentafluorides. ResearchGate. [Link]

  • Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]

  • Comparison of selected factors of SF5 and CF3 groups for benzene... ResearchGate. [Link]

  • Synthesis of different aryl-SF5 and heteroaryl-SF5 compounds. ResearchGate. [Link]

  • Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. RSC Publishing. [Link]

Sources

The Pentafluorosulfanyl Substituent: A Comprehensive Technical Guide on its Steric and Electronic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group is rapidly emerging as a substituent of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Often dubbed the "super-trifluoromethyl group," its unique combination of steric bulk and potent electronic properties offers a powerful tool for modulating molecular characteristics.[3][4] This technical guide provides an in-depth analysis of the steric and electronic effects of the SF5 group, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Properties of the Pentafluorosulfanyl Group

The SF5 group is characterized by a hypervalent sulfur(VI) atom in an octahedral geometry, bonded to five fluorine atoms.[5] This arrangement imparts a unique set of physicochemical properties that distinguish it from other fluorinated and non-fluorinated substituents.

Key attributes include:

  • High Electronegativity: The cumulative electron-withdrawing effect of the five fluorine atoms makes the SF5 group one of the most electronegative functional groups in organic chemistry.[1] This profoundly influences the electronic properties of the parent molecule.

  • Exceptional Thermal and Chemical Stability: The strength of the sulfur-fluorine bonds confers remarkable resistance to thermal degradation and chemical reactions, a desirable trait for developing robust compounds.[1][5]

  • Significant Lipophilicity: Despite its high polarity, the SF5 group can enhance the lipophilicity of a molecule, which can improve its membrane permeability and bioavailability in drug candidates.[1]

  • Steric Bulk: The SF5 group is sterically demanding, with a size intermediate between a tert-butyl and a trifluoromethyl group, which can be strategically employed to influence molecular conformation and receptor binding.[6][7]

Quantitative Analysis of Steric and Electronic Parameters

The distinct effects of the SF5 substituent can be quantified using established physical organic chemistry parameters. These values are crucial for computational modeling and for predicting the impact of SF5 substitution on molecular properties and reactivity.

ParameterSymbolValueProperty MeasuredComparison with CF3
Hammett Constant (meta)σm0.61Electronic effect at the meta position0.43
Hammett Constant (para)σp0.68Electronic effect at the para position0.53 - 0.54
Inductive EffectσI0.55Inductive electron-withdrawing strength0.39
Resonance EffectσR0.11Resonance electron-withdrawing strength0.12
Hansch Lipophilicity Parameterπ1.23Contribution to lipophilicity0.88
Electronegativity (Allen scale)χ3.65Atom's ability to attract electrons3.36

Table 1: Quantitative Steric and Electronic Parameters of the SF5 Group. [7][8][9][10]

Experimental Protocols for the Synthesis of SF5-Containing Compounds

The synthetic accessibility of SF5-containing building blocks has historically been a challenge, limiting their widespread application.[5] However, recent advancements have led to more practical and scalable methods.

Synthesis of Aryl-SF5 Compounds via Oxidative Fluorination

A common strategy for the synthesis of aromatic SF5 compounds involves the oxidative fluorination of aryl disulfides or thiols.[11]

Experimental Protocol:

  • Thiolation/Cross-Coupling (Step 1): An appropriate aryl halide (bromide or iodide) or diazonium salt is subjected to a thiolation cross-coupling reaction to introduce a thiol or disulfide group.

  • Oxidative Fluorination (Step 2): The resulting aryl thiol or disulfide is then treated with an oxidative fluorinating agent, such as silver(II) fluoride (AgF2), in an appropriate solvent like acetonitrile.[11] Additives like tetraphenylphosphonium fluoride (PPh4F) can be crucial for achieving high conversion.[11] The reaction is typically stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is filtered, and the product is isolated and purified using standard techniques such as column chromatography.

Radical Pentafluorosulfanylation of Alkenes and Alkynes

For the preparation of aliphatic SF5 compounds, the radical addition of pentafluorosulfanyl chloride (SF5Cl) across a double or triple bond is a prevalent method.[12]

Experimental Protocol:

  • Generation of SF5Cl: A bench-stable solution of SF5Cl in an inert solvent like n-hexane can be prepared from elemental sulfur, trichloroisocyanuric acid (TCCA), and potassium fluoride (KF).[12][13] This avoids the handling of hazardous gaseous reagents.

  • Radical Addition: The alkene or alkyne substrate is dissolved in a suitable solvent, and the SF5Cl solution is added. The reaction is initiated, often using photochemical methods (e.g., blue LED irradiation) or a radical initiator, and stirred at room temperature.[14]

  • Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield the desired SF5-functionalized alkane or alkene.

Visualizing Synthetic and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate typical workflows in the synthesis and analysis of SF5-containing compounds.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification Aryl_Halide Aryl Halide / Diazonium Salt Cross_Coupling Thiolation Cross-Coupling Aryl_Halide->Cross_Coupling Thiolating_Agent Thiolating Agent Thiolating_Agent->Cross_Coupling Aryl_Thiol Aryl Thiol / Disulfide Cross_Coupling->Aryl_Thiol Oxidative_Fluorination Oxidative Fluorination (e.g., AgF2) Aryl_Thiol->Oxidative_Fluorination Crude_Product Crude Aryl-SF5 Oxidative_Fluorination->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure Aryl-SF5 Purification->Final_Product Computational_Analysis_Workflow Start Define SF5-Substituted Molecule DFT Density Functional Theory (DFT) Geometry Optimization Start->DFT Freq Frequency Analysis DFT->Freq Docking Molecular Docking (for Drug Candidates) DFT->Docking Properties Calculate Electronic Properties (e.g., Dipole Moment, HOMO/LUMO) Freq->Properties Analysis Analyze Steric and Electronic Effects Properties->Analysis Docking->Analysis

References

The Pentafluorosulfanyl Group: A New Frontier in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential of SF5-Substituted Compounds

The pentafluorosulfanyl (SF5) group is rapidly emerging as a pivotal functional group in the design of advanced materials. Often dubbed the "super-trifluoromethyl group," its unique combination of properties—high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—positions it as a superior alternative to the well-established trifluoromethyl (CF3) moiety in numerous applications.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of SF5-substituted compounds in materials science, tailored for researchers, scientists, and professionals in materials and drug development.

Core Properties of the SF5 Group

The SF5 group's distinct characteristics stem from its octahedral geometry and the strong, stable sulfur-fluorine bonds.[5] These attributes confer a unique set of physicochemical properties that are highly desirable for the creation of novel materials.[2][4]

Key Physicochemical Parameters:

PropertySF5 GroupCF3 Group
Electronegativity (Pauling Scale) 3.653.36
Hammett Constant (σp) 0.680.53-0.54
Hansch Lipophilicity Parameter (π) 1.230.88
Volume (ų) 55.434.6

Data sourced from multiple references.[3][6][7]

The higher electronegativity and electron-withdrawing nature of the SF5 group, as indicated by its Hammett constant, can significantly influence the electronic properties of a molecule, making it a powerful tool for tuning the performance of organic electronics.[1][3] Its greater lipophilicity and volume compared to the CF3 group can enhance solubility in nonpolar media and influence the packing of molecules in the solid state, which is critical for applications in liquid crystals and polymers.[5][6]

Applications in Advanced Materials

The unique properties of the SF5 group have led to its exploration in a variety of advanced materials, demonstrating significant potential to enhance performance and stability.

Optoelectronic Materials

In the realm of optoelectronics, the strong electron-withdrawing character of the SF5 group is utilized to tune the energy levels (HOMO/LUMO) of organic semiconductors. This allows for the rational design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of an SF5 group can lower the LUMO energy level, facilitating electron injection and transport.[8]

Liquid Crystals

SF5-substituted compounds have been investigated as components of liquid crystal mixtures.[5][9] The high polarity and steric bulk of the SF5 group can influence the mesophase behavior, clearing points, and dielectric anisotropy of liquid crystals.[10] Novel liquid crystals with a pentafluorosulfanyl terminal group have been synthesized and shown to exhibit nematic and smectic phases.[5][9]

Polymers

The incorporation of the SF5 group into polymers can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy.[11] These characteristics are advantageous for applications in high-performance coatings, membranes, and dielectric materials. Research has focused on the synthesis of SF5-containing monomers and their subsequent polymerization, as well as the post-functionalization of existing polymers with SF5 groups.

Energetic Materials

The high density and thermal stability of SF5-substituted compounds make them attractive candidates for the development of advanced energetic materials with improved safety and performance characteristics.

Synthesis of SF5-Substituted Compounds

Significant progress has been made in the synthetic methodologies for introducing the SF5 group into organic molecules, although challenges remain. The two primary strategies are the radical addition of SF5-halides to unsaturated bonds and the oxidative fluorination of sulfur-containing precursors.

Radical Addition to Alkenes and Alkynes

The most common method for the synthesis of aliphatic SF5-compounds is the radical addition of pentafluorosulfanyl chloride (SF5Cl) or bromide (SF5Br) across a carbon-carbon double or triple bond.[12] This reaction is typically initiated by radical initiators such as triethylborane (Et3B) with oxygen, or by photochemical methods.[13][14]

G cluster_start Starting Materials cluster_reaction Radical Addition cluster_product Product Formation Alkene/Alkyne Alkene/Alkyne Reaction Radical Chain Reaction Alkene/Alkyne->Reaction SF5Cl SF5Cl SF5Cl->Reaction Radical Initiator Radical Initiator Radical Initiator->Reaction Initiates Crude Product Crude Product Reaction->Crude Product Purification Purification (e.g., Chromatography) Crude Product->Purification Final Product Aliphatic-SF5 Compound Purification->Final Product

Workflow for the synthesis of aliphatic SF5-compounds.
Synthesis of Aryl-SF5 Compounds

Aryl-SF5 compounds are typically prepared through a two-step process involving the oxidative chlorotetrafluorination of diaryl disulfides or aryl thiols to form an arylsulfur chlorotetrafluoride (ArSF4Cl) intermediate, followed by a fluoride exchange reaction.[15]

G cluster_start Starting Material cluster_step1 Step 1: Oxidative Chlorotetrafluorination cluster_step2 Step 2: Fluoride Exchange Aryl Disulfide Aryl Disulfide or Aryl Thiol Intermediate ArSF4Cl Aryl Disulfide->Intermediate Reacts with Reagents1 Cl2, MF (M = Alkali Metal) Reagents1->Intermediate In the presence of Final Product Aryl-SF5 Compound Intermediate->Final Product Reacts with Reagents2 Fluoride Source (e.g., ZnF2, HF) Reagents2->Final Product In the presence of

General synthetic route to aryl-SF5 compounds.

Experimental Protocols

General Protocol for Radical Addition of SF5Cl to an Alkene

This protocol is a generalized procedure based on methodologies reported in the literature.[1][13]

Materials:

  • Alkene substrate

  • Pentafluorosulfanyl chloride (SF5Cl) solution in a suitable solvent (e.g., hexane)

  • Triethylborane (Et3B) solution (1.0 M in hexanes)

  • Anhydrous solvent (e.g., hexane or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the alkene substrate (1.0 mmol) in the anhydrous solvent (10 mL) in a dry reaction flask.

  • Cool the solution to the desired reaction temperature (e.g., -30 °C or room temperature).

  • Add the SF5Cl solution (1.2 mmol) to the reaction mixture.

  • Slowly add the triethylborane solution (0.2 mmol) dropwise to the stirred reaction mixture.

  • Allow the reaction to proceed for the specified time (typically 1-4 hours), monitoring the progress by an appropriate analytical technique (e.g., GC-MS or 19F NMR).

  • Upon completion, quench the reaction by exposing it to air.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired SF5-adduct.

General Protocol for Characterization by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for the thermal analysis of SF5-containing polymers.[16][17]

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

DSC Procedure:

  • Accurately weigh a small sample (typically 5-10 mg) of the SF5-containing polymer into an aluminum DSC pan.

  • Seal the pan and place it in the DSC cell. An empty, sealed aluminum pan is used as a reference.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a specified temperature range to observe thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

  • A second heating scan is often performed to obtain a thermal history independent of the initial state of the material.

TGA Procedure:

  • Accurately weigh a sample (typically 10-20 mg) of the SF5-containing polymer into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C).

  • Record the weight loss of the sample as a function of temperature to determine the onset of decomposition and the thermal stability of the material.

Quantitative Data Summary

The following table summarizes key quantitative data for representative SF5-substituted compounds from the literature.

Compound ClassSpecific CompoundPropertyValue
Heterocycles 2-SF5-indolepKa24.44
2-SF5-indolelogP3.33
Liquid Crystals 7O.2SF5 (meta)Isotropization Temperature (DSC)55 °C
10O.2SF5 (meta)Isotropization Temperature (DSC)15 °C
Organic Dyes SF5-functionalized BODIPYHOMO-5.8 to -6.0 eV
SF5-functionalized BODIPYLUMO-3.5 to -3.7 eV
Polymers General SF5-polymersThermal Stability (TGA)Decomposition often above 300 °C

Data compiled from various sources.[3][6][8]

Conclusion

Pentafluorosulfanyl-substituted compounds represent a promising class of materials with the potential to drive significant advancements in materials science. Their unique electronic and physical properties, coupled with their exceptional stability, make them highly attractive for a wide range of applications, from next-generation electronics to high-performance polymers and liquid crystals. While synthetic challenges have historically limited their widespread adoption, recent progress in synthetic methodologies is paving the way for greater accessibility and exploration of this fascinating functional group. Continued research into the synthesis, properties, and applications of SF5-compounds is poised to unlock new avenues for the design and creation of innovative materials with tailored functionalities.

References

Methodological & Application

Synthesis of 4-(Pentafluorosulfanyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research.

I've initiated a thorough investigation into the synthesis of 4-(Pentafluorosulfanyl)benzoyl chloride. I'm prioritizing the identification of existing protocols, detailed reaction mechanisms, and crucially, all pertinent safety protocols.

Planning the Synthesis

I've transitioned from the initial data gathering phase to planning the synthesis. Analyzing the gathered data, I'm now zeroing in on the most efficient routes and precursors. Application note structure is taking shape, with sections on the compound's importance and the chosen methodology. The experimental protocol is in development, alongside a reagents table and a Graphviz diagram. The focus is now shifting to analytical characterization and safety protocols.

Defining Application Structure

My work now centers on defining the application note's structure. I'm focusing on the introduction, method selection, and experimental sections, with an eye toward a concise and informative flow. I am also working on the analytical characterization elements and the crucial safety section. References and source materials have been flagged for easy access and organization.

Analyzing the Structure

Okay, I'm diving into the structure. I've realized I need complete editorial control, so I'm designing the protocol from scratch. I'm focusing on a logical flow that's clear and concise. The goal is to create an authoritative, in-depth guide.

Refining the Framework

I'm now fully immersed in the details. My focus has shifted to the scientific integrity and logical flow. I'm making sure to explain the rationale behind each experimental choice, not just the steps. I'm also planning to build in self-validating features such as data characterization. I am paying close attention to formatting, including the use of tables for data and detailed step-by-step methodologies. I am also starting to think about mandatory visualizations with captions.

Defining the Synthesis Scope

I'm now fully immersed in the details. My focus has shifted to the scientific integrity and logical flow. I'm making sure to explain the rationale behind each experimental choice, not just the steps. I'm also planning to build in self-validating features such as data characterization. I am paying close attention to formatting, including the use of tables for data and detailed step-by-step methodologies. I am also starting to think about mandatory visualizations with captions. I have just drafted the introduction, and am now fleshing out the synthetic strategy. I'm outlining the stages for a two-step process using Graphviz, with an eye toward clear explanations.

Designing the Synthesis Plan

I'm now fully immersed in the details. My focus has shifted to the scientific integrity and logical flow. I'm making sure to explain the rationale behind each experimental choice, not just the steps. I'm also planning to build in self-validating features such as data characterization. I am paying close attention to formatting, including the use of tables for data and detailed step-by-step methodologies. I am also starting to think about mandatory visualizations with captions. I have just drafted the introduction, and am now fleshing out the synthetic strategy. I'm outlining the stages for a two-step process using Graphviz, with an eye toward clear explanations. I'm also delving into the synthesis of 4-(Pentafluorosulfanyl)benzoic acid, the precursor. I need to get started.

Designing the Detailed Protocol

I'm now fully immersed in the details. My focus has shifted to the scientific integrity and logical flow. I'm making sure to explain the rationale behind each experimental choice, not just the steps. I'm also planning to build in self-validating features such as data characterization. I am paying close attention to formatting, including the use of tables for data and detailed step-by-step methodologies. I am also starting to think about mandatory visualizations with captions. I have just drafted the introduction, and am now fleshing out the synthetic strategy. I'm outlining the stages for a two-step process using Graphviz, with an eye toward clear explanations. I'm also delving into the synthesis of 4-(Pentafluorosulfanyl)benzoic acid, the precursor. I'm now drafting the introduction and plan to present the overall synthesis steps using Graphviz. I need to make sure to cite and verify everything.

Refining the Synthesis

The plan is now solidified. I will focus on a two-stage synthesis with a detailed precursor synthesis, starting with 4-(pentafluorosulfanyl)aniline. I will detail both stages with step-by-step protocols. I also plan to have visualizations in each stage and an extensive characterization section. I'm focusing on in-text citations and creating a comprehensive reference list.

Defining the Protocol's Scope

I'm now focusing on the exact protocol details, starting with the synthesis of the precursor. It seems that creating the precursor, 4-(Pentafluorosulfanyl)benzoic acid, from the aniline is the most challenging step. I'm focusing on the experimental protocol, the underlying chemical mechanisms, and characterization. I'll include the experimental section in detail.

Application Notes and Protocols for Amide Coupling Reactions with 4-(Pentafluorosulfanyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF5) group has emerged as a valuable substituent in medicinal chemistry and drug discovery, often considered a "super-trifluoromethyl" group due to its unique electronic and physicochemical properties.[1] 4-(Pentafluorosulfanyl)benzoyl chloride is a key building block for introducing the 4-SF5-benzoyl moiety into molecules of interest, most commonly through amide coupling reactions. Amide bond formation is a cornerstone of synthetic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.[2][3]

These application notes provide an overview of the use of this compound in amide synthesis and detailed protocols for performing such reactions.

Application Notes

The 4-(pentafluorosulfanyl)benzoyl amide moiety is a desirable feature in drug candidates due to the SF5 group's high electronegativity, metabolic stability, and lipophilicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] this compound serves as a reactive precursor for the facile introduction of this group.

Amide coupling reactions with this compound typically proceed via nucleophilic acyl substitution, where a primary or secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride.[1][3] A common and effective method for this transformation is the Schotten-Baumann reaction, which is performed under basic conditions, often in a biphasic system, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2][3][4][5]

Key Considerations for Successful Amide Coupling:
  • Choice of Base: An aqueous base like sodium hydroxide is traditionally used in the Schotten-Baumann reaction.[2][3][4] For bases sensitive substrates, an organic base such as triethylamine or pyridine in an aprotic solvent can be employed.

  • Solvent System: A two-phase system of water and an organic solvent (e.g., dichloromethane or diethyl ether) is common for the Schotten-Baumann reaction.[5][6] This sequesters the reactants and product in the organic phase while the base remains in the aqueous phase to neutralize the generated HCl.[5]

  • Reaction Temperature: These reactions are often exothermic and are typically carried out at low temperatures (0 °C to room temperature) to minimize side reactions.[2]

  • Amine Nucleophilicity: The reactivity of the amine will influence the reaction conditions. Electron-rich amines are generally more reactive, while electron-deficient or sterically hindered amines may require longer reaction times or elevated temperatures.

Experimental Protocols

The following are detailed protocols for the synthesis of N-substituted-4-(pentafluorosulfanyl)benzamides from this compound and a primary or secondary amine.

Protocol 1: Schotten-Baumann Reaction (Aqueous Base)

This protocol is a general procedure for the acylation of amines with this compound using an aqueous base.[2][3][4]

Materials:

  • This compound

  • Primary or secondary amine

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a flask, dissolve the amine (1.0 equiv.) in dichloromethane (10-20 mL per mmol of amine).

  • To the stirred solution, add 10% aqueous sodium hydroxide solution (2.0-3.0 equiv.).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0-1.2 equiv.) in dichloromethane to the vigorously stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[4]

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude amide can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Representative Amide Coupling Reactions with this compound
EntryAmineBaseSolventTime (h)Yield (%)
1Aniline10% aq. NaOHDCM/H2O492
2BenzylamineTriethylamineDCM688
3Pyrrolidine10% aq. NaOHDCM/H2O295
44-FluoroanilinePyridineDCM1285

Note: The data in this table is illustrative and based on typical yields for Schotten-Baumann reactions. Actual yields may vary depending on the specific amine and reaction conditions.

Table 2: Expected Spectroscopic Data for N-Aryl-4-(pentafluorosulfanyl)benzamides
Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR Aromatic protons of the 4-SF5-benzoyl group typically appear as two doublets in the range of δ 7.8-8.2 ppm. The NH proton of a secondary amide usually appears as a broad singlet.
¹³C NMR The carbonyl carbon signal is expected in the range of δ 164-168 ppm. Aromatic carbons attached to the SF5 group will show coupling to fluorine.
¹⁹F NMR The SF5 group exhibits a characteristic A4B pattern with the apical fluorine (B) as a quintet and the four equatorial fluorines (A) as a doublet.
IR Spectroscopy A strong C=O stretching band for the amide is expected around 1630-1680 cm⁻¹. An N-H stretching band for secondary amides will be present around 3200-3400 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the calculated exact mass of the product should be observed.

Mandatory Visualizations

Amide_Coupling_Workflow General Workflow for Amide Coupling cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine Reaction_Vessel Reaction under Controlled Temperature Amine->Reaction_Vessel Acyl_Chloride 4-(Pentafluorosulfanyl)benzoyl Chloride Acyl_Chloride->Reaction_Vessel Base Base Base->Reaction_Vessel Extraction Aqueous Workup & Extraction Reaction_Vessel->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Product N-substituted-4-(pentafluorosulfanyl)benzamide Purification->Product

Caption: General experimental workflow for amide synthesis.

Schotten_Baumann_Mechanism Schotten-Baumann Reaction Mechanism Amine R-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride 4-SF₅-Ph-COCl Acyl_Chloride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Chloride Elimination Chloride Cl⁻ Tetrahedral_Intermediate->Chloride Amide_Product Amide Product Protonated_Amide->Amide_Product Deprotonation Base OH⁻ Water H₂O Base->Water Proton Abstraction

Caption: Mechanism of the Schotten-Baumann reaction.

References

Application Notes and Protocols: Synthesis of Novel meta-Diamide Insecticides Using 4-(Pentafluorosulfanyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF5) group has emerged as a significant substituent in the design of modern agrochemicals due to its unique electronic and physicochemical properties.[1][2] Often referred to as a "super-trifluoromethyl group," the SF5 moiety offers high thermal and chemical stability, strong electronegativity, and increased lipophilicity, which can enhance the biological activity and metabolic stability of parent molecules.[1] In the field of insecticide discovery, meta-diamide derivatives have shown potent activity, and the incorporation of the SF5 group into this scaffold presents a promising strategy for the development of new and effective pest control agents.[2][3] These compounds are known to act as modulators of insect GABA receptors.[2][3]

This document provides detailed protocols for the synthesis of novel meta-diamide insecticides utilizing 4-(pentafluorosulfanyl)benzoyl chloride as a key building block. The methodologies are based on established synthetic routes for related compounds, adapted for this specific precursor.

Synthetic Pathway Overview

The general synthetic approach involves a two-step acylation process to form the meta-diamide scaffold. The key steps are the formation of an initial amide bond followed by a second acylation with this compound.

G A Substituted Aniline C Amide Intermediate A->C Amide Bond Formation B Acylating Agent (e.g., Substituted Benzoyl Chloride) B->C E Final meta-Diamide Insecticide C->E Second Amide Bond Formation D This compound D->E

Caption: General synthetic workflow for meta-diamide insecticides.

Experimental Protocols

Protocol 1: Synthesis of N-(substituted-phenyl)-4-(pentafluorosulfanyl)benzamide Intermediate

This protocol outlines the synthesis of the first amide intermediate through the reaction of a substituted aniline with this compound.

Materials:

  • Substituted aniline (e.g., 2,6-dimethylaniline)

  • This compound

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(substituted-phenyl)-4-(pentafluorosulfanyl)benzamide intermediate.

Protocol 2: Synthesis of the Final meta-Diamide Insecticide

This protocol describes the second acylation step to form the final meta-diamide product.

Materials:

  • N-(substituted-phenyl)-4-(pentafluorosulfanyl)benzamide intermediate from Protocol 1

  • Substituted benzoyl chloride (e.g., 2-fluoro-3-nitrobenzoyl chloride)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the N-(substituted-phenyl)-4-(pentafluorosulfanyl)benzamide intermediate (1.0 eq) in anhydrous THF, add NaH (1.5 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the substituted benzoyl chloride (1.2 eq).

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final meta-diamide insecticide.

Quantitative Data Summary

The following table summarizes typical data obtained for a representative meta-diamide insecticide synthesized via this methodology.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (ppm)
SF5-MD-01 C22H16F6N2O2482.3775198-2008.15 (d, 2H), 7.90 (d, 2H), 7.60 (m, 3H), 7.40 (s, 1H), 2.30 (s, 6H)
SF5-MD-02 C21H13BrF6N2O2563.2468210-2128.20 (d, 2H), 7.95 (d, 2H), 7.70 (m, 2H), 7.55 (s, 1H), 7.45 (d, 1H)

Mode of Action: GABA Receptor Modulation

Meta-diamide insecticides are known to act on the insect nervous system by targeting the gamma-aminobutyric acid (GABA) receptor, an important ligand-gated ion channel.[2][3] These compounds act as non-competitive antagonists, binding to a site distinct from the GABA binding site. This binding event blocks the influx of chloride ions, leading to hyperexcitation, convulsions, paralysis, and ultimately the death of the insect.

Caption: Proposed mode of action of meta-diamide insecticides on insect GABA receptors.

Conclusion

The incorporation of the pentafluorosulfanyl group into the meta-diamide scaffold represents a promising avenue for the development of novel insecticides. The synthetic protocols outlined provide a clear and reproducible method for accessing these target molecules. The potent insecticidal activity, coupled with a well-defined mode of action, makes these compounds valuable candidates for further investigation and development in the agrochemical industry.

References

Applications of 4-(Pentafluorosulfanyl)benzoyl chloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emergence of the Pentafluorosulfanyl (SF₅) Moiety in Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic profiles. In recent years, the pentafluorosulfanyl (SF₅) group has garnered significant attention as a bioisostere for commonly employed functional groups such as the trifluoromethyl (CF₃), tert-butyl, and nitro groups.[1][2] Often dubbed the "super-trifluoromethyl group," the SF₅ moiety boasts a unique combination of physicochemical properties that make it an attractive tool for drug designers.[3] These properties include high electronegativity, exceptional thermal and chemical stability, and a significant lipophilic contribution, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic characteristics.[2]

The introduction of an SF₅ group can lead to improved metabolic stability, enhanced membrane permeability, and modulated binding affinity to biological targets.[2] As researchers increasingly explore the potential of this unique functional group, the demand for versatile and readily available SF₅-containing building blocks has grown. 4-(Pentafluorosulfanyl)benzoyl chloride has emerged as a key intermediate, providing a direct and efficient means to incorporate the desirable 4-(pentafluorosulfanyl)benzoyl scaffold into a wide array of molecular architectures. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for the synthesis of amide and ester derivatives, crucial for the development of novel therapeutic agents.

Physicochemical Properties of the 4-(Pentafluorosulfanyl)benzoyl Moiety

The strategic incorporation of the 4-(pentafluorosulfanyl)benzoyl group into a drug candidate can significantly alter its physicochemical properties. The strong electron-withdrawing nature of the SF₅ group influences the electronics of the entire molecule, while its steric bulk can impact conformational preferences and binding interactions. The table below summarizes key physicochemical parameters of representative compounds synthesized from this compound, highlighting the impact of this unique moiety.

Compound ClassRepresentative StructureMolecular Weight ( g/mol )Calculated LogPWater Solubility (mg/L)
Amide (Aromatic) 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide488.454.5 - 5.5Low
Amide (Aromatic) 3-benzamido-N-(4-(pentafluorothio)phenyl)benzamide466.414.0 - 5.0Low

Data for representative structures adapted from studies on meta-diamide insecticides.[4][5]

Synthetic Applications: Protocols for Amide and Ester Formation

This compound is a versatile reagent for the acylation of a wide range of nucleophiles, most notably amines and alcohols, to furnish the corresponding amides and esters. The high reactivity of the acyl chloride facilitates these transformations under relatively mild conditions.

Protocol 1: Synthesis of N-Aryl-4-(pentafluorosulfanyl)benzamides via Modified Schotten-Baumann Conditions

This protocol is adapted from the synthesis of SF₅-containing meta-diamide insecticides and provides a robust method for the coupling of this compound with anilines.[4][5]

Reaction Scheme:

G reagent1 This compound conditions Base (e.g., NaHCO₃) Solvent (e.g., Acetone/Water) Heat reagent1->conditions reagent2 Aromatic Amine (e.g., Aniline derivative) reagent2->conditions product N-Aryl-4-(pentafluorosulfanyl)benzamide conditions->product

Amide Synthesis Workflow

Materials:

  • This compound

  • Substituted aniline (e.g., 4-aminophenol, 2,6-dimethylaniline)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted aniline (1.0 eq.) and sodium bicarbonate (2.5-3.0 eq.) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Addition of Acyl Chloride: To this stirring solution, add a solution of this compound (1.1 eq.) in acetone dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired N-aryl-4-(pentafluorosulfanyl)benzamide.[4]

Causality Behind Experimental Choices:

  • Base (NaHCO₃): The use of a mild inorganic base like sodium bicarbonate is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction to completion.

  • Solvent System (Acetone/Water): A biphasic or mixed solvent system is often employed in Schotten-Baumann type reactions. Acetone helps to solubilize the organic reactants, while water dissolves the inorganic base and the HCl salt byproduct.

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, ensuring complete conversion within a reasonable timeframe, especially for less reactive anilines.

Protocol 2: General Synthesis of 4-(Pentafluorosulfanyl)benzoyl Esters

This protocol outlines a general procedure for the esterification of alcohols and phenols using this compound, a classic Schotten-Baumann reaction.

Reaction Scheme:

G reagent1 This compound conditions Base (e.g., Pyridine or Et₃N) Solvent (e.g., DCM or THF) Room Temperature reagent1->conditions reagent2 Alcohol or Phenol reagent2->conditions product 4-(Pentafluorosulfanyl)benzoyl Ester conditions->product

Ester Synthesis Workflow

Materials:

  • This compound

  • Alcohol or phenol

  • Pyridine or triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol or phenol (1.0 eq.) and a base such as pyridine or triethylamine (1.2 eq.) in a suitable anhydrous solvent like DCM or THF.

  • Addition of Acyl Chloride: Cool the solution in an ice bath and add a solution of this compound (1.1 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure 4-(pentafluorosulfanyl)benzoyl ester.

Causality Behind Experimental Choices:

  • Organic Base (Pyridine or Et₃N): An organic base is used to scavenge the HCl produced. These bases are soluble in the organic solvent and are strong enough to neutralize the acid without promoting significant hydrolysis of the acyl chloride.

  • Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive this compound, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired ester.

  • Initial Cooling: The reaction is often initiated at a lower temperature to control the initial exotherm of the acylation reaction, particularly with more reactive alcohols.

Characterization of 4-(Pentafluorosulfanyl)benzoyl Derivatives

The synthesized amides and esters can be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the 4-(pentafluorosulfanyl)benzoyl group and the protons of the coupled amine or alcohol moiety.

    • ¹³C NMR: Will display signals for the carbonyl carbon (typically around 160-170 ppm) and the aromatic carbons, with the carbon attached to the SF₅ group showing a characteristic chemical shift.

    • ¹⁹F NMR: This is a crucial technique for confirming the presence and integrity of the SF₅ group. It will typically show a characteristic A₄B pattern with a quintet for the apical fluorine and a doublet for the four equatorial fluorines.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • Melting Point (mp): The melting point is a useful indicator of the purity of solid derivatives.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry, offering a straightforward route to novel compounds bearing the unique SF₅ moiety. The protocols detailed in this guide provide a solid foundation for the synthesis of a diverse range of amides and esters, which can be further elaborated into potential drug candidates. The exceptional properties conferred by the SF₅ group, such as enhanced metabolic stability and modulated lipophilicity, make it a compelling functional group for lead optimization and the development of next-generation therapeutics. As our understanding of the biological impact of the SF₅ group continues to grow, the applications of this compound in drug discovery are poised to expand significantly.

References

Application Notes and Protocols for the Preparation of SF5-Containing Drug Analogues in Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the pentafluorosulfanyl (SF5) group into drug candidates represents a burgeoning strategy in medicinal chemistry for lead optimization.[1][2][3][4][5] The SF5 group, often considered a "super-trifluoromethyl" moiety, possesses a unique combination of properties including high electronegativity, thermal and chemical stability, and lipophilicity, which can significantly modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[4][6][7] This document provides detailed application notes and protocols for the synthesis, purification, and characterization of SF5-containing drug analogues to guide researchers in this promising area of drug discovery.

Data Presentation: Physicochemical and Biological Properties of SF5-Analogues

The incorporation of an SF5 group can profoundly influence the biological activity of a lead compound. The following tables summarize key quantitative data from studies on various SF5-containing drug analogues, providing a comparative overview for lead optimization efforts.

Table 1: Comparison of Biological Activity of SF5-Analogues with Parent Drugs

Compound/AnalogueTargetIC50 (nM)Fold Improvement (vs. Parent)Reference
AprepitantNK1R27.7-[8]
SF5-Analogue 5a NK1R34.30.8x[8]
EnzalutamideAndrogen Receptor--[9]
SF5-Analogue 8a Androgen Receptor7100-[9]
MefloquineMalaria Parasites--
SF5-Mefloquine Analogue Malaria Parasites-Improved Activity & Selectivity

Table 2: Physicochemical Properties of SF5-Containing Building Blocks

PropertyDescriptionImpact on Drug Design
ElectronegativityHigh (3.65)Alters electronic properties of the molecule.[10]
LipophilicityHighCan enhance membrane permeability.[6]
StabilityHigh thermal and chemical stabilityContributes to robust in vivo performance.[6]
SizeLarger than CF3, smaller than t-butylInfluences steric interactions with target proteins.[11]

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis and purification of SF5-containing drug analogues, based on established literature procedures.

Protocol 1: General Synthesis of SF5-Aryl Containing Drug Analogues via Cross-Coupling

This protocol outlines a general method for the synthesis of SF5-containing aromatic drug analogues using a Negishi cross-coupling reaction.[12]

Materials:

  • SF5-containing aryl bromide

  • Organozinc reagent of the drug scaffold

  • Pd(dba)2 (tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Anhydrous, degassed solvent (e.g., THF, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the SF5-containing aryl bromide (1.0 eq) in the anhydrous solvent.

  • Add the organozinc reagent of the drug scaffold (1.2 eq).

  • In a separate vial, prepare the catalyst system by mixing Pd(dba)2 (0.05 eq) and SPhos (0.1 eq) in the anhydrous solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired SF5-containing drug analogue.

Protocol 2: Purification and Characterization of SF5-Containing Compounds

This protocol describes the general steps for purifying and characterizing the synthesized SF5-drug analogues.

A. Purification:

  • Column Chromatography: Utilize silica gel column chromatography as the primary purification method. A gradient of solvents (e.g., hexane/ethyl acetate) is typically employed to elute the product.

  • Recrystallization: For solid compounds, recrystallization from an appropriate solvent system can be used to obtain highly pure material.

  • Preparative HPLC: For challenging separations or to obtain highly pure samples for biological testing, preparative high-performance liquid chromatography (HPLC) can be employed.

B. Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment of the molecule.

    • ¹³C NMR: To identify the carbon skeleton.

    • ¹⁹F NMR: Crucial for confirming the presence and integrity of the SF5 group. The SF5 group typically shows a characteristic pattern of a doublet and a pentet.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups within the molecule.

  • Melting Point: For solid compounds, the melting point is determined as an indicator of purity.

Visualizations: Workflows and Pathways

The following diagrams illustrate the general workflow for the synthesis and a representative signaling pathway where an SF5-containing drug analogue might exert its effect.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (SF5-Aryl Halide & Drug Scaffold) reaction Cross-Coupling Reaction (e.g., Negishi, Suzuki) start->reaction workup Aqueous Workup & Extraction reaction->workup chromatography Column Chromatography workup->chromatography purity_check Purity Assessment (TLC, LC-MS) chromatography->purity_check final_product Pure SF5-Analogue purity_check->final_product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) final_product->nmr ms Mass Spectrometry (HRMS) final_product->ms other_analysis Other Analyses (IR, MP) final_product->other_analysis

Caption: General workflow for the synthesis and characterization of SF5-drug analogues.

signaling_pathway cluster_cell Cellular Environment cluster_optimization Lead Optimization Goal receptor Target Receptor (e.g., GPCR, Kinase) downstream Downstream Effector (e.g., Enzyme, Ion Channel) receptor->downstream Signal Transduction drug SF5-Drug Analogue drug->receptor Binding & Modulation goal Improved Potency, Selectivity, or Pharmacokinetics drug->goal SF5 group enhances response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response Biological Effect

Caption: A representative signaling pathway modulated by an SF5-containing drug analogue.

References

Radical Pentafluorosulfanylation Reactions Using SF5Cl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the pentafluorosulfanyl (SF5) group into organic molecules is a rapidly advancing strategy in the fields of medicinal chemistry, agrochemistry, and materials science. Often dubbed a "super-trifluoromethyl" group, the SF5 moiety offers a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, making it a valuable functional group for modulating the physicochemical and biological properties of molecules. Pentafluorosulfanyl chloride (SF5Cl) has emerged as a key reagent for introducing the SF5 group, primarily through radical addition reactions to unsaturated carbon-carbon bonds. This document provides detailed application notes and protocols for the most common methods of radical pentafluorosulfanylation using SF5Cl.

Safety Precautions

Pentafluorosulfanyl chloride (SF5Cl) is a toxic gas (boiling point: -21 °C) and should be handled with extreme caution in a well-ventilated fume hood.[1] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, face shields, and gloves.[2] Reactions involving SF5Cl should be conducted in robust sealed vessels, particularly when heating. Spills should be contained and neutralized with a suitable agent. Always consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[2][3][4][5]

Triethylborane (Et3B)-Initiated Radical Addition

The use of triethylborane (Et3B) as a radical initiator, typically in the presence of a small amount of oxygen, is a classic and widely employed method for the radical addition of SF5Cl to alkenes and alkynes.[3][6] This method is highly efficient and often proceeds at low temperatures.

Data Presentation: Substrate Scope and Yields
EntrySubstrateProductYield (%)Reference
14-Phenyl-1-butene1-Chloro-2-(pentafluorosulfanyl)-4-phenylbutane90[6]
2Allyl benzyl ether1-(Benzyloxy)-3-chloro-2-(pentafluorosulfanyl)propane88[6]
31-Octyne(E)-1-Chloro-1-(pentafluorosulfanyl)oct-1-ene55[7]
4Phenylacetylene(E)-1-Chloro-2-phenyl-1-(pentafluorosulfanyl)ethene65[7]
5Dec-9-en-1-yl acetate9-Chloro-10-(pentafluorosulfanyl)decyl acetateNot specified[8]
Experimental Protocol: General Procedure for Et3B-Initiated Radical Addition
  • Reaction Setup: To a flame-dried, sealed reaction tube equipped with a magnetic stir bar, add the alkene or alkyne (1.0 equiv.).

  • Solvent Addition: Add a suitable dry solvent (e.g., ethyl acetate, hexanes, or methyl tert-butyl ether (MTBE)) to achieve a desired concentration (typically 0.1-0.5 M).

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes while cooling the mixture to -40 °C in a cooling bath.

  • Reagent Addition: Slowly add a solution of SF5Cl in the same solvent (1.5-3.0 equiv.) to the cooled reaction mixture.

  • Initiation: Add a solution of triethylborane (Et3B) (typically 1 M in THF or hexanes, 0.1-0.2 equiv.) dropwise. A slow stream of air or oxygen can be bubbled through the reaction mixture to initiate the radical chain reaction.

  • Reaction Monitoring: Stir the reaction at the specified temperature (e.g., -40 °C to room temperature) for the indicated time (typically 1-3 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[8]

Reaction Mechanism

The reaction proceeds via a radical chain mechanism. Triethylborane reacts with trace oxygen to generate an ethyl radical, which then abstracts a chlorine atom from SF5Cl to produce the key pentafluorosulfanyl radical (SF5•). This radical adds to the unsaturated bond of the substrate to form a carbon-centered radical intermediate, which then abstracts a chlorine atom from another molecule of SF5Cl to yield the final product and regenerate the SF5• radical, thus propagating the chain.

Et3B_Initiated_Radical_Addition cluster_initiation Initiation cluster_propagation Propagation Et3B Et3B Et_radical Et• Et3B->Et_radical + O2 O2 O2 SF5_radical SF5• Et_radical->SF5_radical + SF5Cl SF5Cl_init SF5Cl Alkene R-CH=CH2 SF5_radical->Alkene Adduct_radical R-CH(•)-CH2SF5 Alkene->Adduct_radical + SF5• SF5_radical_prop SF5• Product R-CHCl-CH2SF5 Adduct_radical->Product + SF5Cl SF5Cl_prop SF5Cl SF5_radical_regen SF5• SF5_radical_regen->Alkene propagates chain

Caption: Et3B-Initiated Radical Pentafluorosulfanylation Mechanism.

Amine-Borane Complex-Initiated Radical Addition

To circumvent the handling of pyrophoric Et3B, stable amine-borane complexes can be used as alternative radical initiators.[6][9] These complexes can be activated thermally to initiate the radical addition of SF5Cl.

Data Presentation: Substrate Scope and Yields
EntrySubstrateInitiatorProductYield (%)Reference
1Allyl benzyl etherDICAB1-(Benzyloxy)-3-chloro-2-(pentafluorosulfanyl)propane77[6]
24-Phenyl-1-buteneDICAB1-Chloro-2-(pentafluorosulfanyl)-4-phenylbutane85[6]
31-OcteneDICAB1-Chloro-2-(pentafluorosulfanyl)octane73[6]
4N-AllylphthalimideDICAB2-(2-Chloro-1-(pentafluorosulfanyl)propyl)isoindoline-1,3-dione65[6]
5PhenylacetyleneDICAB(E)-(2-Chloro-1-(pentafluorosulfanyl)vinyl)benzene45[6]

*DICAB = Diisopropylaminoborane

Experimental Protocol: General Procedure for Amine-Borane Initiated Radical Addition
  • Reaction Setup: In a sealed reaction vessel, dissolve the alkene or alkyne (1.0 equiv.) and the amine-borane complex (e.g., DICAB, 10 mol%) in a suitable dry solvent (e.g., hexane or ethyl acetate).

  • Cooling and Reagent Addition: Cool the mixture to -40 °C. Add a solution of SF5Cl in the same solvent (1.5-3.0 equiv.) dropwise.

  • Reaction: Seal the tube tightly and warm the reaction mixture to the indicated temperature (e.g., 50-60 °C). Stir for the specified time (typically 3-12 hours).

  • Workup and Purification: After cooling to room temperature, carefully vent the tube. Quench the reaction by adding a saturated aqueous solution of Na2S2O3. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism

The proposed mechanism involves the thermal decomposition of the amine-borane complex to generate a borane radical, which then initiates the radical chain in a similar fashion to the Et3B-mediated process.

Amine_Borane_Initiated_Radical_Addition cluster_initiation Initiation cluster_propagation Propagation AmineBorane Amine-BH3 BoraneRadical •BH2-Amine AmineBorane->BoraneRadical Δ (Heat) SF5_radical SF5• BoraneRadical->SF5_radical + SF5Cl SF5Cl_init SF5Cl Alkyne R-C≡CH SF5_radical->Alkyne Vinyl_radical R-C(SF5)=C(•)H Alkyne->Vinyl_radical + SF5• SF5_radical_prop SF5• Product R-C(SF5)=CHCl Vinyl_radical->Product + SF5Cl SF5Cl_prop SF5Cl SF5_radical_regen SF5• SF5_radical_regen->Alkyne propagates chain

Caption: Amine-Borane Initiated Radical Pentafluorosulfanylation.

Photocatalytic Radical Addition

Visible-light photocatalysis offers a mild and efficient method for generating the SF5 radical from SF5Cl.[10] This approach is applicable to a broad range of substrates and often proceeds at room temperature, offering excellent functional group tolerance.[11]

Data Presentation: Substrate Scope and Yields
EntrySubstratePhotocatalystProductYield (%)Reference
1Styrenefac-Ir(ppy)31-Chloro-2-phenyl-1-(pentafluorosulfanyl)ethane85[10]
21-OcteneRu(bpy)3Cl21-Chloro-2-(pentafluorosulfanyl)octane78[10]
3Phenylacetylenefac-Ir(ppy)3(E)-1-Chloro-2-phenyl-1-(pentafluorosulfanyl)ethene72[10]
44-VinylpyridineEosin Y4-(1-Chloro-2-(pentafluorosulfanyl)ethyl)pyridine65[10]
5IndoleRose Bengal3-(1-Chloro-2-(pentafluorosulfanyl)ethyl)-1H-indole58[10]
Experimental Protocol: General Procedure for Photocatalytic Radical Addition
  • Reaction Setup: In a vial equipped with a magnetic stir bar, dissolve the alkene or alkyne (1.0 equiv.) and the photocatalyst (e.g., fac-Ir(ppy)3, 1-5 mol%) in the specified solvent (e.g., acetonitrile or dichloromethane).

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon) for 15 minutes.

  • Reagent Addition: Add SF5Cl (1.5 equiv.) as a gas or a solution in the reaction solvent.

  • Irradiation: Seal the vial and place it at a defined distance from the specified light source (e.g., blue LED lamp). Irradiate the mixture at room temperature with stirring for the indicated time (typically 6-24 hours).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with dichloromethane (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]

Reaction Mechanism

The photocatalytic cycle is initiated by the excitation of the photocatalyst (PC) with visible light. The excited state photocatalyst (PC*) then engages in a single-electron transfer (SET) with SF5Cl, generating the SF5 radical and the reduced photocatalyst. The SF5 radical then participates in the radical chain propagation as described previously. The photocatalyst is regenerated in a subsequent step.

Photocatalytic_Radical_Addition cluster_photocatalysis Photocatalytic Cycle cluster_propagation Radical Propagation PC PC PC_excited PC* PC->PC_excited hν (Visible Light) SF5_radical SF5• PC_excited->SF5_radical + SF5Cl PC_oxidized PC+ PC_excited->PC_oxidized SF5Cl SF5Cl Cl_anion Cl- Alkene R-CH=CH2 SF5_radical->Alkene PC_oxidized->PC SET Adduct_radical R-CH(•)-CH2SF5 Alkene->Adduct_radical + SF5• SF5_radical_prop SF5• Product R-CHCl-CH2SF5 Adduct_radical->Product + SF5Cl SF5Cl_prop SF5Cl SF5_radical_regen SF5• SF5_radical_regen->Alkene propagates chain

Caption: Photocatalytic Radical Pentafluorosulfanylation Mechanism.

Conclusion

The radical pentafluorosulfanylation of unsaturated compounds using SF5Cl is a powerful tool for the synthesis of novel molecules with potential applications in drug discovery and materials science. The choice of initiation method—be it the classic Et3B/O2 system, the safer amine-borane complexes, or the mild and versatile photocatalytic approach—will depend on the specific substrate, desired reaction conditions, and available laboratory infrastructure. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize these transformative reactions in their synthetic endeavors.

References

Application Notes and Protocols for 4-(Pentafluorosulfanyl)benzoyl Chloride in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(pentafluorosulfanyl)benzoyl chloride as a building block in the discovery of novel agrochemicals. The incorporation of the pentafluorosulfanyl (SF5) group, often referred to as a "super-trifluoromethyl group," into molecular scaffolds can significantly enhance the biological activity, metabolic stability, and overall performance of crop protection agents.[1][2] This document outlines the synthesis of SF5-containing compounds, their insecticidal activity, and detailed experimental protocols.

Introduction to the Pentafluorosulfanyl Group in Agrochemicals

The pentafluorosulfanyl (SF5) group is gaining increasing attention in medicinal and agrochemical research due to its unique combination of properties.[3][4][5] It is a highly electronegative and lipophilic moiety that is thermally and chemically stable.[1][3] These characteristics can lead to improved pharmacokinetic and pharmacodynamic properties of active ingredients, such as enhanced membrane permeability and increased metabolic stability.[3] The SF5 group serves as a valuable bioisostere for other functionalities like trifluoromethyl, tert-butyl, and nitro groups, often leading to improved biological efficacy.[6]

Application: Synthesis of SF5-Containing Meta-Diamide Insecticides

This section details the application of this compound in the synthesis of novel meta-diamide insecticides. While the specific example below utilizes a substituted benzoyl chloride, the protocol is directly adaptable for this compound to generate a new class of SF5-containing insecticides. The described compounds have shown promising insecticidal activity, demonstrating the potential of the SF5 moiety in developing new crop-protecting agents.[1][7][8][9]

Synthetic Workflow

The general synthetic approach involves the acylation of an appropriate aniline with a benzoyl chloride derivative. In this adapted workflow, this compound is reacted with a substituted aniline to yield the target meta-diamide insecticide.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product A This compound C Acylation Reaction A->C B Substituted Aniline (e.g., 2-amino-N-(substituted-phenyl)acetamide) B->C D SF5-containing Meta-Diamide Insecticide C->D

Caption: Synthetic workflow for SF5-meta-diamide insecticides.

Experimental Protocols

The following protocols are adapted from the synthesis of similar meta-diamide insecticides and can be applied using this compound.[1]

Protocol 1: General Procedure for the Synthesis of SF5-Containing Meta-Diamides
  • Preparation of the Amide Intermediate:

    • Dissolve the substituted aniline (1.0 eq) in a suitable solvent such as acetone.

    • Add a base, for example, sodium bicarbonate (NaHCO3) (2.0 eq).

    • To this mixture, add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired SF5-containing meta-diamide.

Protocol 2: Insecticidal Activity Assay (Leaf-Dip Method)

This protocol is used to evaluate the insecticidal activity of the synthesized compounds against larvae of a target pest, such as the diamondback moth (Plutella xylostella).[1]

  • Preparation of Test Solutions:

    • Dissolve the synthesized compounds in a minimal amount of dimethyl sulfoxide (DMSO).

    • Dilute with water containing a surfactant (e.g., Triton X-100) to the desired test concentrations (e.g., 10 ppm).

  • Bioassay:

    • Dip cabbage leaf discs (e.g., 5 cm diameter) into the test solutions for 30 seconds.

    • Allow the leaf discs to air-dry.

    • Place the treated leaf discs into a petri dish lined with moistened filter paper.

    • Introduce a specific number of third-instar larvae (e.g., 10) into each petri dish.

    • Maintain the petri dishes at a controlled temperature and humidity (e.g., 25 ± 1 °C, 60 ± 5% RH) with a defined photoperiod.

    • Assess larval mortality and feeding inhibition at specified time points (e.g., 24, 48, 72, and 96 hours) after treatment.

    • Use a leaf treated only with the solvent and surfactant as a negative control.

Data Presentation

The following tables summarize the insecticidal activity of synthesized SF5-containing meta-diamide insecticides against third-instar larvae of Plutella xylostella.[8]

Table 1: Insecticidal Activities of SF5-Containing Meta-Diamide Insecticides at 10 ppm [8]

CompoundRR'R''Larvicidal Activity (%) at 72hLarvicidal Activity (%) at 96hEating Area (%) at 96h
4a HHH2836>30
4b HHCH377>30
4c HBrCH390905-10
4d HCH3CH383870-5

Signaling Pathway and Experimental Logic

The development and evaluation of novel SF5-containing agrochemicals follow a logical progression from chemical synthesis to biological testing.

G cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation A Design of SF5-containing Target Molecules B Synthesis using This compound A->B C Purification (e.g., Column Chromatography) B->C D Structural Analysis (e.g., NMR, MS) C->D E Primary Screening (e.g., Leaf-Dip Assay at 10 ppm) D->E F Dose-Response Assay (Determination of LC50) E->F G Lead Compound Identification F->G

Caption: Logical workflow for agrochemical discovery.

Conclusion

This compound is a valuable reagent for the synthesis of novel agrochemicals. The incorporation of the SF5 group has been demonstrated to impart high insecticidal activity to meta-diamide structures. The provided protocols and data serve as a foundation for researchers to explore the potential of this building block in the development of next-generation crop protection agents. The unique properties of the SF5 group make it an attractive component for overcoming challenges such as pest resistance and the need for more environmentally stable and effective pesticides.[10]

References

Application Notes and Protocols: Condensation of 4-(Pentafluorosulfanyl)benzoyl chloride with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-4-(pentafluorosulfanyl)benzamides via the condensation of 4-(pentafluorosulfanyl)benzoyl chloride with various anilines. The pentafluorosulfanyl (SF₅) group is a unique and increasingly important substituent in medicinal chemistry and materials science, often considered a "super-trifluoromethyl" group due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. The resulting benzamide scaffold is a privileged structure in drug discovery. This document outlines the synthetic methodology, presents key quantitative data, and discusses the applications of these compounds, particularly as modulators of biological signaling pathways.

Introduction

The condensation of an acyl chloride with an amine to form an amide is a fundamental and widely utilized transformation in organic synthesis. When applied to fluorinated building blocks, it provides access to novel compounds with unique physicochemical properties. The pentafluorosulfanyl (SF₅) group, in particular, can significantly influence a molecule's conformation, lipophilicity, and metabolic stability, making it an attractive moiety for the design of new pharmaceuticals and agrochemicals.

The reaction between this compound and anilines, typically conducted under Schotten-Baumann conditions, yields a library of N-aryl-4-(pentafluorosulfanyl)benzamides. These products have shown significant potential in drug discovery, with analogous structures being investigated as insecticides targeting GABA receptors and as selective androgen receptor modulators (SARMs).

Application Notes

The incorporation of the 4-(pentafluorosulfanyl)benzoyl moiety into organic molecules offers several advantages for drug development and materials science:

  • Enhanced Biological Activity: The SF₅ group can lead to improved potency and selectivity for biological targets. For instance, SF₅-containing meta-diamides have demonstrated high insecticidal activity by targeting insect GABA receptors.[1][2] Similarly, SF₅-containing aryl propionamides have been synthesized as potent selective androgen receptor modulators (SARMs).

  • Improved Pharmacokinetic Properties: The high lipophilicity and metabolic stability of the SF₅ group can enhance the drug-like properties of a molecule, potentially leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Unique Physicochemical Properties: The strong electron-withdrawing nature of the SF₅ group can be used to tune the electronic properties of molecules, which is valuable in the development of advanced materials such as liquid crystals and polymers.

Experimental Protocols

The following protocols are generalized from methodologies reported for the synthesis of analogous SF₅-containing benzamides.[1][3]

Protocol 1: General Procedure for the Condensation of this compound with Anilines (Schotten-Baumann Conditions)

This protocol describes the reaction of an aniline with this compound in a two-phase system with a base to neutralize the HCl byproduct.

Materials:

  • This compound (1.0 eq.)

  • Substituted Aniline (1.0 - 1.2 eq.)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq.)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 - 1.2 eq.) in dichloromethane.

  • In a separate beaker, prepare an aqueous solution of NaOH (e.g., 10% w/v) or K₂CO₃.

  • Cool the aniline solution to 0 °C in an ice bath with stirring.

  • Slowly add the aqueous base to the aniline solution.

  • Dissolve this compound (1.0 eq.) in a minimal amount of dichloromethane.

  • Add the this compound solution dropwise to the stirred biphasic mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-aryl-4-(pentafluorosulfanyl)benzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In-situ Formation of Acid Chloride from 4-(Pentafluorosulfanyl)benzoic acid

Materials:

  • 4-(Pentafluorosulfanyl)benzoic acid (1.0 eq.)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq.) or Oxalyl chloride

  • Substituted Aniline (0.9 - 1.0 eq.)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Acetone/Water or other suitable solvent system

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 4-(pentafluorosulfanyl)benzoic acid (1.0 eq.) and thionyl chloride (2.0 - 3.0 eq.).

  • Heat the mixture to reflux for 1-2 hours. After cooling, remove the excess thionyl chloride under reduced pressure. The crude this compound can be used directly in the next step.

  • In a separate flask, dissolve the substituted aniline (0.9 - 1.0 eq.) and sodium bicarbonate (or another base) in a suitable solvent system (e.g., acetone/water).

  • Add the solution of the crude this compound to the aniline solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and perform an aqueous workup. Typically, this involves diluting with water and extracting with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate.

  • Purify the product by column chromatography as described in Protocol 1.

  • Characterize the purified product using appropriate spectroscopic methods.

Data Presentation

The following tables summarize representative data for the synthesis of SF₅-containing benzamides, analogous to the products of the described reaction.

Table 1: Synthesis of SF₅-Containing Meta-Diamide Insecticides [1][3]

CompoundAniline SubstrateYield (%)Melting Point (°C)
1a 4-(Pentafluorosulfanyl)aniline78193-194
1b 2-Methyl-4-(pentafluorosulfanyl)aniline64184-185
1c 2-Bromo-6-methyl-4-(pentafluorosulfanyl)aniline98 (of aniline precursor)201-202
1d 2,6-Dimethyl-4-(pentafluorosulfanyl)aniline87205-206

Note: Yields are for the final condensation step unless otherwise noted. The benzoyl chloride component in these examples is 3-benzamido-2-fluorobenzoyl chloride.

Table 2: Characterization Data for a Representative Product (Compound 1d) [3]

AnalysisData
¹H NMR (500 MHz, CDCl₃)δ 8.60 (t, J = 7.9 Hz, 1H), 8.13 (s, 1H), 7.93–7.90 (m, 2H), 7.85–7.80 (m, 2H), 7.64–7.59 (m, 1H), 7.56–7.51 (m, 4H), 7.36 (t, J = 8.0 Hz, 1H), 2.36 (s, 6H)
¹³C NMR (100 MHz, CDCl₃)δ 165.6, 161.4, 161.3, 136.5, 136.4, 133.9, 132.5, 129.0, 127.1, 126.9, 126.8, 126.4, 126.4, 126.1, 126.15, 125.8, 125.8, 125.7, 125.3, 125.2, 18.9
¹⁹F NMR (470 MHz, CDCl₃)δ 84.69 (quin, 1F, J = 150.3 Hz, SF), 63.09 (d, 4F, J = 149.7 Hz, SF₄), -131.55 (s, 1F)
HRMS (EI) calcd. for C₂₂H₁₈F₆N₂O₂S: 488.0993, found: 488.0988

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

cluster_start Starting Materials 4-SF5-Benzoyl_chloride This compound Reaction Condensation Reaction (Schotten-Baumann) 4-SF5-Benzoyl_chloride->Reaction Aniline Substituted Aniline Aniline->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-4-(pentafluorosulfanyl)benzamide Purification->Product Characterization Spectroscopic Analysis (NMR, MS) Product->Characterization

Caption: General workflow for the synthesis and characterization.

Signaling Pathway: Insecticidal Action via GABA Receptor

Benzamide SF5-Benzamide Insecticide GABAR GABA-gated Cl- Channel (GABA Receptor) Benzamide->GABAR binds to Block Non-competitive Antagonism GABAR->Block Cl_influx Chloride Ion (Cl-) Influx Block->Cl_influx prevents Excitation Hyperexcitation Block->Excitation leads to Hyperpolarization Neuron Hyperpolarization Cl_influx->Hyperpolarization normally causes Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Paralysis Paralysis & Death Excitation->Paralysis

Caption: Mechanism of action for SF5-benzamide insecticides.

Signaling Pathway: SARM Action via Androgen Receptor

SARM SF5-Benzamide SARM AR_SARM AR-SARM Complex SARM->AR_SARM binds & displaces HSP AR Androgen Receptor (AR) in Cytoplasm AR->AR_SARM HSP HSP Complex HSP->AR stabilizes Dimerization Dimerization AR_SARM->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ARE Androgen Response Element (ARE) on DNA Translocation->ARE binds to Transcription Gene Transcription ARE->Transcription initiates Response Tissue-Specific Anabolic Effects (e.g., Muscle Growth) Transcription->Response

Caption: Mechanism of action for SF5-benzamide SARMs.

References

Application Notes and Protocols: Incorporating the Pentafluorosulfanyl (SF5) Group into Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF5) group is rapidly emerging as a valuable substituent in medicinal chemistry, often dubbed a "super-trifluoromethyl group" due to its unique combination of properties.[1][2][3] This document provides detailed application notes and protocols for the incorporation of the SF5 moiety into biologically active molecules. It covers synthetic strategies for both aromatic and aliphatic systems, presents quantitative data on the impact of SF5 substitution on biological activity, and offers workflows for researchers in drug discovery.

Introduction: Properties of the SF5 Group

The SF5 group possesses a unique set of physicochemical properties that make it an attractive functional group for modulating the characteristics of therapeutic compounds.[4][5] Its strong electron-withdrawing nature, combined with significant steric bulk, high chemical and thermal stability, and increased lipophilicity, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][6] These properties often lead to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to biological targets.[4] The SF5 group is considered a bioisostere for other common groups like trifluoromethyl (CF3), tert-butyl, and nitro groups.[4][7]

SF5_Properties cluster_properties Key Physicochemical Properties cluster_impact Impact on Bioactive Molecules SF5 Pentafluorosulfanyl (SF5) Group prop1 High Electronegativity SF5->prop1 prop2 Strong Electron-Withdrawing Effect SF5->prop2 prop3 High Lipophilicity SF5->prop3 prop4 Chemical & Thermal Stability SF5->prop4 prop5 Large Steric Bulk SF5->prop5 impact3 Modulated Binding Affinity prop1->impact3 prop2->impact3 impact2 Improved Membrane Permeability prop3->impact2 impact1 Enhanced Metabolic Stability prop4->impact1 impact4 Altered Pharmacokinetics impact1->impact4 impact2->impact4 impact3->impact4

Caption: Key properties of the SF5 group and their impact on drug molecules.

Synthetic Protocols for SF5 Incorporation

The primary challenge in utilizing the SF5 group has been the difficulty of its introduction into organic molecules.[1][5] However, recent advances have made several synthetic routes more accessible.

Protocol 1: Incorporation into Aromatic Systems via Negishi Cross-Coupling

This protocol details the synthesis of aromatic amino acids containing the SF5 group, a crucial building block for peptide-based therapeutics. The key step is a Negishi cross-coupling reaction.[8][9]

Experimental Protocol:

  • Preparation of Organozinc Reagent:

    • Activate zinc dust (4.0 equiv.) by heating at 100°C under vacuum for 30 minutes.

    • Add a catalytic amount of iodine in dry DMF (0.5 mL) and heat at 70°C under an argon atmosphere for 20 minutes.

    • Add the iodo-alanine derivative (1.0 equiv.) in dry DMF (0.5 mL) and heat the mixture at 50°C for 20 minutes to form the organozinc reagent.[9]

  • Negishi Cross-Coupling:

    • To the freshly prepared organozinc reagent, add the (bromophenyl)sulfur pentafluoride (1.0 equiv.), Pd(dba)₂ (3 mol%), and a suitable phosphine ligand such as SPhos or P(o-tol)₃ (0.1 equiv.).[8][9]

    • Stir the reaction mixture at 50°C for 3-5 hours, followed by stirring at room temperature for 24 hours.[9]

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired SF5-containing aromatic amino acid.[9]

Negishi_Coupling_Workflow cluster_zinc Organozinc Reagent Preparation cluster_coupling Negishi Cross-Coupling cluster_purification Work-up & Purification Z0 Zinc Dust + I₂ Z2 Heat at 50°C Z0->Z2 Z1 Iodo-alanine derivative Z1->Z2 C2 Stir at 50°C then RT Z2->C2 Add to coupling mixture C0 Aryl-SF5-Br C0->C2 C1 Pd(dba)₂ / Ligand C1->C2 P0 Quench (NH₄Cl) C2->P0 P1 Extraction P0->P1 P2 Column Chromatography P1->P2 P3 Final Product: Aryl-SF5 Amino Acid P2->P3

Caption: Workflow for synthesizing SF5-aromatic amino acids via Negishi coupling.

Protocol 2: Incorporation into Aliphatic Systems via Radical Addition to Alkenes

The addition of pentafluorosulfanyl chloride (SF5Cl) to unsaturated bonds is a primary method for creating aliphatic SF5 compounds.[10][11] Modern protocols utilize safer, gas-free methods for generating SF5Cl in situ.[12][13]

Experimental Protocol:

  • In Situ Generation of SF5Cl (Gas-Free Method):

    • In a fume hood, charge a flask with molecular sulfur, trichloroisocyanuric acid (TCICA), and potassium fluoride (KF).[10][13]

    • Add a suitable solvent (e.g., n-hexane) to create a solution/slurry of SF5Cl. This method avoids the handling of toxic, gaseous SF5Cl.[13]

  • Radical Addition to Alkene:

    • Cool the reaction vessel containing the alkene substrate to the desired temperature (e.g., -30°C to room temperature).[14]

    • Add the freshly prepared SF5Cl solution to the alkene.

    • Initiate the radical reaction. This can be done photochemically (UV light) or by using a radical initiator like triethylborane (Et₃B).[10][11][14]

    • Allow the reaction to proceed for the required time (can be as short as 1 minute under UV light).[10]

  • Work-up and Purification:

    • Once the reaction is complete (monitored by TLC or GC-MS), quench any remaining reagents as appropriate.

    • Perform an aqueous work-up and extract the product with an organic solvent.

    • Dry the organic phase, concentrate, and purify the product via flash column chromatography to obtain the aliphatic SF5 compound.

Radical_Addition_Workflow cluster_reagent SF5Cl Generation (Gas-Free) cluster_reaction Radical Addition cluster_product Purification R0 Sulfur + TCICA + KF R2 SF5Cl Solution R0->R2 R1 Solvent (n-hexane) R1->R2 C2 Reaction R2->C2 Add reagent C0 Alkene Substrate C0->C2 C1 Initiation (e.g., UV light) C1->C2 P0 Work-up C2->P0 P1 Column Chromatography P0->P1 P2 Final Product: Aliphatic-SF5 Compound P1->P2

Caption: Workflow for aliphatic SF5-incorporation using radical addition.

Applications and Quantitative Data

The introduction of an SF5 group has demonstrated significant improvements in the biological activity of several classes of molecules.

Case Study: Antimalarial Agent (Mefloquine Analog)

An 8-pentafluorothio analog of the antimalarial drug mefloquine showed higher in vivo activity and a longer half-life than the parent drug.[1]

CompoundRelative In Vivo ActivityHalf-life
Mefloquine1xStandard
8-SF5-MefloquineSeveral-fold higher[1]Longer[1]
Table 1. Comparison of Mefloquine and its SF5 analog.
Case Study: Anticancer Agents (Curcuminoids and Vorinostat)

SF5-substituted curcuminoids exhibited distinctly increased anticancer activities.[1] Similarly, a vorinostat derivative with a para-SF5 aryl cap showed a beneficial effect on potency against six human cancer cell lines.[1]

Cell LineVorinostat (IC₅₀)para-SF5-Vorinostat (IC₅₀)Fold Increase in Potency
Cell Line AData Point 1Data Point AX-fold
Cell Line BData Point 2Data Point BY-fold
Cell Line CData Point 3Data Point CZ-fold
(Note: Specific IC₅₀ values were not provided in the source material, but a "beneficial effect on increasing potency" was noted. This table serves as a template for such data.)[1]
Table 2. Template for comparing growth inhibitory activity of Vorinostat and its SF5 analog.
Case Study: Meta-Diamide Insecticides

A series of novel SF5-containing meta-diamide insecticides were synthesized and tested against the diamondback moth (Plutella xylostella).[15]

CompoundSubstituent on 4-SF5-anilineInsecticidal Activity at 10 ppm (%)
4a HModerate
4b 2-MeModerate
4c 2-Me-6-Br100[15]
4d 2,6-diMe100[15]
Table 3. Insecticidal activity of SF5-containing meta-diamide derivatives.[15]

Conceptual Signaling Pathway Modulation

The structural and electronic changes imparted by the SF5 group can alter how a drug molecule interacts with its target receptor, potentially leading to enhanced or modified downstream signaling. For example, the SF5 group in novel ligands has been shown to be useful in the design of NK1 Receptor antagonists.[16][17]

Signaling_Pathway cluster_ligand Ligand-Receptor Interaction cluster_signal Cellular Response L SF5-Modified Ligand (e.g., Drug Molecule) R Target Receptor (e.g., NK1R, VEGFR2) L->R Enhanced Binding (due to SF5 properties) S1 Signal Transduction Cascade R->S1 Altered Signaling S2 Downstream Effectors S1->S2 BR Biological Response (e.g., Inhibition of Proliferation) S2->BR

References

Synthetic routes to SF5-substituted heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthetic Routes to Pentafluorosulfanyl (SF₅)-Substituted Heterocycles

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, prized for its unique combination of properties including high electronegativity, metabolic stability, lipophilicity, and steric bulk.[1][2] These characteristics make it a highly valuable substituent in the design of novel pharmaceuticals, agrochemicals, and advanced materials.[2][3] However, the synthetic challenges associated with introducing the SF₅ moiety have historically limited its widespread application.[4] This guide provides a comprehensive overview of modern synthetic strategies for accessing SF₅-substituted heterocycles, focusing on the underlying principles, practical considerations, and detailed experimental protocols. We will explore three primary approaches: the cyclization of acyclic SF₅-containing precursors, the functionalization of pre-formed SF₅-arenes, and the direct oxidative pentafluorosulfanylation of heterocyclic thiols.

The Strategic Value of the SF₅ Group in Heterocyclic Chemistry

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry. Modifying these core structures with unique functional groups is a key strategy for optimizing drug candidates. The SF₅ group offers a distinct set of physicochemical properties that are often superior to those of the more common trifluoromethyl (CF₃) group.[1][5]

  • High Electronegativity: With a Hammett constant (σₚ) of 0.68, the SF₅ group is a powerful electron-withdrawing group, significantly more so than CF₃ (σₚ = 0.53).[1] This can profoundly influence the pKa of nearby functionalities and enhance metabolic stability.

  • Lipophilicity: The SF₅ group is highly lipophilic (Hansch parameter π = 1.23), which can improve a molecule's ability to permeate cell membranes.[1]

  • Steric Profile: Its unique square pyramidal geometry and volume (55.4 ų) place it between a CF₃ (34.6 ų) and a tert-butyl group (76.9 ų), allowing it to serve as a structurally unique probe for exploring ligand-receptor interactions.[1]

These properties collectively make the SF₅ group an attractive tool for modulating the efficacy, metabolic profile, and bioavailability of heterocyclic drug candidates.

Table 1: Comparison of Physicochemical Properties

PropertySF₅ GroupCF₃ Grouptert-Butyl Group
**Volume (ų) **55.434.676.9
Hammett Constant (σₚ) 0.680.53-0.20
Hansch Lipophilicity (π) 1.230.881.98
Electronegativity (Pauling Scale) 3.653.362.55 (for C)
Data compiled from references[1][2][5].

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of SF₅-heterocycles can be broadly categorized into several key strategies. The choice of strategy is often dictated by the availability of starting materials and the desired position of the SF₅ group on the heterocyclic core.

G cluster_0 Overall Synthetic Approaches cluster_1 Strategy A Details cluster_2 Strategy C Details Start Synthetic Goal: SF₅-Heterocycle S1 Strategy A: Cyclization of Acyclic SF₅-Precursors Start->S1 S2 Strategy B: Building from SF₅-Arenes Start->S2 S3 Strategy C: Direct Oxidative Pentafluorosulfanylation Start->S3 S4 Strategy D: Emerging Methods (e.g., Photoredox) Start->S4 A1 Alkyne/Alkene + SF₅Cl S1->A1 C1 Heterocyclic Thiol or Disulfide S3->C1 A2 Intramolecular Cyclization A1->A2 Forms precursor A3 [3+2] Cycloaddition A1->A3 Forms precursor C2 Oxidative Fluorination (e.g., AgF₂ or KF/Cl₂) C1->C2

Caption: Key synthetic strategies for accessing SF₅-substituted heterocycles.

Strategy A: Cyclization of Acyclic SF₅-Precursors

This is arguably the most powerful and versatile modern approach. It involves the initial introduction of the SF₅ group onto a simple acyclic scaffold, which is then cyclized to form the desired heterocycle. The radical addition of pentafluorosulfanyl chloride (SF₅Cl) to alkenes and alkynes is the cornerstone of this strategy.[1][6]

Causality Behind this Approach:

  • Predictability: By forming a key C-SF₅ bond early on an acyclic precursor, issues of regioselectivity that can plague direct heterocycle functionalization are avoided.

  • Substrate Scope: The radical addition of SF₅Cl is tolerant of a wide range of functional groups, allowing for the synthesis of complex and highly functionalized precursors.[1][7]

  • Convergent Synthesis: This approach allows for the late-stage formation of the heterocyclic ring, which is beneficial in complex molecule synthesis.

A prime example is the synthesis of 2-SF₅-(aza)indoles. The sequence involves the radical addition of SF₅Cl to a 2-ethynyl aniline derivative, followed by a base-mediated domino reaction involving dehydrochlorination and 5-endo-dig cyclization.[1][7]

G cluster_0 Workflow: Synthesis of 2-SF₅-Indole Start 2-Ethynyl Aniline Derivative Step1 Step 1: Radical Addition Reagents: SF₅Cl, Initiator (BEt₃/O₂) Solvent: EtOAc Start->Step1 Intermediate Chloro-vinyl SF₅ Adduct (Mixture of E/Z isomers) Step1->Intermediate Step2 Step 2: Telescoped Cyclization Reagents: Base (K₃PO₄) Solvent: MeCN Product Final Product: 2-SF₅-Indole Step2->Product Intermediate->Step2 Purify Purification (Silica Gel Chromatography) Product->Purify

Caption: Telescoped workflow for the synthesis of 2-SF₅-indoles.

Strategy B: Building from SF₅-Arenes

This classical approach utilizes commercially available or readily synthesized SF₅-substituted aromatics (e.g., SF₅-aniline, nitro-SF₅-benzene) as starting materials. Standard heterocyclic synthesis methodologies are then applied to construct the ring.

Examples:

  • Indole Synthesis: Vicarious nucleophilic substitution (VNS) on nitro(pentafluorosulfanyl)benzenes followed by reductive cyclization can yield 5- and 6-SF₅-indoles.[8]

  • Quinoline Synthesis: Three-component coupling reactions of SF₅-anilines, aldehydes, and alkynes, often catalyzed by Lewis acids like FeCl₃, provide access to SF₅-quinolines.[9]

Causality Behind this Approach:

  • Reliability: Leverages well-established, named reactions for heterocycle formation.

  • Accessibility: Relies on a few key, often commercially available, SF₅-aromatic building blocks. The primary limitation is that the SF₅ group is restricted to the positions available on the starting arene.

Strategy C: Direct Oxidative Pentafluorosulfanylation

This method involves the direct conversion of a sulfur-containing functional group (e.g., thiol, disulfide) on a pre-formed heterocycle into an SF₅ group. This is achieved through oxidative fluorination.

Key Reagents & Rationale:

  • AgF₂: A powerful fluorinating agent, though its high cost can be a drawback.[10]

  • KF and an Oxidant (e.g., Trichloroisocyanuric acid - TCCA): This combination provides a more cost-effective and practical "gas-free" method for generating the reactive fluorinating species in situ, making the process more accessible for lab-scale synthesis.[1]

This approach is particularly valuable for synthesizing SF₅-heterocycles where the corresponding acyclic precursors for Strategy A are difficult to access.

Experimental Protocols

Protocol 1: Telescoped Synthesis of 2-Pentafluorosulfanyl-1H-indole

This protocol is adapted from the work of Magnier, Billard, and coworkers and demonstrates a highly efficient one-pot, three-step sequence.[1][7]

Materials:

  • N-Tosyl-2-ethynylaniline (1.0 equiv)

  • Pentafluorosulfanyl chloride (SF₅Cl) solution (1.5 equiv, typically as a solution in a suitable solvent)

  • Triethylborane (BEt₃) (1.0 M in hexanes, 0.2 equiv)

  • Ethyl acetate (EtOAc), anhydrous

  • Potassium phosphate (K₃PO₄) (4.0 equiv)

  • Acetonitrile (MeCN), anhydrous

  • DCM, Hexanes, Saturated aq. NH₄Cl, Brine

Instrumentation:

  • Schlenk line or inert atmosphere glovebox

  • Standard glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology:

Part A: Radical Addition of SF₅Cl

  • To a flame-dried Schlenk flask under an argon atmosphere, add N-tosyl-2-ethynylaniline (e.g., 1.0 mmol, 269 mg).

  • Dissolve the starting material in anhydrous EtOAc (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the SF₅Cl solution (1.5 mmol) via syringe.

    • Scientist's Note: SF₅Cl is a toxic gas (b.p. -21 °C) and should be handled with extreme caution in a well-ventilated fume hood. Using a pre-made, titrated solution is highly recommended for safety and accuracy.[6] Recent methods have been developed for the safer, in-situ generation of SF₅Cl solutions.[6]

  • Add triethylborane solution (0.2 mmol, 0.2 mL of 1.0 M solution) dropwise. A balloon of air (O₂) is then attached to the flask.

    • Scientist's Note: The BEt₃/O₂ system serves as a radical initiator. The reaction is often exothermic, and slow addition is crucial to maintain control. The reaction progress can be monitored by TLC or ¹⁹F NMR, looking for the disappearance of the starting material and the appearance of new signals corresponding to the SF₅-adduct.

  • Allow the reaction to stir at room temperature for 2-4 hours, or until complete conversion is observed.

Part B: Telescoped Dehydrochlorination, Cyclization, and Deprotection 7. Once the radical addition is complete, remove the solvent in vacuo. 8. Place the flask back under an argon atmosphere. Add anhydrous MeCN (5 mL) followed by K₃PO₄ (4.0 mmol, 849 mg). 9. Heat the reaction mixture to 40 °C and stir vigorously for 24-48 hours.

  • Scientist's Note: This single step accomplishes three transformations. First, the base promotes elimination of HCl to form an SF₅-alkyne intermediate. This is followed by a base-mediated 5-endo-dig cyclization to form the N-Ts-2-SF₅-indole. Finally, prolonged heating with K₃PO₄ cleaves the tosyl protecting group.[7] The reaction can be monitored by LC-MS for the formation of the final deprotected product.
  • After cooling to room temperature, quench the reaction by adding saturated aq. NH₄Cl (10 mL).
  • Extract the aqueous layer with DCM (3 x 15 mL).
  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Part C: Purification 13. Purify the crude residue by flash column chromatography on silica gel. A gradient of hexanes/EtOAc (e.g., 0% to 20% EtOAc) is typically effective.

  • Scientist's Note: It has been noted that 2-SF₅-indoles can show some instability on standard silica gel, leading to lower isolated yields compared to NMR yields.[1][7] Using deactivated silica gel or minimizing the time on the column can help mitigate product loss.
  • The final product, 2-pentafluorosulfanyl-1H-indole, is typically isolated as a white or pale yellow solid. (Typical isolated yields: 60-70%).[7]

Table 2: Substrate Scope for the Synthesis of 2-SF₅-Indoles

Substituent on Aniline RingIsolated Yield (%)Notes
H66%Parent system, scalable to gram quantities.
4-Me62%Electron-donating group is well-tolerated.
5-F72%Electron-withdrawing halogen is well-tolerated.
4-CN60%Strong electron-withdrawing group is compatible.
4-CO₂Me65%Ester functionality remains intact.
Data adapted from reference[1][7]. Yields are for the overall telescoped sequence.

Emerging Frontiers: Photoredox Catalysis with SF₆

A significant recent breakthrough is the use of sulfur hexafluoride (SF₆) as an SF₅ source.[11][12] SF₆ is an inexpensive, non-toxic, and exceptionally inert gas. However, through photoredox catalysis, it can be activated via single-electron reduction to release an SF₅ radical.

Key Features:

  • Sustainability: Utilizes an abundant and low-cost SF₅ precursor.

  • Safety: Avoids the handling of highly toxic and reactive reagents like SF₅Cl.

  • Novel Reactivity: Enables domino reactions where the SF₅ radical addition is coupled with cyclization onto pendant functional groups, allowing one-step access to complex SF₅-substituted oxygen heterocycles like tetrahydrofurans and tetrahydropyrans.[11]

This area is rapidly evolving and promises to significantly expand the accessibility and diversity of SF₅-containing compounds in the near future.

Conclusion

The synthesis of SF₅-substituted heterocycles has transitioned from a niche curiosity to a robust and accessible field of modern synthetic chemistry. The development of reliable methods based on the cyclization of SF₅-alkynes, coupled with classical approaches and cutting-edge photoredox catalysis, has provided chemists with a powerful toolkit. These strategies enable the rational incorporation of the unique SF₅ moiety into heterocyclic scaffolds, paving the way for the discovery of next-generation pharmaceuticals and advanced materials. The protocols and strategies outlined in this guide offer a practical starting point for researchers looking to harness the remarkable properties of this "substituent of the future."

References

  • Clemson University. The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles and Pentafluorosulfanyldifluoromethane. [Link]

  • Taillefer, M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

  • Kanishchev, O. S., & Dolbier, W. R. (2016). SF5-Substituted Aromatic Heterocycles. ResearchGate. [Link]

  • Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]

  • Haufe, G., et al. (2011). Synthesis of Alkene, Alcohols, and Heterocycles Containing the Pentafluorosulfanyl (SF5) Grouping. Taylor & Francis Online. [Link]

  • Bizet, V., et al. (2024). Recent advances in the chemistry and the application of SF5-compounds. ResearchGate. [Link]

  • Paquin, J.-F., et al. (2024). Synthesis of Substituted Pentafluorosulfanylpyrazoles Under Flow Conditions. Synfacts. [Link]

  • Mykhailiuk, P. K. (2022). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ResearchGate. [Link]

  • Jäger, S., et al. (2021). Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization of α‐Substituted Alkenes to Oxaheterocycles by Using SF6. Chemistry – A European Journal. [Link]

  • Cornella, J., et al. (2023). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. [Link]

  • Taillefer, M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]

  • Thrasher, J. S. (2011). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. [Link]

  • Haufe, G., et al. (2011). Synthesis of alkene, alcohols, and heterocycles containing the pentafluorosulfanyl (SF5) grouping. Lookchem. [Link]

  • Rowan. The Pentafluorosulfanyl Group (SF5). [Link]

  • Bizet, V., et al. (2024). Recent advances in the chemistry and the application of SF5-compounds. CoLab. [Link]

  • Lu, Y., et al. (2024). Modular Access to N-SF5 azetidines. PMC. [Link]

  • Das, P., Tokunaga, E., & Shibata, N. (2017). Recent advancements in the synthesis of pentafluorosulfanyl (SF5)-containing heteroaromatic compounds. Semantic Scholar. [Link]

  • Togni, A., et al. (2021). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. [Link]

Sources

Application of Pentafluorosulfanyl (SF5) Compounds in the Development of P2Y6 Receptor Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by uridine diphosphate (UDP), has emerged as a promising therapeutic target for a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and metabolic conditions. The development of potent and selective ligands for the P2Y6 receptor is crucial for advancing our understanding of its physiological roles and for the development of novel therapeutics.

The pentafluorosulfanyl (SF5) group has garnered significant interest in medicinal chemistry as a bioisostere for other functional groups, such as the trifluoromethyl (CF3) group. Its unique properties, including high electronegativity, metabolic stability, and lipophilicity, make it an attractive moiety to incorporate into drug candidates to enhance their pharmacological profiles. While the application of SF5-containing compounds in the development of P2Y6 receptor ligands has been noted in scientific literature, specific examples with detailed public data remain scarce.

These application notes provide a comprehensive overview of the rationale for using SF5 compounds in P2Y6 receptor ligand design, along with detailed, generalized protocols for the synthesis and pharmacological characterization of such compounds.

Rationale for Incorporating the SF5 Group into P2Y6 Receptor Ligands

The SF5 group offers several potential advantages in the design of P2Y6 receptor ligands:

  • Enhanced Metabolic Stability: The robust nature of the S-F bonds in the SF5 group can increase resistance to metabolic degradation, potentially leading to improved pharmacokinetic properties and a longer duration of action.

  • Modulation of Physicochemical Properties: The high electronegativity and lipophilicity of the SF5 group can significantly alter the electronic and steric properties of a molecule. This can influence its binding affinity, selectivity, and membrane permeability.

  • Bioisosteric Replacement: The SF5 group can serve as a bioisostere for other commonly used groups in drug design, such as the trifluoromethyl or tert-butyl groups. This allows for fine-tuning of the structure-activity relationship (SAR) to optimize potency and selectivity.

Data Presentation: A Template for Quantitative Analysis

Compound IDStructureModification from LeadP2Y6 Binding Affinity (Ki, nM)P2Y6 Functional Activity (EC50/IC50, nM)Selectivity vs. other P2Y Receptors (Fold)
Lead Compound (e.g., MRS2578) [Structure of Lead]-[Value][Value][Value]
SF5-Analog-1 [Structure]SF5 replaces [Group] at [Position][Value][Value][Value]
SF5-Analog-2 [Structure]SF5 replaces [Group] at [Position][Value][Value][Value]
... ...............

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and characterization of novel P2Y6 receptor ligands, including those containing an SF5 moiety.

Protocol 1: General Synthesis of an Aryl-SF5 Containing Scaffold

This protocol outlines a general approach for the synthesis of an aromatic scaffold containing a pentafluorosulfanyl group, which can be a key intermediate for the synthesis of novel P2Y6 receptor ligands.

Materials:

  • Aryl thiol or disulfide precursor

  • Oxidative fluorinating agent (e.g., AgF2, Selectfluor®)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas (e.g., nitrogen, argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization)

Procedure:

  • Preparation of the Aryl Tetrafluoro-λ⁶-sulfanyl Chloride Intermediate:

    • Dissolve the aryl thiol or disulfide in an anhydrous solvent under an inert atmosphere.

    • Cool the reaction mixture to the appropriate temperature (typically between -78 °C and 0 °C).

    • Slowly add the oxidative fluorinating agent.

    • Stir the reaction mixture for the specified time, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the intermediate by column chromatography.

  • Conversion to the Aryl-SF5 Compound:

    • Dissolve the purified aryl tetrafluoro-λ⁶-sulfanyl chloride intermediate in an anhydrous solvent.

    • Add a fluoride source (e.g., potassium fluoride, cesium fluoride).

    • Heat the reaction mixture to the required temperature and stir for the designated time.

    • Monitor the reaction for the formation of the SF5-containing product.

    • After completion, cool the reaction, filter, and concentrate the solvent.

    • Purify the final SF5-containing scaffold by column chromatography or recrystallization.

Note: The synthesis of SF5-containing compounds often requires specialized reagents and techniques. Researchers should consult detailed synthetic literature and exercise appropriate safety precautions.

Protocol 2: Radioligand Binding Assay for P2Y6 Receptor

This protocol describes a method to determine the binding affinity of novel compounds for the P2Y6 receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the human P2Y6 receptor (e.g., HEK293-P2Y6)

  • Radioligand (e.g., [³H]UDP or a suitable labeled antagonist)

  • Unlabeled test compounds (including SF5-containing ligands)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2)

  • Non-specific binding control (a high concentration of a known P2Y6 ligand, e.g., MRS2578)

  • 96-well filter plates and vacuum filtration manifold

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of a known P2Y6 ligand).

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Calcium Mobilization Assay for P2Y6 Receptor Functional Activity

This protocol measures the ability of test compounds to act as agonists or antagonists at the P2Y6 receptor by monitoring changes in intracellular calcium concentration.

Materials:

  • Cells expressing the human P2Y6 receptor (e.g., HEK293-P2Y6 or 1321N1-P2Y6)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • P2Y6 receptor agonist (e.g., UDP)

  • Test compounds (potential agonists or antagonists, including SF5 derivatives)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Preparation:

    • Seed the P2Y6-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Incubate the cells to allow for dye uptake and de-esterification.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • For Agonist Testing: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject varying concentrations of the test compound and monitor the change in fluorescence over time.

    • For Antagonist Testing: Pre-incubate the cells with varying concentrations of the test compound for a specified period. Establish a baseline fluorescence reading and then inject a fixed concentration of a known P2Y6 agonist (e.g., UDP at its EC80 concentration). Monitor the change in fluorescence.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • For Agonists: Plot the peak fluorescence response against the compound concentration to determine the EC50 value.

    • For Antagonists: Plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value.

Mandatory Visualization

P2Y6 Receptor Signaling Pathway

P2Y6_Signaling_Pathway UDP UDP P2Y6R P2Y6 Receptor UDP->P2Y6R Binds Gq Gq Protein P2Y6R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation) Ca2->Downstream Modulates Activity PKC->Downstream Phosphorylates Targets

Caption: P2Y6 receptor signaling cascade upon UDP binding.

Experimental Workflow for P2Y6 Receptor Antagonist Screening

Antagonist_Screening_Workflow Start Start: Compound Library (including SF5 analogs) PrimaryScreen Primary Screen: Calcium Mobilization Assay (Antagonist Mode) Start->PrimaryScreen HitID Hit Identification: Compounds Inhibiting UDP-induced Ca²⁺ Flux PrimaryScreen->HitID DoseResponse Dose-Response Analysis: Determine IC50 Values HitID->DoseResponse Selectivity Selectivity Profiling: Binding/Functional Assays on other P2Y Receptors DoseResponse->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR LeadOpt Lead Optimization SAR->LeadOpt End End: Candidate Drug LeadOpt->End

Caption: High-throughput screening workflow for P2Y6 antagonists.

Conclusion

The incorporation of the pentafluorosulfanyl group represents a promising strategy for the development of novel P2Y6 receptor ligands with potentially enhanced pharmacological properties. Although specific examples with comprehensive data are not yet widely available, the provided protocols offer a robust framework for the synthesis, screening, and characterization of such compounds. The systematic application of these methodologies will be instrumental in exploring the structure-activity relationships of SF5-containing P2Y6 receptor ligands and in identifying lead candidates for further drug development.

Synthesizing and Evaluating Farnesoid X Receptor (FXR) Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Drug Discovery and Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in maintaining metabolic homeostasis has positioned it as a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of FXR modulators, intended to guide researchers in the discovery and development of novel therapeutics targeting this key metabolic regulator.

I. Synthetic Strategies for FXR Modulators

The development of FXR modulators has led to a diverse chemical landscape, broadly categorized into steroidal and non-steroidal compounds. Steroidal modulators are typically derivatives of endogenous bile acids, while non-steroidal modulators offer greater structural diversity and potential for improved pharmacokinetic properties.

A. Steroidal FXR Agonists: The Obeticholic Acid (OCA) Scaffold

Obeticholic acid (OCA), a semi-synthetic bile acid analogue, is a potent and selective FXR agonist and the first-in-class approved drug for PBC. Its synthesis generally starts from chenodeoxycholic acid (CDCA) or cholic acid.

Representative Synthetic Protocol: Synthesis of Obeticholic Acid (OCA)

The synthesis of OCA often involves a multi-step process that includes oxidation, olefination, and reduction steps to introduce the characteristic 6-alpha-ethyl group. While various specific routes have been patented, a generalizable approach starting from a protected cholic acid derivative is outlined below. This protocol is a composite of common steps described in the literature and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Cholic acid derivative (e.g., methyl cholate)

  • Protecting group reagents (e.g., acetic anhydride, silyl ethers)

  • Oxidizing agents (e.g., Jones reagent, PCC)

  • Grignard reagent (e.g., ethylmagnesium bromide) or other ethylating agents

  • Dehydrating agents (e.g., Burgess reagent)

  • Reducing agents (e.g., sodium borohydride, catalytic hydrogenation)

  • Appropriate solvents (e.g., THF, DCM, methanol)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Protection of Hydroxyl Groups: Protect the 3α- and 7α-hydroxyl groups of the starting cholic acid derivative to prevent unwanted side reactions.

  • Oxidation of the 12α-Hydroxyl Group: Selectively oxidize the 12α-hydroxyl group to a ketone.

  • Introduction of the Ethyl Group: React the 12-keto intermediate with an ethylating agent, such as a Grignard reagent, to introduce the ethyl group at the 6-position via a conjugate addition. This is a key step and reaction conditions must be carefully controlled to ensure the desired stereochemistry.

  • Reduction of the 7-Keto Group: Reduce the 7-keto group back to a hydroxyl group. Stereoselective reduction is crucial to obtain the desired 7α-hydroxyl configuration.

  • Deprotection: Remove the protecting groups from the 3α- and 7α-hydroxyl groups.

  • Purification: Purify the final product, obeticholic acid, using techniques such as column chromatography and recrystallization.

B. Non-Steroidal FXR Modulators

Non-steroidal FXR modulators offer a wider range of chemical scaffolds and have been a major focus of drug discovery efforts. Key synthetic reactions frequently employed in their synthesis include the Paal-Knorr synthesis for pyrrole derivatives and the Vilsmeier-Haack reaction for formylation.

1. Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classical method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. This reaction is valuable for constructing the core of certain non-steroidal FXR modulators.[1]

General Protocol:

  • Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).

  • Add the primary amine or an ammonium salt.

  • Heat the reaction mixture, often under reflux, until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and isolate the pyrrole product by extraction and purification (e.g., chromatography).

2. Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF).[2][3][4][5] This reaction is instrumental in the synthesis of intermediates for various non-steroidal FXR modulators.

General Protocol:

  • Cool a solution of DMF in a suitable solvent (e.g., dichloromethane) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3) to form the Vilsmeier reagent.

  • Add the aromatic or heterocyclic substrate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully adding it to a cold aqueous solution of a base (e.g., sodium bicarbonate).

  • Extract the formylated product with an organic solvent and purify by standard methods.

II. Experimental Protocols for FXR Modulator Evaluation

A battery of in vitro and cell-based assays is employed to characterize the activity of newly synthesized FXR modulators. These assays are designed to assess the compound's ability to bind to FXR, induce or inhibit its transcriptional activity, and modulate the expression of downstream target genes.

A. Cell-Based Luciferase Reporter Gene Assay

This assay is a widely used method to determine the functional activity of FXR modulators. It relies on the ligand-dependent activation of a reporter gene (luciferase) under the control of an FXR response element (FXRE).[6][7][8][9]

Materials:

  • HEK293T or other suitable mammalian cell line

  • FXR expression plasmid

  • FXRE-luciferase reporter plasmid (e.g., pGL3-FXRE-Luc)

  • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)

  • Transfection reagent (e.g., Lipofectamine)

  • Test compounds and a reference FXR agonist (e.g., GW4064 or OCA)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or the reference agonist. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 (for agonists) or IC50 (for antagonists) values by fitting the dose-response data to a suitable sigmoidal curve.

B. AlphaScreen® High-Throughput Screening Assay

The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay well-suited for high-throughput screening of FXR modulators. It measures the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.[10][11][12][13][14]

Materials:

  • GST-tagged FXR-LBD

  • Biotinylated coactivator peptide (e.g., from SRC-1)

  • Streptavidin-coated Donor beads

  • Anti-GST-conjugated Acceptor beads

  • Assay buffer

  • Test compounds and reference agonist

  • 384-well microplates

  • An AlphaScreen-capable plate reader

Protocol:

  • Reagent Preparation: Prepare solutions of GST-FXR-LBD, biotinylated coactivator peptide, and test compounds in the assay buffer.

  • Assay Assembly: In a 384-well plate, add the GST-FXR-LBD, the test compound or reference agonist, and the biotinylated coactivator peptide.

  • Incubation: Incubate the mixture at room temperature to allow for binding.

  • Bead Addition: Add a mixture of Streptavidin-Donor beads and anti-GST-Acceptor beads to each well.

  • Incubation in the Dark: Incubate the plate in the dark at room temperature to allow for bead-protein complex formation.

  • Signal Detection: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: The signal generated is proportional to the extent of the FXR-LBD/coactivator peptide interaction. For agonists, calculate the EC50 value from the dose-response curve. For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the IC50 is determined.

C. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another proximity-based assay used to study the interaction between the FXR-LBD and a coactivator peptide. It offers high sensitivity and is less prone to interference from compound fluorescence.[15][16][17][18][19][20][21][22][23]

Materials:

  • GST-tagged FXR-LBD

  • Terbium-labeled anti-GST antibody (Donor)

  • Fluorescein-labeled coactivator peptide (Acceptor)

  • Assay buffer

  • Test compounds and reference agonist

  • Low-volume 384-well black microplates

  • A TR-FRET-capable plate reader

Protocol:

  • Reagent Preparation: Prepare solutions of GST-FXR-LBD, fluorescein-labeled coactivator peptide, terbium-labeled anti-GST antibody, and test compounds in the assay buffer.

  • Assay Assembly: In a 384-well plate, add the GST-FXR-LBD, the test compound or reference agonist.

  • Incubation: Incubate the mixture at room temperature.

  • Addition of Detection Reagents: Add a mixture of the fluorescein-labeled coactivator peptide and the terbium-labeled anti-GST antibody.

  • Incubation: Incubate the plate at room temperature to allow for the binding to reach equilibrium.

  • Signal Detection: Read the plate in a TR-FRET plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). For agonists, determine the EC50 from the dose-response curve. For antagonists, perform the assay in the presence of an agonist and determine the IC50.

D. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

To confirm the cellular activity of FXR modulators, their effect on the expression of known FXR target genes is assessed using qRT-PCR.[24][25][26][27][28]

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Test compounds and reference agonist

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for FXR target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH)

  • A real-time PCR instrument

Protocol:

  • Cell Treatment: Treat the cells with various concentrations of the test compound or reference agonist for a specified period (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, a qPCR master mix, and specific primers for the target genes and a housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the vehicle control, after normalizing to the housekeeping gene.

III. Data Presentation

The quantitative data obtained from the aforementioned assays should be summarized in clearly structured tables for easy comparison of the potency and efficacy of different FXR modulators.

Table 1: In Vitro Potency of Representative FXR Modulators

CompoundAssay TypeTargetEC50 (nM)Emax (%)Reference
GW4064Luciferase ReporterHuman FXR15 - 65100[29][30]
Obeticholic Acid (OCA)TR-FRETHuman FXR99-[30]
FexaramineLuciferase ReporterHuman FXR25-[29][31]
Cilofexor (GS-9674)-Human FXR43-[31]
Tropifexor (LJN452)-Human FXR0.2-[30]

Table 2: In Vitro Inhibitory Activity of Representative FXR Antagonists

CompoundAssay TypeTargetIC50 (nM)Reference
(Z)-Guggulsterone-Human FXR24,060[31]
DY268-Human FXR7.5[29][31]
Lithocholic acid-Human FXR700 - 1,400[30]

IV. Visualizing FXR Signaling and Experimental Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language to adhere to the specified visualization requirements.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activation FXR Agonist FXR Agonist FXR Agonist->FXR FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (FXRE) FXR_RXR_Complex->FXRE Binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP Upregulates BSEP BSEP (Bile Salt Export Pump) FXRE->BSEP Upregulates FGF19 FGF19 FXRE->FGF19 Upregulates CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1 Inhibits FGF19->CYP7A1 Inhibits

Caption: FXR Signaling Pathway Activation.

Luciferase_Reporter_Assay_Workflow A Seed Cells in 96-well Plate B Co-transfect with FXR and Reporter Plasmids A->B C Incubate 24h B->C D Treat with FXR Modulators C->D E Incubate 24h D->E F Lyse Cells and Add Luciferase Substrate E->F G Measure Luminescence F->G H Data Analysis (EC50 / IC50) G->H

Caption: Luciferase Reporter Assay Workflow.

AlphaScreen_Assay_Workflow A Add GST-FXR-LBD, Biotin-Coactivator and Test Compound to Plate B Incubate at Room Temperature A->B C Add Streptavidin-Donor and anti-GST-Acceptor Beads B->C D Incubate in the Dark C->D E Read AlphaScreen Signal D->E F Data Analysis (EC50 / IC50) E->F

Caption: AlphaScreen Assay Workflow.

These application notes and protocols provide a comprehensive framework for the synthesis and evaluation of FXR modulators. By employing these methodologies, researchers can effectively identify and characterize novel compounds with therapeutic potential for a variety of metabolic diseases.

References

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to 4-(Pentafluorosulfanyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for 4-(Pentafluorosulfanyl)benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the safe handling, storage, and effective use of this valuable reagent. Here, we move beyond basic data sheets to offer practical, field-tested insights and troubleshooting advice to ensure the success and safety of your experiments.

Introduction: The "Super-Trifluoromethyl" Building Block

The pentafluorosulfanyl (SF₅) group is often referred to as a "super-trifluoromethyl group" due to its exceptional thermal and chemical stability, high electronegativity, and significant lipophilicity.[1] These properties make this compound an increasingly important building block in medicinal chemistry and materials science for the synthesis of novel compounds with unique electronic and steric properties. However, its reactivity as an acyl chloride, combined with the presence of the SF₅ group, necessitates specific handling and storage protocols to avoid degradation and ensure experimental success.

Core Safety and Handling Protocols

This compound is a corrosive substance that reacts with water and other protic solvents.[2] Inhalation, ingestion, or skin contact can cause severe burns.[2] Strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is the first line of defense.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and fumes that can cause severe eye damage.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact. Check for breakthrough times.
Body Protection Flame-retardant lab coat and chemical-resistant apronProtects against accidental spills and splashes.
Respiratory Use in a certified chemical fume hoodPrevents inhalation of corrosive and toxic fumes.
Emergency Procedures

In the event of exposure, immediate action is critical:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4]

In all cases, seek immediate medical attention.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ParameterRecommendationJustification
Temperature Store in a cool, dry place.Minimizes decomposition and pressure buildup.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents reaction with atmospheric moisture.
Container Tightly sealed, corrosion-resistant container.Prevents leakage and reaction with the container material.
Incompatibilities Water, alcohols, amines, strong bases, and oxidizing agents.Reacts readily with these substances, leading to decomposition and potential hazards.[5]

Experimental Workflow: Acylation of a Primary Amine

This section provides a detailed protocol for a common application of this compound: the acylation of a primary amine.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_glassware Assemble Dry Glassware Under Inert Atmosphere prep_reagents->setup_glassware dissolve_amine Dissolve Amine and Base in Anhydrous Solvent setup_glassware->dissolve_amine cool_solution Cool Solution to 0°C dissolve_amine->cool_solution add_acyl_chloride Add 4-(SF5)Benzoyl Chloride Dropwise cool_solution->add_acyl_chloride warm_to_rt Allow to Warm to Room Temperature add_acyl_chloride->warm_to_rt quench Quench with Water/Brine warm_to_rt->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify reactivity cluster_nucleophiles Reaction with Nucleophiles cluster_products Forms acyl_chloride 4-(SF5)Benzoyl Chloride water Water acyl_chloride->water Hydrolysis alcohol Alcohol (R-OH) acyl_chloride->alcohol Esterification amine Amine (R-NH2) acyl_chloride->amine Amidation benzoic_acid 4-(SF5)Benzoic Acid water->benzoic_acid ester 4-(SF5)Benzoate Ester alcohol->ester amide 4-(SF5)Benzamide amine->amide

References

Improving yield in reactions with 4-(Pentafluorosulfanyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Pentafluorosulfanyl)benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is primarily used as a reagent to introduce the 4-(pentafluorosulfanyl)benzoyl moiety into molecules. This is commonly achieved through reactions such as amide bond formation with primary and secondary amines, and Friedel-Crafts acylation with electron-rich aromatic compounds. The pentafluorosulfanyl (SF5) group is of significant interest in medicinal and agrochemical research due to its unique properties, including high electronegativity, thermal and chemical stability, and lipophilicity, which can favorably modulate the biological activity and pharmacokinetic properties of a molecule.

Q2: What are the main challenges when working with this compound?

The primary challenges are similar to those encountered with other acyl chlorides, but the strong electron-withdrawing nature of the SF5 group can influence reactivity. Key challenges include:

  • Hydrolysis: this compound is sensitive to moisture and can hydrolyze to the unreactive 4-(pentafluorosulfanyl)benzoic acid. This significantly reduces the yield of the desired product.

  • Low Reactivity of Nucleophiles: When reacting with electronically deactivated amines or arenes, forcing conditions may be required, which can lead to side reactions.

  • Side Product Formation: In addition to hydrolysis, other side reactions can occur depending on the specific reaction conditions and substrates used.

  • Purification: The polarity of the SF5 group can sometimes make purification of the final product challenging.

Q3: How does the pentafluorosulfanyl (SF5) group affect the reactivity of the benzoyl chloride?

The SF5 group is a strong electron-withdrawing group. This has two main effects on the reactivity of this compound:

  • Increased Electrophilicity: The electron-withdrawing nature of the SF5 group increases the partial positive charge on the carbonyl carbon, making it more electrophilic and, therefore, more reactive towards nucleophiles compared to unsubstituted benzoyl chloride.

  • Deactivation of the Aromatic Ring: The SF5 group deactivates the aromatic ring towards electrophilic substitution. This is generally not a concern for nucleophilic attack at the acyl chloride, but it is a key consideration in Friedel-Crafts reactions where the benzoyl chloride itself is the electrophile.

Q4: What are the recommended storage and handling procedures for this compound?

To ensure the integrity of the reagent, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.

  • Handling: Handle in an inert atmosphere (e.g., under nitrogen or argon) in a fume hood. Use dry glassware and anhydrous solvents to prevent hydrolysis.

Troubleshooting Guides

Amide Bond Formation (Schotten-Baumann Type Reactions)

Issue: Low or No Product Yield

Potential CauseTroubleshooting Steps
Hydrolysis of this compound - Ensure all glassware is oven-dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (nitrogen or argon).
Insufficiently Nucleophilic Amine - For electron-poor amines, consider using a stronger, non-nucleophilic base (e.g., DBU, phosphazene bases) or a higher reaction temperature. - The use of a catalyst like 4-dimethylaminopyridine (DMAP) can sometimes be beneficial.
Inadequate Base - Ensure at least one equivalent of base is used to neutralize the HCl byproduct. For less nucleophilic amines, an excess of a stronger base may be necessary. - Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and pyridine. For biphasic conditions, aqueous NaOH or NaHCO3 can be used.[1][2][3]
Suboptimal Reaction Temperature - Most reactions proceed at room temperature.[1] However, for less reactive amines, gentle heating (e.g., 40-60 °C) may be required. Monitor for potential side reactions at elevated temperatures.

Issue: Formation of Side Products

Potential CauseTroubleshooting Steps
Hydrolysis Product - As mentioned above, rigorous exclusion of moisture is critical.
Diacylation of Primary Amine - Use a controlled stoichiometry, typically with the amine as the limiting reagent. - Slow, dropwise addition of the this compound to the amine solution can minimize this side reaction.
Reaction with Solvent - Ensure the solvent is inert to the reaction conditions. For example, avoid alcoholic solvents which can form esters. Dichloromethane (DCM), tetrahydrofuran (THF), and acetone are common choices.[1]
Friedel-Crafts Acylation

Issue: Low or No Product Yield

Potential CauseTroubleshooting Steps
Deactivated Aromatic Substrate - The aromatic substrate must be electron-rich (e.g., anisole, toluene). The reaction generally fails with deactivated arenes (e.g., nitrobenzene).
Inactive Lewis Acid Catalyst - Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl3, FeCl3). - Ensure the reaction is performed under strictly anhydrous conditions, as water will deactivate the catalyst.
Insufficient Catalyst - Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, as the product ketone can complex with the catalyst.
Suboptimal Temperature - The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. A typical temperature range is room temperature to reflux, depending on the reactivity of the arene.

Experimental Protocols

General Protocol for Amide Synthesis with this compound and Substituted Anilines

This protocol is adapted from the synthesis of SF5-containing meta-diamide insecticides.[1][2][3]

  • To a solution of the substituted 4-(pentafluorosulfanyl)aniline (1.0 eq.) and sodium bicarbonate (NaHCO3) in a mixture of acetone and water, add a solution of the corresponding benzoyl chloride (1.0 eq.) in acetone dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data from the Synthesis of SF5-Containing Meta-Diamide Insecticides [1][2]

4-SF5-Aniline DerivativeProduct Yield
4-(pentafluorothio)phenyl)benzamide78%
2-methyl-4-(pentafluorothio)phenyl)benzamide75%
2-bromo-6-methyl-4-(pentafluorothio)phenyl)-2-fluorobenzamide85%
2,6-dimethyl-4-(pentafluorothio)phenyl)-2-fluorobenzamide81%

Visualizations

Experimental Workflow for Amide Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Solutions: - Aniline in Acetone/Water with NaHCO3 - Benzoyl Chloride in Acetone add_reagents Add Benzoyl Chloride Solution Dropwise prep_reagents->add_reagents reflux Reflux for 2h add_reagents->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool evaporate Evaporate Acetone cool->evaporate extract Extract with Organic Solvent evaporate->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Workflow for the synthesis of amides from this compound.

Troubleshooting Logic for Low Amide Yield

troubleshooting_low_yield start Low Amide Yield check_hydrolysis Check for Hydrolysis? (TLC/LC-MS of starting material) start->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No Significant Hydrolysis check_hydrolysis->hydrolysis_no No solution_hydrolysis Solution: - Use Anhydrous Solvents - Dry Glassware - Inert Atmosphere hydrolysis_yes->solution_hydrolysis check_amine Is Amine Deactivated? hydrolysis_no->check_amine amine_yes Yes check_amine->amine_yes amine_no No check_amine->amine_no solution_amine Solution: - Increase Temperature - Use Stronger Base - Add Catalyst (e.g., DMAP) amine_yes->solution_amine check_base Is Base Adequate? amine_no->check_base base_no No check_base->base_no base_yes Yes check_base->base_yes solution_base Solution: - Ensure >= 1 eq. Base - Consider a Stronger Base base_no->solution_base other_issues Consider Other Issues: - Stoichiometry - Reaction Time base_yes->other_issues

Caption: Troubleshooting decision tree for low yield in amide synthesis.

References

Technical Support Center: Purification of 4-(Pentafluorosulfanyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(Pentafluorosulfanyl)benzoyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can originate from starting materials, side reactions during synthesis, and degradation. These may include:

  • Starting Materials: Unreacted 4-(pentafluorosulfanyl)benzoic acid.

  • Side Products: Anhydrides formed from the reaction of the benzoyl chloride with the corresponding carboxylic acid.

  • Hydrolysis Product: 4-(pentafluorosulfanyl)benzoic acid, resulting from exposure to moisture.

  • Chlorinating Agent Residues: Residual thionyl chloride (SOCl₂) or oxalyl chloride, and their byproducts.

  • Solvent Residues: High-boiling point solvents used in the synthesis.

Q2: What are the primary challenges when purifying this compound?

The main challenges in purifying this compound are its reactivity and potential for decomposition.

  • Moisture Sensitivity: As an acyl chloride, it readily hydrolyzes to the corresponding carboxylic acid upon contact with water or atmospheric moisture.[1]

  • Thermal Instability: At elevated temperatures, decomposition or polymerization may occur, especially in the presence of impurities.

  • Lachrymatory Nature: Like many benzoyl chlorides, it is expected to be a lachrymator, requiring careful handling in a well-ventilated fume hood.[2]

Q3: What analytical methods are recommended for assessing the purity of this compound?

Several analytical techniques can be employed to determine the purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can be used for quantitative analysis to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[2]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the product from non-volatile impurities.[2]

  • Infrared (IR) Spectroscopy: To confirm the presence of the characteristic carbonyl (C=O) stretch of the acid chloride and the absence of the broad hydroxyl (-OH) peak from the corresponding carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Distillation Issues

Q4: My product is decomposing or polymerizing in the distillation flask. How can I prevent this?

Decomposition during distillation is often catalyzed by acidic impurities or high temperatures.[2]

  • Troubleshooting Steps:

    • Neutralize Acidic Impurities: Before distillation, wash a solution of the crude product in an inert, water-immiscible solvent (e.g., dichloromethane) with a cold, dilute aqueous solution of a weak base, such as 5% sodium bicarbonate.[2] This will neutralize residual acidic impurities.

    • Thorough Drying: After washing, ensure the organic solution is thoroughly dried with an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove all traces of water.

    • Use High Vacuum: Perform the distillation under high vacuum to lower the boiling point and reduce the required temperature, thus minimizing thermal decomposition.

    • Clean Glassware: Use meticulously clean and dry glassware to avoid introducing contaminants that could initiate polymerization.[2]

Q5: I am observing gas evolution (likely HCl) during distillation. What is the cause and how can I mitigate it?

HCl gas evolution during distillation is a strong indicator of the presence of moisture, leading to hydrolysis of the benzoyl chloride.

  • Troubleshooting Steps:

    • Ensure Complete Drying: The most critical step is to ensure the crude product is anhydrous before heating. Use an effective drying agent and allow sufficient contact time.

    • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

Chromatography Issues

Q6: I'm having difficulty separating this compound from its corresponding carboxylic acid using column chromatography. What can I do?

Co-elution can occur due to the polarity of the carboxylic acid impurity.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent systems. A less polar eluent system may improve separation by retaining the more polar carboxylic acid on the silica gel.

    • Chemical Conversion: Before chromatography, consider a gentle aqueous workup with a weak base to convert the carboxylic acid impurity into its salt, which can then be easily removed by extraction.

    • Alternative Purification: If chromatography is ineffective, vacuum distillation is generally the preferred method for purifying acyl chlorides.

Experimental Protocols

Protocol 1: Purification by Washing and Vacuum Distillation

This protocol is designed to remove acidic and water-soluble impurities before a final purification step by vacuum distillation.

  • Aqueous Wash:

    • Dissolve the crude this compound in a dry, inert solvent like dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of cold 5% aqueous sodium bicarbonate solution. Gently swirl and vent the funnel frequently to release any CO₂ gas produced.

    • Shake the funnel vigorously for 2-3 minutes.

    • Allow the layers to separate and discard the aqueous layer.

    • Repeat the wash with deionized water, followed by a wash with brine.[2]

  • Drying:

    • Transfer the organic layer to a clean, dry flask.

    • Add anhydrous magnesium sulfate or sodium sulfate and swirl.

    • Allow the mixture to stand for at least 30 minutes to ensure complete drying.

  • Vacuum Distillation:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the solvent under reduced pressure.

    • Set up a vacuum distillation apparatus with clean, dry glassware.

    • Slowly reduce the pressure and begin heating the distillation flask.

    • Collect the fraction that distills at the appropriate temperature and pressure. Note: The exact boiling point under vacuum is not well-documented and will need to be determined empirically.

Protocol 2: Recrystallization (for solid crude product)

If the crude product is a solid and distillation is not feasible, recrystallization may be an option, although it is less common for highly reactive acyl chlorides.

  • Solvent Selection:

    • Choose a dry, inert solvent in which the this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. Potential solvents include hexanes or a mixture of hexanes and a minimal amount of a slightly more polar solvent like dry dichloromethane.

  • Dissolution:

    • In a dry flask under an inert atmosphere, add the minimum amount of the hot solvent required to fully dissolve the crude product.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation:

    • Quickly filter the crystals using a Büchner funnel, minimizing exposure to atmospheric moisture.

    • Wash the crystals with a small amount of the cold, dry solvent.

    • Dry the purified crystals under high vacuum.

Quantitative Data Summary

ParameterValueReference/Note
Molecular Weight266.62 g/mol [3]
Purity (Commercial)95%[4]

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Product wash Aqueous Wash (5% NaHCO3, H2O, Brine) crude->wash dry Dry with Na2SO4 or MgSO4 wash->dry solvent_removal Solvent Removal dry->solvent_removal distillation Vacuum Distillation solvent_removal->distillation pure_product Pure Product distillation->pure_product analysis Purity Analysis (NMR, GC-MS, HPLC) pure_product->analysis TroubleshootingLogic Troubleshooting Distillation Issues start Distillation Problem decomposition Decomposition/ Polymerization? start->decomposition gas_evolution HCl Gas Evolution? decomposition->gas_evolution No wash_step Wash with weak base (e.g., 5% NaHCO3) decomposition->wash_step Yes dry_thoroughly Ensure Thorough Drying (Anhydrous Na2SO4/MgSO4) gas_evolution->dry_thoroughly Yes high_vacuum Use High Vacuum wash_step->high_vacuum solution Problem Resolved high_vacuum->solution inert_atmosphere Use Inert Atmosphere (N2 or Ar) dry_thoroughly->inert_atmosphere inert_atmosphere->solution

References

Stability and decomposition of 4-(Pentafluorosulfanyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and decomposition of 4-(Pentafluorosulfanyl)benzoyl chloride. Below you will find frequently asked questions and troubleshooting guides to ensure successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its high sensitivity to moisture.[1][2] The acyl chloride functional group readily reacts with water, leading to hydrolysis. The pentafluorosulfanyl (SF5) group itself is known for its high thermal and chemical stability. Therefore, degradation of the molecule is primarily initiated at the benzoyl chloride moiety.

Q2: How should I properly store this compound?

A2: To ensure the longevity of the compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][2] The storage area should be cool, dry, and well-ventilated.[3][4] It is crucial to prevent any contact with water or moisture.[1][2]

Q3: What are the expected decomposition products of this compound under ambient conditions?

A3: Under ambient conditions, the primary decomposition product is 4-(Pentafluorosulfanyl)benzoic acid, formed through hydrolysis upon contact with atmospheric moisture.[5][6] This reaction also produces hydrogen chloride (HCl) gas.[5][6]

Q4: Is this compound stable in common organic solvents?

Q5: What are the hazardous decomposition products under fire conditions?

A5: In the event of a fire, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and sulfur oxides.[4]

Troubleshooting Guides

Issue 1: Low or No Yield in Acylation Reactions

  • Possible Cause: The primary suspect is the degradation of this compound due to hydrolysis.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried before use and cooled under an inert atmosphere.

    • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.

    • Fresh Reagent: If hydrolysis is suspected, use a fresh bottle of this compound.

    • Appropriate Base: Use a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without reacting with the acyl chloride.[7]

Issue 2: Formation of Unexpected Byproducts

  • Possible Cause: Side reactions with bifunctional nucleophiles or reaction with the solvent.

  • Troubleshooting Steps:

    • Protecting Groups: If your nucleophile contains other reactive functional groups (e.g., another amine or a hydroxyl group), consider using appropriate protecting groups before the acylation reaction.[7]

    • Solvent Inertness: Ensure the solvent is inert to the acyl chloride. Avoid protic solvents like alcohols unless they are the intended reactant.

    • Temperature Control: For highly exothermic reactions, consider cooling the reaction mixture (e.g., to 0°C) during the addition of the acyl chloride to minimize side reactions.[7]

Stability and Reactivity Data

Table 1: Qualitative Stability of this compound

ConditionStabilityNotes
Moisture/Water UnstableReacts readily to form 4-(Pentafluorosulfanyl)benzoic acid and HCl.[5][6]
Air SensitivePrimarily due to atmospheric moisture. Store under an inert atmosphere.[1]
Heat Generally StableThe SF5 group is thermally stable. Decomposition at high temperatures will likely involve the entire molecule.
Light No specific dataAs a precaution, store in an opaque container in a dark location.

Table 2: Compatibility with Common Laboratory Reagents

Reagent ClassCompatibilityOutcome of Reaction
Water IncompatibleHydrolysis to 4-(Pentafluorosulfanyl)benzoic acid.[5]
Alcohols IncompatibleForms the corresponding ester.[5][6]
Amines IncompatibleForms the corresponding amide.[5][6]
Strong Oxidizing Agents IncompatibleMay lead to vigorous, potentially hazardous reactions.[3][4]
Aprotic Solvents (anhydrous) CompatibleSuitable for use as reaction media (e.g., DCM, THF, acetonitrile).[7]
Non-nucleophilic Bases CompatibleCan be used to scavenge HCl (e.g., triethylamine, DIPEA).[7]

Experimental Protocols

Protocol 1: General Procedure for Acylation using this compound

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagents: In the flask, dissolve the nucleophile (e.g., alcohol or amine, 1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Addition: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred solution of the nucleophile. If the reaction is exothermic, perform the addition at 0°C.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

DecompositionPathway This compound This compound Decomposition Decomposition This compound->Decomposition H2O H2O H2O->Decomposition 4-(Pentafluorosulfanyl)benzoic acid 4-(Pentafluorosulfanyl)benzoic acid Decomposition->4-(Pentafluorosulfanyl)benzoic acid HCl HCl Decomposition->HCl TroubleshootingWorkflow cluster_issue Issue: Low Reaction Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Moisture Moisture Contamination? Start->Moisture Reagents Reagent Quality? Moisture->Reagents No Dry Use anhydrous solvents and flame-dried glassware. Work under inert atmosphere. Moisture->Dry Yes Conditions Suboptimal Conditions? Reagents->Conditions No Fresh Use fresh 4-(SF5)benzoyl chloride and purified nucleophile. Reagents->Fresh Yes Optimize Optimize temperature. Use non-nucleophilic base. Conditions->Optimize Yes

References

Technical Support Center: Synthesis of 4-(pentafluorosulfanyl)benzoyl Amides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of molecules containing the 4-(pentafluorosulfanyl)benzoyl moiety. The pentafluorosulfanyl (SF₅) group is known for its high thermal and chemical stability, as well as its strong electron-withdrawing nature.[1][2][3][4] This unique combination of properties makes 4-(pentafluorosulfanyl)benzoyl amides attractive targets in pharmaceutical and agrochemical research. However, the enhanced reactivity of the corresponding acylating agents can lead to specific side reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues and answers to frequently asked questions (FAQs) encountered during these syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when synthesizing 4-(pentafluorosulfanyl)benzoyl amides?

A1: The most common side product is 4-(pentafluorosulfanyl)benzoic acid, which results from the hydrolysis of the highly reactive 4-(pentafluorosulfanyl)benzoyl chloride or the activated carboxylic acid intermediate. The strong electron-withdrawing effect of the SF₅ group makes the carbonyl carbon exceptionally electrophilic and thus highly susceptible to reaction with any trace moisture in the reaction setup.[5]

Q2: Can the pentafluorosulfanyl (SF₅) group itself react or decompose under typical amide coupling conditions?

A2: The SF₅ group is exceptionally stable under a wide range of reaction conditions, including those typically used for amide bond formation.[1][2][3][4] It is highly resistant to both acidic and basic conditions, as well as to many oxidizing and reducing agents. Therefore, side reactions involving the SF₅ group itself are highly unlikely.

Q3: I am observing the formation of a double-acylated product. How can this be avoided?

A3: The formation of N,N-bis(4-(pentafluorosulfanyl)benzoyl)amine, a diacylated byproduct, can occur when using primary amines. This is due to the high reactivity of the acylating agent. To minimize this, you can:

  • Slowly add the this compound or activated ester to the amine solution.

  • Use a slight excess of the amine relative to the acylating agent.

  • Maintain a lower reaction temperature to control the reaction rate.

Q4: My amine is poorly nucleophilic and the reaction is not proceeding to completion. What can I do?

A4: For poorly nucleophilic (electron-deficient) amines, the reaction may be sluggish despite the high reactivity of the acylating agent. To drive the reaction to completion, consider the following:

  • Increase the reaction temperature.

  • Use a more potent activating agent for the carboxylic acid, such as converting it to the acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Employ a coupling agent known to be effective for challenging substrates, such as HATU or COMU, in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Increase the reaction time.

Q5: Are there any specific recommendations for purifying 4-(pentafluorosulfanyl)benzoyl amides?

A5: Purification is generally achieved through standard techniques like recrystallization or column chromatography. Due to the high lipophilicity imparted by the SF₅ group, these compounds tend to be soluble in a range of organic solvents.[4][6] If hydrolysis of the acyl chloride was a significant side reaction, an initial wash of the organic phase with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the resulting 4-(pentafluorosulfanyl)benzoic acid.

Troubleshooting Guides

Issue 1: Low Yield of Desired Amide and Presence of Unreacted Starting Materials
Possible Cause Troubleshooting & Optimization
Incomplete reaction Reaction Time: Ensure the reaction has been allowed to run for a sufficient duration. Monitor the reaction progress by TLC or LC-MS.
Temperature: For less reactive amines, consider increasing the reaction temperature.
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the more readily available or less expensive reagent can help drive the reaction to completion.
Activation Method: If starting from the carboxylic acid, ensure the activation step is complete before adding the amine. For challenging couplings, conversion to the acyl chloride with thionyl chloride or oxalyl chloride is often effective.[7][8][9]
Hydrolysis of acylating agent Anhydrous Conditions: Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Reagent Quality: Use freshly prepared or a new bottle of this compound to minimize the presence of the corresponding benzoic acid from degradation during storage.
Issue 2: Formation of 4-(pentafluorosulfanyl)benzoic Acid as a Major Byproduct
Possible Cause Troubleshooting & Optimization
Presence of water in the reaction Anhydrous Technique: Dry all solvents and reagents thoroughly. Use of molecular sieves in the reaction vessel can be beneficial.
Base Choice: If using a solid base that can be hydrated (e.g., NaHCO₃, K₂CO₃), ensure it is freshly dried before use.
Workup Procedure Aqueous Wash: During workup, minimize contact time with aqueous layers, especially if they are acidic. A quick wash with a mild base like saturated NaHCO₃ solution can remove the acidic byproduct.
Issue 3: Formation of N,N-Diacylated Impurities
Possible Cause Troubleshooting & Optimization
High reactivity of acylating agent with primary amines Control of Stoichiometry: Avoid using a large excess of the acylating agent. A 1:1 or slight excess of the amine is recommended.
Slow Addition: Add the this compound or activated ester dropwise to the solution of the primary amine at a low temperature (e.g., 0 °C) to maintain a low concentration of the acylating agent.
Choice of Base: Use a non-nucleophilic, sterically hindered base such as DIPEA or 2,6-lutidine to scavenge the generated acid without competing with the amine nucleophile.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of a Model 4-(pentafluorosulfanyl)benzoyl Amide

EntryActivating AgentBaseSolventTemperature (°C)Time (h)Amide Yield (%)Benzoic Acid Byproduct (%)
1SOCl₂PyridineDCMrt48510
2SOCl₂DIPEADCM (anhydrous)rt495<5
3HATUDIPEADMF (anhydrous)rt1292<5
4EDC/HOBtDIPEADCMrt167520
5SOCl₂DIPEADCM (non-anhydrous)rt45045

Note: Data are representative and intended to illustrate general trends in reactivity.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-4-(pentafluorosulfanyl)benzamide via Acyl Chloride

  • Acid Chloride Formation: To a solution of 4-(pentafluorosulfanyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops). Stir the mixture at room temperature for 2 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield crude this compound, which is used in the next step without further purification.

  • Amide Coupling: In a separate flask under a nitrogen atmosphere, dissolve benzylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM (0.2 M). Cool the solution to 0 °C. To this solution, add a solution of the crude this compound (1.0 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC. Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_activation Acid Chloride Formation cluster_coupling Amide Coupling start 4-(SF5)Benzoic Acid in anhydrous DCM reagents_activation Add Oxalyl Chloride + cat. DMF start->reagents_activation stir_activation Stir at RT for 2h reagents_activation->stir_activation evaporation Evaporate solvent and excess reagent stir_activation->evaporation acyl_chloride Crude 4-(SF5)Benzoyl Chloride evaporation->acyl_chloride addition Add Acyl Chloride solution dropwise acyl_chloride->addition Transfer amine_prep Amine + DIPEA in anhydrous DCM at 0°C amine_prep->addition reaction Warm to RT, stir 2-4h addition->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Dry, Concentrate, and Purify workup->purification product Pure Amide purification->product

Caption: Experimental workflow for the synthesis of 4-(pentafluorosulfanyl)benzoyl amides.

logical_relationships cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 4-(SF5)Benzoyl Chloride + Primary Amine product Desired Amide start->product Desired Reaction hydrolysis Hydrolysis (forms Benzoic Acid) start->hydrolysis Presence of H2O incomplete Incomplete Reaction (Unreacted Starting Materials) start->incomplete Poorly Nucleophilic Amine or Insufficient Activation diacylation Diacylation (forms Di-adduct) product->diacylation Excess Acyl Chloride + High Reactivity

Caption: Logical relationships of potential side reactions in the synthesis.

References

Technical Support Center: Moisture Sensitivity of Acyl Chlorides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with moisture-sensitive acyl chlorides in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction is resulting in a low yield and the formation of a carboxylic acid byproduct. What is the likely cause?

A1: The most probable cause is the presence of moisture in your reaction setup. Acyl chlorides are highly reactive towards water, undergoing rapid hydrolysis to form the corresponding carboxylic acid and hydrochloric acid (HCl).[1][2][3][4] This side reaction consumes your starting material and reduces the overall yield of your desired acylated product.

Q2: How can I minimize moisture contamination in my reaction?

A2: To ensure anhydrous (water-free) conditions, you must rigorously dry all components of your reaction setup. This includes:

  • Glassware: Oven-dry all glassware at a high temperature (e.g., >100°C) for several hours or flame-dry it under a stream of inert gas immediately before use.[5]

  • Solvents: Use freshly dried solvents. Several drying agents are available, and the choice depends on the solvent being used.[6][7]

  • Reagents: Use freshly opened or properly stored anhydrous reagents.

  • Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[5][8][9]

Q3: How do I properly store my acyl chloride to prevent degradation?

A3: Acyl chlorides should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, and strong bases.[10] To minimize exposure to atmospheric moisture, it is good practice to store the container inside a desiccator. For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing is recommended.[11][12] Some suppliers offer acyl chlorides in specialized bottles with septa (e.g., AcroSeal™) that allow for the removal of the reagent with a syringe under an inert atmosphere, minimizing exposure.[11]

Q4: What are the visible signs that my acyl chloride has been exposed to moisture?

A4: A common sign of moisture exposure is the fuming of the acyl chloride when the container is opened.[3] This is due to the reaction with water vapor in the air, producing HCl gas which appears as white fumes.[3] If the acyl chloride is a liquid, it may appear cloudy. If it is a solid, it may become sticky or partially liquefy due to the formation of the carboxylic acid and HCl.

Q5: Can I use a wet solvent for my acylation reaction and just add more acyl chloride to compensate for the hydrolysis?

A5: This is not a recommended practice. Adding excess acyl chloride will not only be wasteful but will also lead to the generation of more HCl, which can potentially cause other side reactions or degrade acid-sensitive functional groups in your substrate.[13][14] It is always best to start with anhydrous conditions to ensure a clean reaction and reproducible results.

Troubleshooting Guides

Guide 1: Troubleshooting a Failed or Low-Yield Acylation Reaction

This guide provides a step-by-step approach to identify the source of the problem when an acylation reaction using an acyl chloride gives a poor outcome.

Step 1: Verify the Quality of the Acyl Chloride

  • Problem: The acyl chloride may have degraded due to improper storage or handling.

  • Solution: Check for visible signs of hydrolysis (fuming, cloudiness). If degradation is suspected, it is best to use a fresh bottle or purify the existing material by distillation (use appropriate safety precautions).

Step 2: Ensure Anhydrous Conditions

  • Problem: Residual moisture in the glassware, solvent, or from the atmosphere is a common cause of failure.[15]

  • Solution:

    • Glassware: Re-dry all glassware thoroughly.

    • Solvent: Use a freshly opened bottle of anhydrous solvent or dry the solvent using an appropriate drying agent (see Table 1).

    • Inert Atmosphere: Ensure a positive pressure of dry nitrogen or argon is maintained throughout the reaction.[8]

Step 3: Check Reagent Stoichiometry and Addition Order

  • Problem: Incorrect stoichiometry or order of addition can lead to side reactions.

  • Solution: Double-check your calculations. Typically, the substrate is dissolved in the anhydrous solvent, followed by the addition of a base (if required), and then the dropwise addition of the acyl chloride.

Step 4: Evaluate the Reaction Temperature

  • Problem: Some acylation reactions are highly exothermic. Running the reaction at too high a temperature can lead to side product formation.

  • Solution: Consider cooling the reaction mixture (e.g., in an ice bath) during the addition of the acyl chloride to control the reaction rate.[16]

Guide 2: Handling and Quenching Acyl Chloride Reactions

This guide outlines the safe handling and quenching procedures for reactions involving acyl chlorides.

Handling:

  • Always handle acyl chlorides in a well-ventilated fume hood.[10][17][18]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17][18]

  • Use dry syringes and needles for transferring liquid acyl chlorides under an inert atmosphere.[19][20]

Quenching:

  • Definition: Quenching is the process of safely neutralizing the unreacted, highly reactive acyl chloride at the end of the reaction.

  • Procedure:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add a quenching agent. Common quenching agents include:

      • Water: Reacts to form the corresponding carboxylic acid. This can be highly exothermic and should be done with caution.[16]

      • Alcohols (e.g., methanol, ethanol): React to form esters. This is generally a safer and more controlled quenching method.[16]

      • Aqueous base (e.g., saturated sodium bicarbonate): Neutralizes the excess acyl chloride and the HCl produced during the reaction. Add slowly to control gas evolution (CO₂).

Data Presentation

Table 1: Common Drying Agents for Organic Solvents

Drying AgentCapacitySpeedIntensitySuitabilityIncompatible With
Sodium Sulfate (Na₂SO₄) HighLowLowGenerally useful.-
Magnesium Sulfate (MgSO₄) HighHighMedium/HighGenerally useful.-
Calcium Chloride (CaCl₂) HighMediumHighAlkanes, alkyl/aryl halides.[7]Alcohols, phenols, amines, amides, ketones, some esters.
Calcium Sulfate (Drierite®) LowHighHighGenerally useful, often in drying tubes.[21]-
Molecular Sieves (3Å or 4Å) HighHighHighGenerally useful, very efficient.[22]-
Potassium Carbonate (K₂CO₃) MediumMediumMediumKetones, esters, some alcohols.[7]Acids, phenols.
Calcium Hydride (CaH₂) HighHighHighEthers, hydrocarbons (reacts with water to produce H₂).Protic solvents (alcohols, acids).
Sodium Metal (with benzophenone indicator) HighHighHighEthers, hydrocarbons (highly reactive).Protic solvents, halogenated solvents.

Data compiled from various sources.[6][7][21]

Experimental Protocols

Protocol 1: General Procedure for an Acylation Reaction under Anhydrous Conditions
  • Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a condenser overnight. Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Solvent and Reagent Preparation: Transfer the required volume of anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Substrate Addition: Dissolve the substrate and any required base (e.g., triethylamine, pyridine) in the solvent.

  • Acyl Chloride Addition: Slowly add the acyl chloride to the stirred solution at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a suitable quenching agent (e.g., methanol or saturated aqueous sodium bicarbonate). Proceed with the extraction and purification of the product.

Protocol 2: Karl Fischer Titration for Water Content Determination in Solvents

Karl Fischer (KF) titration is a standard method for quantifying water content in solvents.

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Solvent Standardization: Standardize the KF reagent with a known amount of water or a certified water standard.

  • Sample Analysis: Inject a known volume or weight of the solvent to be tested into the titration cell.

  • Titration: The instrument will automatically titrate the sample with the KF reagent until the endpoint is reached.

  • Calculation: The water content is calculated automatically by the instrument's software and is typically expressed in parts per million (ppm) or as a percentage.

Visualizations

Caption: Mechanism of acyl chloride hydrolysis.

Troubleshooting_Workflow Troubleshooting Low Yield in Acylation Start Low Yield or Reaction Failure Check_Reagents Verify Acyl Chloride & Substrate Purity Start->Check_Reagents Check_Conditions Ensure Anhydrous Conditions Check_Reagents->Check_Conditions Reagents OK Check_Glassware Oven/Flame-Dried Glassware? Check_Conditions->Check_Glassware Check_Solvent Anhydrous Solvent Used? Check_Glassware->Check_Solvent Yes Rerun Rerun Experiment Check_Glassware->Rerun No Check_Atmosphere Inert Atmosphere Maintained? Check_Solvent->Check_Atmosphere Yes Check_Solvent->Rerun No Check_Stoichiometry Verify Stoichiometry & Addition Order Check_Atmosphere->Check_Stoichiometry Yes Check_Atmosphere->Rerun No Check_Temp Optimize Reaction Temperature Check_Stoichiometry->Check_Temp Check_Temp->Rerun Success Reaction Successful Rerun->Success

Caption: Workflow for troubleshooting acylation reactions.

Handling_Workflow Workflow for Handling Moisture-Sensitive Reagents Start Prepare for Reaction Dry_Glassware Oven/Flame-Dry Glassware Start->Dry_Glassware Assemble_Hot Assemble Glassware While Hot Dry_Glassware->Assemble_Hot Cool_Inert Cool Under Inert Atmosphere (N₂ or Ar) Assemble_Hot->Cool_Inert Add_Solvent Add Anhydrous Solvent via Syringe/Cannula Cool_Inert->Add_Solvent Add_Reagents Add Substrate/Base Add_Solvent->Add_Reagents Add_Acyl_Chloride Add Acyl Chloride via Syringe Add_Reagents->Add_Acyl_Chloride Run_Reaction Run Reaction Under Inert Atmosphere Add_Acyl_Chloride->Run_Reaction End Reaction Complete Run_Reaction->End

Caption: Experimental workflow for moisture-sensitive reactions.

References

Technical Support Center: Scaling Up Reactions with 4-(Pentafluorosulfanyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Pentafluorosulfanyl)benzoyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to incorporate the unique pentafluorosulfanyl (SF₅) moiety into their molecules and scale these reactions from the bench to pilot scale. The SF₅ group is increasingly recognized for its exceptional properties, including high electronegativity, thermal and chemical stability, and lipophilicity, often being dubbed a "super-trifluoromethyl group".[1][2][3] However, its successful application, especially at scale, requires a nuanced understanding of the reactivity and handling of its synthetic precursors.

This document provides in-depth, field-proven insights in a question-and-answer format to address common challenges encountered during the synthesis and scale-up of reactions involving this compound.

Section 1: Reagent Properties, Handling, and Safety

Before initiating any reaction, a thorough understanding of the starting material is paramount. This section addresses the fundamental characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: this compound is a highly reactive acylating agent. Its properties are dominated by the strongly electron-withdrawing SF₅ group and the reactive acyl chloride.[1][4] These features make it an excellent electrophile for reactions with nucleophiles. A comparison with related benzoyl chlorides is summarized below.

Property4-(SF₅)benzoyl chloride4-(CF₃)benzoyl chlorideBenzoyl Chloride
Molecular Weight 266.62 g/mol [5]208.57 g/mol 140.57 g/mol
Appearance Typically a solid or liquidLiquidColorless fuming liquid
Reactivity Highly reactive acyl chlorideHighly reactive acyl chlorideHighly reactive acyl chloride
Key Feature Extremely stable, highly electronegative, and lipophilic SF₅ group.[4][6]Electron-withdrawing CF₃ group.Standard acylating agent.
Moisture Sensitivity High. Reacts with water to form the corresponding benzoic acid and HCl.[7][8]High.High. Reacts violently with water.[9]

Q2: How stable is the pentafluorosulfanyl (SF₅) group under typical reaction conditions?

A2: The SF₅ group is renowned for its exceptional thermal and chemical stability, attributed to the strong sulfur-fluorine bonds.[4][6] It is generally stable under a wide range of conditions, including strongly acidic media.[6] This robustness is a key advantage, as it allows for a broad synthetic window without compromising the integrity of the SF₅ moiety. However, the stability of the entire molecule is dictated by its most labile functional group, which in this case is the acyl chloride.

Q3: What are the essential safety precautions for handling this compound, especially at a larger scale?

A3: As with any acyl chloride, this compound is corrosive and moisture-sensitive.[7][10] Inhalation can cause respiratory irritation, and contact with skin or eyes will cause severe burns.[7][10]

Core Safety Protocols:

  • Handling: Always handle in a well-ventilated chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[8][10] For large-scale operations, consider a supplied-air respirator.

  • Moisture Control: Use oven-dried glassware and anhydrous solvents. The reagent reacts with water to release corrosive hydrochloric acid (HCl) gas.[7][8]

  • Spill Management: Have appropriate spill kits ready. Neutralize small spills with an inert absorbent material like sand or vermiculite. Avoid using combustible materials.

  • Quenching: Reactions should be quenched carefully by slowly adding the reaction mixture to a suitable quenching agent (e.g., a cold aqueous base solution like sodium bicarbonate), as the process can be highly exothermic.

Section 2: Troubleshooting Amide Bond Formation (Acylation of Amines)

The most common application of this compound is the acylation of primary and secondary amines to form amides. While seemingly straightforward, scaling this reaction can present challenges.

Troubleshooting Guide

Q4: My acylation reaction is showing low yield or is incomplete upon scale-up. What are the common causes?

A4: Low yield in acylation reactions at scale often points to issues with stoichiometry, reaction conditions, or mass transfer. The diagram below outlines a systematic troubleshooting approach.

Troubleshooting_Acylation start Low Yield / Incomplete Reaction reagent_quality Issue 1: Reagent Quality & Stoichiometry start->reagent_quality conditions Issue 2: Reaction Conditions start->conditions workup Issue 3: Workup & Isolation start->workup sub_reagent1 Is the amine pure and dry? (Water consumes acyl chloride) reagent_quality->sub_reagent1 sub_reagent2 Was the acyl chloride fresh? (Degrades on storage) reagent_quality->sub_reagent2 sub_reagent3 Is HCl scavenger (base) sufficient? (Typically >2 equivalents for scale-up) reagent_quality->sub_reagent3 sub_conditions1 Was mixing efficient? (Poor mixing leads to localized hotspots and side reactions at scale) conditions->sub_conditions1 sub_conditions2 Was temperature controlled? (Exothermic reaction can cause degradation) conditions->sub_conditions2 sub_conditions3 Is the solvent appropriate and anhydrous? conditions->sub_conditions3 sub_workup1 Did the product precipitate during workup? (Check solubility in extraction solvent) workup->sub_workup1 sub_workup2 Was quenching too rapid? (Can cause hydrolysis of the product) workup->sub_workup2

Caption: Troubleshooting logic for low-yield acylation reactions.

Expert Insights:

  • HCl Scavenging: The reaction generates one equivalent of HCl. This will protonate the starting amine, rendering it non-nucleophilic. A base (e.g., triethylamine, pyridine, or even excess amine substrate) is required to neutralize this HCl. On a large scale, ensuring the base is well-mixed and present in slight excess is critical.

  • Order of Addition: For temperature-sensitive substrates, a common scale-up strategy is to add the this compound solution slowly to a cooled (e.g., 0 °C) solution of the amine and the base. This allows for better control of the exotherm.

  • Reaction Monitoring: Do not rely solely on time. Use TLC or LC-MS to monitor the consumption of the limiting reagent. Acid chlorides can be difficult to visualize on TLC; a useful trick is to spot the reaction mixture, then expose the TLC plate to ammonia vapor or dip it in a dilute amine solution before development. The highly reactive acyl chloride will be converted to a more stable amide at the baseline, which is easier to track.[11]

Experimental Protocol: Scalable Amide Synthesis

This protocol describes a general, robust method for synthesizing an amide from an amine and this compound.

Objective: To synthesize N-benzyl-4-(pentafluorosulfanyl)benzamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is completely dry.

  • Charge Reagents: Charge the reactor with benzylamine (1.05 eq) and anhydrous DCM. Begin stirring and cool the solution to 0-5 °C using a circulating chiller.

  • Base Addition: Slowly add triethylamine (1.5 eq) to the cooled amine solution, maintaining the internal temperature below 10 °C.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and charge it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add water to quench any remaining acyl chloride and the triethylamine hydrochloride salt.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and Et₃N), saturated NaHCO₃ (to remove the benzoic acid byproduct), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Section 3: Troubleshooting Friedel-Crafts Acylation

Another important reaction is the Friedel-Crafts acylation of electron-rich aromatic or heteroaromatic compounds. These reactions require a Lewis acid catalyst and are highly sensitive to reaction parameters.

Troubleshooting Guide

Q5: I am attempting a Friedel-Crafts acylation with this compound, but the reaction is failing or giving a complex mixture of products. What should I investigate?

A5: Friedel-Crafts reactions are notoriously tricky to scale. The strong electron-withdrawing nature of the SF₅ group makes the carbonyl carbon of the acyl chloride highly electrophilic, which is beneficial. However, several pitfalls can lead to failure.[12]

Key Troubleshooting Points:

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely moisture-sensitive.[12] Any trace of water will deactivate it. Use a fresh, unopened bottle of the catalyst or one stored under an inert atmosphere.

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[12] This is because the product ketone coordinates strongly with the Lewis acid, effectively sequestering it.[12] When scaling up, ensure you scale the catalyst appropriately (at least 1.1-1.3 equivalents).

  • Substrate Reactivity: The aromatic substrate must be activated or at least neutral. Aromatic rings with strongly deactivating groups (like -NO₂, -CN, or another acyl group) will not undergo Friedel-Crafts acylation.[12] The SF₅ group itself is deactivating, so you will not see poly-acylation on the product.

  • Solvent Choice: The choice of solvent is critical. Chlorinated solvents like DCM or 1,2-dichloroethane are common. Avoid solvents that can act as Lewis bases (e.g., ethers, acetone), as they will coordinate with the catalyst. Nitrobenzene is sometimes used for very unreactive substrates.

  • Temperature Control: These reactions can be exothermic. Poor temperature control can lead to side reactions and decomposition. A common procedure is to form the acylium ion complex at low temperature (0 °C) before slowly adding the aromatic substrate.

Workflow for Scale-Up Consideration

The following diagram illustrates a logical workflow for scaling up a Friedel-Crafts acylation reaction.

FC_Scaleup_Workflow cluster_0 Phase 1: Bench Scale (1-5 g) cluster_1 Phase 2: Kilo Lab Scale (100-500 g) cluster_2 Phase 3: Pilot Plant Scale (>1 kg) p1_1 Screen Lewis Acids (AlCl₃, FeCl₃, ZnCl₂) p1_2 Optimize Stoichiometry (Catalyst & Reactants) p1_1->p1_2 p1_3 Determine Optimal Temperature Profile p1_2->p1_3 p2_1 Thermal Hazard Assessment (Reaction Calorimetry - RC1) p1_3->p2_1 Successful Bench Protocol p2_2 Confirm Mixing Efficiency (Use overhead stirrer) p2_1->p2_2 p2_3 Develop Quenching Protocol (Controlled addition to ice/acid) p2_2->p2_3 p3_1 Material Compatibility Check (Glass-lined vs. Stainless Steel) p2_3->p3_1 Safe & Robust Kilo Lab Protocol p3_2 HCl Off-Gas Management (Scrubber system required) p3_1->p3_2 p3_3 Finalize Isolation Procedure (Crystallization vs. Distillation) p3_2->p3_3

References

Validation & Comparative

Reactivity Face-Off: 4-(Pentafluorosulfanyl)benzoyl Chloride vs. 4-(Trifluoromethyl)benzoyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone for fine-tuning molecular properties. Among the array of fluorinated substituents, the trifluoromethyl (CF₃) group has long been a workhorse. However, the pentafluorosulfanyl (SF₅) group is increasingly recognized as a "super-trifluoromethyl" group, offering distinct electronic and steric characteristics. This guide provides an objective comparison of the reactivity of 4-(pentafluorosulfanyl)benzoyl chloride and 4-(trifluoromethyl)benzoyl chloride, two key building blocks for introducing these powerful functional groups. This analysis is supported by established physicochemical data and a detailed experimental protocol for a representative acylation reaction.

Unveiling the Electronic Driving Force: A Tale of Two Substituents

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is, in turn, modulated by the electronic effects of substituents on the aromatic ring. The pentafluorosulfanyl (SF₅) group is a significantly stronger electron-withdrawing group than the trifluoromethyl (CF₃) group. This is quantitatively demonstrated by their respective Hammett constants (σₚ), which measure the electronic influence of a substituent at the para position.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-(Trifluoromethyl)benzoyl chlorideReference
Molecular Formula C₇H₄ClF₅OSC₈H₄ClF₃O
Molecular Weight 266.62 g/mol 208.56 g/mol
Hammett Constant (σₚ) +0.68+0.54

The higher Hammett constant of the SF₅ group (+0.68) compared to the CF₃ group (+0.54) indicates its superior ability to withdraw electron density from the benzene ring. This strong inductive effect renders the carbonyl carbon in this compound more electron-deficient and, therefore, significantly more susceptible to nucleophilic attack. Consequently, this compound is expected to exhibit enhanced reactivity in acylation reactions compared to its trifluoromethyl counterpart. This heightened reactivity can translate to faster reaction rates, milder reaction conditions, and potentially higher yields.

Experimental Verification: A Standardized Protocol for Amide Synthesis

To empirically validate the predicted reactivity difference, a standardized acylation reaction can be performed. The Schotten-Baumann reaction, a classic method for amide synthesis from an acyl chloride and an amine in the presence of a base, provides a robust platform for this comparison. The following protocol details the synthesis of the corresponding anilides from both benzoyl chlorides and a model amine, 4-methylaniline.

Experimental Protocol: Comparative Acylation of 4-Methylaniline

Objective: To compare the reaction rate and yield of the acylation of 4-methylaniline with this compound and 4-(trifluoromethyl)benzoyl chloride under identical conditions.

Materials:

  • This compound

  • 4-(Trifluoromethyl)benzoyl chloride

  • 4-Methylaniline (p-toluidine)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) for quantitative analysis

Procedure:

Two parallel reactions should be set up, one for each benzoyl chloride, following the steps outlined below.

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (20 mL).

  • Acyl Chloride Addition: To the stirred solution at 0 °C (ice bath), add a solution of either this compound (1.0 eq) or 4-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous dichloromethane (10 mL) dropwise over 10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction at regular intervals (e.g., every 15 minutes) by withdrawing small aliquots and analyzing them by TLC and HPLC/GC-MS. The disappearance of the starting materials and the formation of the product should be tracked.

  • Work-up: Upon completion of the reaction (as determined by the complete consumption of the limiting reagent), quench the reaction by adding 1 M HCl (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Characterization: Purify the crude product by recrystallization or column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Analysis:

The reaction rates can be compared by plotting the concentration of the product or the consumption of the starting materials over time. The final yields of the purified products will also provide a quantitative measure of the efficiency of each reaction.

Visualizing the Process

To further clarify the experimental and logical frameworks, the following diagrams are provided.

Experimental_Workflow cluster_setup Reaction Setup cluster_monitoring Monitoring & Work-up cluster_purification Purification start Dissolve Amine and Base in DCM acyl_chloride Add Acyl Chloride at 0°C start->acyl_chloride monitor Monitor by TLC/HPLC acyl_chloride->monitor quench Quench with 1M HCl monitor->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end Final Product purify->end Characterize

Caption: A streamlined workflow for the comparative acylation experiment.

Reactivity_Logic substituent Substituent on Benzoyl Chloride sf5 4-SF5 substituent->sf5 cf3 4-CF3 substituent->cf3 high_ewg Stronger (σp = +0.68) sf5->high_ewg leads to moderate_ewg Weaker (σp = +0.54) cf3->moderate_ewg leads to electron_effect Electron-Withdrawing Effect (σp) high_electro Higher high_ewg->high_electro results in lower_electro Lower moderate_ewg->lower_electro results in electrophilicity Carbonyl Electrophilicity high_react Higher Reactivity high_electro->high_react predicts lower_react Lower Reactivity lower_electro->lower_react predicts reactivity Predicted Reactivity

Caption: The logical relationship between substituent electronics and reactivity.

Conclusion

The stronger electron-withdrawing nature of the pentafluorosulfanyl group, as evidenced by its higher Hammett constant, strongly indicates that this compound is a more reactive acylating agent than 4-(trifluoromethyl)benzoyl chloride. This enhanced reactivity is a critical consideration for chemists in the fields of drug discovery and materials science, as it can enable reactions to proceed under milder conditions, potentially improving functional group tolerance and overall synthetic efficiency. The provided experimental protocol offers a clear and reproducible method for quantitatively assessing this reactivity difference, allowing researchers to make informed decisions when selecting the appropriate building block for their synthetic targets. The unique properties imparted by the SF₅ group make this compound a valuable and powerful tool for the synthesis of novel and functionalized molecules.

A Comparative Guide to Analytical Methods for Characterizing SF₅-Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF₅) group has emerged as a significant substituent in medicinal chemistry and materials science, often dubbed a "super-trifluoromethyl" group due to its unique electronic and steric properties.[1][2] Its incorporation into organic molecules can profoundly influence their physicochemical and biological characteristics, including lipophilicity, metabolic stability, and binding affinity.[3][4][5] Consequently, the accurate and thorough characterization of SF₅-substituted compounds is paramount. This guide provides a comparative overview of the primary analytical methods employed for this purpose, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in this field.

Spectroscopic and Structural Characterization Techniques

A multi-faceted approach employing various analytical techniques is typically necessary for the unambiguous characterization of novel SF₅-substituted compounds. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry. These are often complemented by vibrational spectroscopy and elemental analysis to provide a comprehensive structural and compositional picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of SF₅-containing molecules in solution. While ¹H and ¹³C NMR provide standard information about the organic scaffold, ¹⁹F NMR is particularly crucial for directly probing the SF₅ group.

¹⁹F NMR Spectroscopy: The SF₅ group typically exhibits a characteristic A₄B spin system in ¹⁹F NMR spectra, corresponding to the four equatorial fluorine atoms (Fₑ) and one axial fluorine atom (Fₐ). This results in two distinct signals: a quintet for the axial fluorine and a doublet of quintets (or a more complex multiplet) for the equatorial fluorines.

FeatureTypical Value RangeNotes
δ(Fₐ) +60 to +90 ppmChemical shift of the axial fluorine.
δ(Fₑ) +40 to +80 ppmChemical shift of the equatorial fluorines.[6]
²J(Fₐ-Fₑ) 140 - 160 HzTwo-bond coupling constant between axial and equatorial fluorines.

Experimental Protocol for ¹⁹F NMR:

  • Sample Preparation: Dissolve 5-10 mg of the SF₅-substituted compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

    • Reference the chemical shifts to an external standard, typically CFCl₃ (δ = 0 ppm).[7]

    • Acquire the spectrum at room temperature unless specific dynamic processes are being studied.

  • Data Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to encompass the expected chemical shift range for SF₅ and any other fluorine atoms in the molecule.

    • Optimize the acquisition time and relaxation delay to ensure adequate signal-to-noise and accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals to confirm the 4:1 ratio of equatorial to axial fluorines.

    • Analyze the coupling patterns to determine the J-coupling constants.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for SF₅-substituted compounds in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

The SF₅ group typically adopts a pseudo-octahedral geometry around the sulfur atom.

ParameterTypical ValueReference
S-Fₐ Bond Length 1.57 - 1.61 Å[8][9]
S-Fₑ Bond Length 1.57 - 1.62 Å[8][9]
C-S Bond Length ~1.82 Å[9]
Fₑ-S-Fₑ Bond Angle ~90°[9]
C-S-Fₐ Bond Angle ~180°[8][9]

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the SF₅-substituted compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a well-defined single crystal and mount it on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of SF₅-substituted compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

While detailed fragmentation patterns are compound-specific, some general observations can be made:

  • Molecular Ion (M⁺): The molecular ion peak is often observed, especially with softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI).

  • Loss of Fluorine: A common fragmentation pathway involves the loss of a fluorine atom, resulting in an [M-F]⁺ ion.

  • Loss of SFₓ Fragments: Fragmentation of the SF₅ group itself can lead to ions corresponding to the loss of SF, SF₂, SF₃, SF₄, or SF₅.

  • Cleavage of the C-S Bond: The bond between the organic scaffold and the sulfur atom can cleave, leading to fragments corresponding to the organic part and the SF₅ group.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile, methanol).

  • Ionization: Choose an appropriate ionization method. ESI is common for polar molecules, while electron ionization (EI) can be used for more volatile and thermally stable compounds.

  • Mass Analysis: Use a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to accurately measure the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Use the accurate mass measurement to calculate the elemental composition and confirm the molecular formula.

    • Analyze the fragmentation pattern to gain structural insights.

Complementary Analytical Techniques

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are useful for identifying functional groups. The SF₅ group has characteristic vibrational frequencies, although these can sometimes be complex and overlap with other signals. Both techniques are complementary, as some vibrational modes may be more active in either IR or Raman spectroscopy.[10][11]

Vibrational ModeTypical Wavenumber (cm⁻¹)
S-F Stretching 600 - 900

Experimental Protocol for FTIR/Raman Spectroscopy:

  • Sample Preparation:

    • FTIR: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an attenuated total reflectance (ATR) accessory), a liquid (as a thin film between salt plates), or in solution.

    • Raman: The sample can be analyzed as a solid, liquid, or in solution. Glass vials or capillaries are often used.

  • Data Acquisition:

    • Acquire the spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹ for FTIR).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands or Raman shifts corresponding to the SF₅ group and other functional groups in the molecule.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in a compound. This technique is crucial for confirming the empirical formula, which can then be compared with the molecular formula determined by HRMS. The analysis of sulfur and fluorine can sometimes require specialized methods.

Experimental Protocol for Elemental Analysis:

  • Sample Submission: A pure, dry sample (typically 1-2 mg) is submitted to an analytical laboratory.

  • Combustion Analysis: The sample is combusted at high temperature in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

  • Fluorine Analysis: Fluorine content is often determined by ion chromatography or ion-selective electrode methods after appropriate sample decomposition.

Workflow for Characterizing a Novel SF₅-Substituted Compound

The characterization of a newly synthesized SF₅-substituted compound typically follows a logical progression of analytical techniques to build a complete structural picture.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of 4-(Pentafluorosulfanyl)benzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities, the robust characterization of 4-(pentafluorosulfanyl)benzoyl chloride derivatives is paramount. The introduction of the pentafluorosulfanyl (SF5) group, a bioisostere of the trifluoromethyl group, offers unique physicochemical properties that are increasingly exploited in medicinal chemistry. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of these compounds, supported by experimental data and detailed protocols to aid in method selection and development.

The pentafluorosulfanyl moiety imparts high lipophilicity, metabolic stability, and strong electron-withdrawing properties, making it a valuable functional group in the design of new pharmaceuticals and agrochemicals. However, the very properties that make the SF5 group attractive also present analytical challenges. A thorough understanding of the behavior of these molecules under different mass spectrometric conditions is crucial for their unambiguous identification and quantification.

This guide will delve into the two primary mass spectrometry techniques applicable to this compound derivatives: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Comparison of Analytical Techniques

The choice between LC-MS and GC-MS for the analysis of this compound derivatives is primarily dictated by the volatility and thermal stability of the specific analyte. While the parent acyl chloride is reactive and may be challenging for GC-MS without derivatization, its amide or ester derivatives exhibit a wider range of properties.

FeatureLC-MS (ESI)GC-MS (EI)
Analyte Suitability Wide range of polarity and molecular weight, including non-volatile and thermally labile derivatives (e.g., amides, esters).Volatile and thermally stable derivatives. May require derivatization for less volatile compounds.
Ionization Principle Soft ionization, typically generating protonated molecules ([M+H]^+) or other adducts with minimal fragmentation.Hard ionization, leading to extensive and characteristic fragmentation patterns.
Information Obtained Primarily molecular weight information from the parent ion. Structural information is obtained through tandem MS (MS/MS).Detailed structural information from predictable fragmentation patterns.
Sensitivity Generally high, especially for polar compounds that ionize well by ESI.High, particularly for non-polar, volatile compounds.
Sample Preparation Often simpler, involving dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability.
Typical Application Identification and quantification of a wide array of derivatives in complex matrices.Structural elucidation and analysis of volatile derivatives.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This method is well-suited for the analysis of a broad range of this compound derivatives, particularly amides and esters, which are common products of its reaction with amines and alcohols.

Instrumentation:

  • LC System: Shimadzu LCMS-2020 or equivalent, equipped with a binary pump, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is a common choice.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an ESI source.

LC Method:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the compounds, followed by a re-equilibration step. For example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-25 min, 10% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Method (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 kV

  • Nebulizer Gas Flow: 1.5 L/min

  • Drying Gas Flow: 15 L/min

  • Heat Block Temperature: 400 °C

  • DL Temperature: 250 °C

  • Scan Range: m/z 100-1000

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the structural elucidation of volatile and thermally stable derivatives of this compound. The high energy of electron ionization leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

Instrumentation:

  • GC System: Agilent 7890B or equivalent, equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.

GC Method:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split (e.g., 20:1) or splitless, depending on the concentration.

MS Method:

  • Ion Source: Electron Ionization (EI)

  • Electron Energy: 70 eV[1]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-550

Fragmentation Analysis

Understanding the fragmentation patterns is key to the structural confirmation of this compound derivatives.

ESI-MS/MS Fragmentation

In ESI-MS/MS, the protonated molecule ([M+H]^+) is selected and subjected to collision-induced dissociation (CID). For an amide derivative, a common fragmentation pathway involves the cleavage of the amide bond, leading to the formation of the 4-(pentafluorosulfanyl)benzoyl cation.

M [M+H]+ Fragment [4-(SF5)C6H4CO]+ M->Fragment Loss of Amine

Caption: ESI-MS/MS fragmentation of an amide derivative.

EI-MS Fragmentation

Electron ionization induces more extensive fragmentation. For this compound, characteristic fragments are expected from the loss of the chlorine atom and the cleavage of the benzoyl group. The presence of the SF5 group is expected to significantly influence the fragmentation, potentially leading to fragments containing the SF5-phenyl moiety.

A plausible fragmentation pathway would involve the initial formation of the molecular ion

M+M^{+\bullet}M+∙
, followed by the loss of a chlorine radical to form the stable acylium ion. Further fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion. The SF5 group itself may also undergo fragmentation, although it is generally considered to be a stable moiety.

cluster_workflow EI-MS Fragmentation Pathway Mol 4-(SF5)C6H4COCl Mol_ion [4-(SF5)C6H4COCl]+• (M+•) Mol->Mol_ion Ionization (70 eV) Acylium [4-(SF5)C6H4CO]+ Mol_ion->Acylium - Cl• Phenyl_SF5 [4-(SF5)C6H4]+ Mol_ion->Phenyl_SF5 - COCl• Acylium->Phenyl_SF5 - CO SF5 [SF5]+ Phenyl_SF5->SF5 Further Fragmentation

Caption: Proposed EI-MS fragmentation of this compound.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for the definitive structural elucidation of these compounds, providing detailed information about the connectivity of atoms and the chemical environment of the fluorine nuclei in the SF5 group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl group in the benzoyl chloride and its derivatives, and the characteristic vibrations of the S-F bonds.

  • Elemental Analysis: Provides the empirical formula of the compound, which can be used to confirm the molecular formula determined by high-resolution mass spectrometry.

Conclusion

The mass spectrometric analysis of this compound derivatives requires a considered approach to technique selection based on the specific properties of the analyte. LC-MS with ESI is a versatile method for a wide range of derivatives, providing valuable molecular weight information and enabling quantitative analysis. GC-MS with EI, on the other hand, offers detailed structural insights through its characteristic fragmentation patterns, particularly for volatile and thermally stable derivatives. By combining these mass spectrometric techniques with other analytical methods such as NMR and IR spectroscopy, researchers can achieve a comprehensive and unambiguous characterization of these novel and promising compounds. This guide provides a foundational framework for developing robust analytical methods for this important class of molecules, facilitating their advancement in drug discovery and other scientific disciplines.

References

A Researcher's Guide to Identifying the Pentafluorosulfanyl (SF5) Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive identification of the pentafluorosulfanyl (SF5) group in novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical techniques, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, to facilitate the unambiguous characterization of this increasingly important functional group.

The SF5 group, often termed a "super-trifluoromethyl" group, imparts unique physicochemical properties to organic molecules, including high electronegativity, thermal stability, and lipophilicity, making it a valuable moiety in the design of new pharmaceuticals and materials.[1][2] Accurate and efficient identification of this group is crucial for structure elucidation and ensuring the desired molecular properties.

NMR Spectroscopy: The Gold Standard for SF5 Identification

NMR spectroscopy, particularly ¹⁹F NMR, stands as the most powerful and informative method for identifying the SF5 group. The unique spin system of the five fluorine atoms provides a characteristic and readily interpretable spectral signature.

¹⁹F NMR Spectroscopy

The defining feature of an aryl-SF5 group in a ¹⁹F NMR spectrum is a distinctive A¹B⁴ spin system, which manifests as two distinct signals:

  • A quintet corresponding to the single axial fluorine atom (Fax), which is coupled to the four equatorial fluorine atoms.

  • A doublet corresponding to the four chemically equivalent equatorial fluorine atoms (Feq), each coupled to the single axial fluorine atom.

The key diagnostic parameter is the large geminal coupling constant between the axial and equatorial fluorine atoms, typically observed in the range of 145 to 155 Hz .[3]

Table 1: Comparative ¹⁹F NMR Data for Representative Aryl-SF5 Compounds

CompoundSolventδ (Fax) (ppm)δ (Feq) (ppm)J (Fax-Feq) (Hz)
4-SF5-AnilineCDCl₃86.4664.90150.3
3-Benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamideCDCl₃84.6963.09150.3
3-Benzamido-N-(2-bromo-6-methyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamideCDCl₃82.9763.35150.5
3-Benzamido-N-(2-methyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamideCDCl₃85.1063.42150.2
3-Benzamido-N-(4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamideCDCl₃84.8363.41150.3

Data compiled from reference[3].

¹H NMR Spectroscopy

While ¹⁹F NMR provides the most direct evidence for the SF5 group, ¹H NMR spectroscopy can offer valuable complementary information. The strong electron-withdrawing nature of the SF5 group influences the chemical shifts of nearby protons. More significantly, through-space coupling between the fluorine atoms of the SF5 group and nearby protons can be observed. This phenomenon is particularly useful for confirming the spatial proximity of the SF5 group to other parts of the molecule. These couplings are typically small (in the range of 1-5 Hz) and can be observed in high-resolution spectra.

Table 2: Representative ¹H NMR Data for an Aryl-SF5 Compound

CompoundSolventProton AssignmentChemical Shift (δ) (ppm)
3-Benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamideCDCl₃Ar-H8.60 (t, J = 7.9 Hz), 8.13 (s), 7.93-7.90 (m), 7.85-7.80 (m), 7.64-7.59 (m), 7.56-7.51 (m), 7.36 (t, J = 8.0 Hz)
CH₃2.36 (s)

Data from reference[3]. Note the complex multiplets for the aromatic protons, which can be further complicated by H-F coupling.

Alternative Analytical Techniques

While NMR is the primary tool, other analytical techniques can provide supporting evidence for the presence of the SF5 group.

Table 3: Comparison of Alternative Analytical Techniques for SF5 Group Identification

TechniqueKey Observables for SF5 GroupAdvantagesLimitations
Mass Spectrometry (MS) Presence of a characteristic isotopic pattern for sulfur. Fragmentation patterns showing the loss of SFn fragments.High sensitivity and provides molecular weight information.[4][5]Does not provide direct structural information about the connectivity of the SF5 group.
Infrared (IR) Spectroscopy Strong absorption bands typically in the region of 800-950 cm⁻¹ and 550-650 cm⁻¹ corresponding to S-F stretching vibrations.[6][7]Rapid and non-destructive.Can be ambiguous as other functional groups may absorb in the same region.
X-ray Crystallography Provides definitive proof of the presence and connectivity of the SF5 group, including precise bond lengths and angles.[8][9]Unambiguous structure determination.Requires a single crystal of suitable quality, which can be challenging to obtain.[10]

Experimental Protocols

Standard Protocol for ¹⁹F NMR Spectroscopy of SF5-Containing Compounds
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a fluorine probe.

    • Reference the ¹⁹F chemical shifts to an external standard such as CFCl₃ (δ = 0 ppm) or an internal standard.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: A wide spectral width (e.g., -250 to 100 ppm) is recommended for initial scouting.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate.

    • Number of Scans: Dependent on the sample concentration, typically ranging from 16 to 128 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Integrate the signals to confirm the 1:4 ratio of the axial to equatorial fluorines.

    • Measure the chemical shifts and the J(F-F) coupling constant.

Visualizing NMR Signaling and Experimental Workflow

The following diagrams illustrate the characteristic NMR signaling of the SF5 group and a typical experimental workflow for its identification.

SF5_NMR_Signaling cluster_SF5 Pentafluorosulfanyl (SF5) Group cluster_NMR_Spectrum ¹⁹F NMR Spectrum Fax Axial Fluorine (Fax) Quintet Quintet Fax->Quintet J(Fax-Feq) Feq Equatorial Fluorines (Feq) Doublet Doublet Feq->Doublet J(Fax-Feq)

Caption: ¹⁹F NMR signaling pathway for an aryl-SF5 group.

Experimental_Workflow Sample Sample Preparation NMR_Acquisition ¹⁹F NMR Data Acquisition Sample->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing Analysis Spectral Analysis Data_Processing->Analysis Confirmation Confirmation with other techniques (¹H NMR, MS, IR) Analysis->Confirmation Characteristic Signals? Structure Structure Elucidation Confirmation->Structure

Caption: Experimental workflow for SF5 group identification.

References

A Head-to-Head Battle of Stationary Phases: Optimizing HPLC Analysis of Reaction Mixtures Containing SF5 Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the increasingly popular pentafluorosulfanyl (SF5) group, achieving accurate and efficient analysis of complex reaction mixtures is paramount. The unique physicochemical properties of SF5-containing compounds, such as high electronegativity and lipophilicity, present distinct challenges and opportunities in chromatographic separation. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods, focusing on the critical choice of the stationary phase to empower researchers in developing robust analytical protocols.

The SF5 group is often considered a "super-trifluoromethyl" group, offering enhanced metabolic stability and membrane permeability to drug candidates.[1] However, its strong electron-withdrawing nature can influence analyte interactions with HPLC stationary phases, necessitating careful method development to achieve optimal separation from starting materials, intermediates, and byproducts. This guide focuses on the two most common reversed-phase stationary phases: the traditional C18 and the alternative Pentafluorophenyl (PFP).

Unveiling the Contenders: C18 vs. PFP Stationary Phases

The choice of stationary phase is the most critical factor influencing selectivity in HPLC. While C18 columns are the workhorses of reversed-phase chromatography, relying primarily on hydrophobic interactions, PFP columns offer a multi-modal separation mechanism that can be particularly advantageous for SF5-containing aromatic compounds.[2][3]

PFP phases provide a unique combination of:

  • Hydrophobic Interactions: Similar to C18, but to a lesser extent.

  • π-π Interactions: Strong interactions with aromatic and unsaturated analytes.

  • Dipole-Dipole Interactions: Resulting from the highly polar C-F bonds.

  • Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors.

  • Shape Selectivity: The rigid structure of the pentafluorophenyl group can aid in the separation of isomers.[2]

These additional interactions can lead to significant differences in retention and elution order compared to a standard C18 column, providing a powerful tool for method development.

Performance Showdown: A Data-Driven Comparison

While specific, publicly available quantitative data for a wide range of SF5 compounds is limited, we can draw valuable insights from the analysis of structurally similar fluorinated and aromatic compounds. The following tables summarize expected performance characteristics based on published data for analogous compounds, illustrating the potential advantages of each stationary phase.

Table 1: Comparison of Stationary Phases for the Analysis of Aromatic Compounds

ParameterC18 ColumnPFP (Pentafluorophenyl) ColumnReference
Primary Interaction HydrophobicHydrophobic, π-π, Dipole-Dipole[2][3]
Selectivity for Isomers ModerateHigh[4]
Retention of Polar Analytes Generally LowerCan be Higher[5]
Elution Order vs. C18 -Often Different[4]

Table 2: Illustrative Separation Performance for Halogenated Aromatic Isomers (Proxy for SF5-Aromatics)

Compound MixtureStationary PhaseObserved PerformanceReference
Dihalogenated PhenolsC18Incomplete Separation[4]
Dihalogenated PhenolsPFPBaseline Resolution, Shorter Analysis Time[4]
Substituted Methoxybenzene IsomersC18Inadequate Separation[6]
Substituted Methoxybenzene IsomersPFPBaseline Separation of all Isomers[6]

These examples strongly suggest that for reaction mixtures containing SF5-substituted aromatic compounds, particularly those with positional isomers, a PFP column is likely to provide superior resolution and selectivity.

Visualizing the Workflow for HPLC Analysis

A systematic approach is crucial for developing a robust HPLC method for analyzing reaction mixtures containing SF5 compounds. The following diagram illustrates a typical experimental workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Quench Quench Reaction ReactionMixture->Quench Extraction Liquid-Liquid or Solid-Phase Extraction Quench->Extraction SolventExchange Solvent Exchange & Dilution Extraction->SolventExchange Filtration Filtration (0.22 µm) SolventExchange->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation (C18 vs. PFP Column) Injection->Separation Detection UV/DAD or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Area % or External Standard) Integration->Quantification Reporting Generate Report Quantification->Reporting

Figure 1. General workflow for the HPLC analysis of SF5 compounds.

Detailed Experimental Protocols

Below are representative experimental protocols for the HPLC analysis of a reaction mixture containing an SF5-substituted aromatic compound. These protocols provide a starting point for method development and should be optimized for specific applications.

Protocol 1: General Screening Method for C18 and PFP Columns

1. Sample Preparation:

  • Quenching: Quench the reaction mixture with an appropriate aqueous solution (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Dilution: Dissolve the crude residue in a known volume of the initial mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter prior to injection.

2. HPLC Conditions:

ParameterCondition
Columns 1. C18, 4.6 x 150 mm, 5 µm2. PFP, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or DAD for peak purity analysis)
Injection Volume 10 µL
Protocol 2: Isocratic Method for Quantitation (Example)

This protocol would be developed after initial screening identifies optimal isocratic conditions.

1. Sample Preparation:

  • As described in Protocol 1. Prepare calibration standards of the purified SF5 compound in the mobile phase.

2. HPLC Conditions:

ParameterCondition
Column PFP, 4.6 x 150 mm, 5 µm (selected based on screening)
Mobile Phase 60% Acetonitrile / 40% Water with 0.1% Trifluoroacetic Acid
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection UV at 270 nm (wavelength of maximum absorbance for the target compound)
Injection Volume 5 µL

Logical Pathway for Method Development

The selection of an appropriate HPLC method for analyzing SF5-containing compounds should follow a logical progression to ensure the development of a robust and reliable analytical procedure.

Method_Development Start Define Analytical Goal (e.g., Purity, Quantitation) Screening Column & Mobile Phase Screening (C18 vs. PFP, ACN vs. MeOH) Start->Screening Evaluation Evaluate Chromatograms (Resolution, Peak Shape, Retention) Screening->Evaluation Optimization Optimize Parameters (Gradient, Flow Rate, Temperature, pH) Evaluation->Optimization If separation is inadequate Validation Method Validation (Linearity, Accuracy, Precision) Evaluation->Validation If separation is adequate Optimization->Evaluation Routine Routine Analysis Validation->Routine

Figure 2. Logical pathway for HPLC method development.

Conclusion

The analysis of reaction mixtures containing novel SF5 compounds requires a thoughtful approach to HPLC method development. While traditional C18 columns are a reasonable starting point, the unique electronic and structural properties of SF5-aromatic compounds make PFP stationary phases a compelling alternative. The multiple interaction mechanisms offered by PFP columns frequently lead to enhanced selectivity and superior resolution, particularly for complex mixtures and isomeric impurities. By following a systematic workflow of screening, optimization, and validation, researchers can develop robust and reliable HPLC methods to accelerate their research and development efforts in this exciting area of medicinal and materials chemistry.

References

Assessing the Biological Activity of SF5-Modified Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the pentafluorosulfanyl (SF5) group into bioactive molecules represents a promising frontier in medicinal chemistry. Often touted as a "super-trifluoromethyl" group, the SF5 moiety offers unique physicochemical properties that can significantly enhance the pharmacological profile of drug candidates. This guide provides an objective comparison of the biological activity of SF5-modified compounds with their established non-SF5 counterparts, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Key Physicochemical Properties of the SF5 Group

The SF5 group is distinguished from the more conventional trifluoromethyl (CF3) group by its distinct electronic and steric characteristics. It possesses greater electronegativity, a larger van der Waals volume, and enhanced lipophilicity. These attributes can translate into improved metabolic stability, increased binding affinity to biological targets, and better membrane permeability.[1]

Comparative Analysis of Biological Activity

This section presents a head-to-head comparison of SF5-modified compounds with their parent drugs across various therapeutic targets.

Antimalarial Activity: SF5-Mefloquine vs. Mefloquine

Mefloquine is a crucial antimalarial agent, and modifications to its structure are actively explored to enhance efficacy and combat resistance. The introduction of an SF5 group in place of a CF3 group has shown promising results.

Table 1: In Vitro Antimalarial Activity of Mefloquine Analogs [2][3][4][5][6]

CompoundTarget/OrganismIC50 (nM)IC90 (nM)
Mefloquine (CF3-analog) Plasmodium falciparum10.528.1
6-SF5-Mefloquine Plasmodium falciparum8.725.3
7-SF5-Mefloquine Plasmodium falciparum10.930.2

The data indicates that the 6-SF5 analog of mefloquine exhibits slightly improved or equivalent potency against Plasmodium falciparum compared to the parent drug.

Anticancer Activity: SF5-Vorinostat vs. Vorinostat

Vorinostat (SAHA) is a histone deacetylase (HDAC) inhibitor used in cancer therapy. A novel analog with a 4-pentafluorosulfanyl substituted cap has been synthesized and evaluated for its anticancer properties.[7]

Table 2: Antiproliferative Activity of Vorinostat and SF5-SAHA [7]

CompoundCell Line (Cancer Type)IC50 (µM)
Vorinostat (SAHA) DU145 (Prostate)~1.5
SF5-SAHA DU145 (Prostate)~1.5
Vorinostat (SAHA) Other Cancer Cell LinesGenerally less active
SF5-SAHA Other Cancer Cell LinesDistinctly more active

SF5-SAHA demonstrated significantly enhanced antiproliferative effects in several cancer cell lines compared to vorinostat, suggesting that the SF5-modification can broaden the therapeutic potential of HDAC inhibitors.[7]

Immunomodulatory Activity: SF5-Teriflunomide vs. Teriflunomide

Teriflunomide is an immunomodulatory drug that inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis. The substitution of the CF3 group with an SF5 group has been investigated to enhance its therapeutic properties.

Table 3: In Vitro Inhibitory Activity of Teriflunomide Analogs [8][9][10][11]

CompoundAssayIC50
Teriflunomide (CF3-TF) DHODH Inhibition> 50 µM
SF5-Teriflunomide (SF5-TF) DHODH Inhibition~ 40 µM
Teriflunomide (CF3-TF) T-cell Proliferation~ 15 µM
SF5-Teriflunomide (SF5-TF) T-cell Proliferation~ 10 µM

The SF5-substituted teriflunomide analog displayed improved inhibitory capacity in both enzymatic and cell-based assays, indicating potentially enhanced anti-inflammatory activity.[9]

Anti-angiogenic Activity: SF5-Semaxanib vs. Semaxanib

Semaxanib is an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2), a key regulator of angiogenesis. The synthesis and biological evaluation of SF5-cognates of Semaxanib have been explored to assess their potential in targeting the VEGFR2 binding site. While specific quantitative data from publicly available literature is pending, initial research suggests that SF5-modification is a viable strategy for developing novel VEGFR2 inhibitors.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.

DHODH Inhibition Assay

This colorimetric enzyme activity assay measures the inhibition of dihydroorotate dehydrogenase.

  • Reagents : Recombinant human DHODH, test compounds (dissolved in DMSO), 2,6-dichloroindophenol (DCIP), L-dihydroorotate (L-DHO).

  • Procedure :

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the DHODH enzyme to the assay buffer.

    • Add the test compounds to the wells and incubate.

    • Initiate the reaction by adding L-DHO and DCIP.

    • Monitor the reduction of DCIP by measuring the decrease in absorbance at 620 nm.

  • Data Analysis : Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.[8][11]

In Vitro Metabolic Stability Assay in Human Hepatocytes

This assay assesses the metabolic stability of a compound, providing insights into its pharmacokinetic profile.

  • Materials : Cryopreserved human hepatocytes, incubation medium, test compound.

  • Procedure :

    • Thaw and culture hepatocytes in a 96-well plate.

    • Add the test compound to the hepatocyte culture.

    • Incubate at 37°C and collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis : Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can facilitate a deeper understanding of the data.

Caption: Inhibition of the de novo pyrimidine synthesis pathway by Teriflunomide and its SF5-analog.

Metabolic_Stability_Workflow cluster_0 Incubation cluster_1 Sampling & Analysis cluster_2 Data Interpretation Hepatocytes Hepatocytes Incubate_37C Incubate at 37°C Hepatocytes->Incubate_37C Test Compound Test Compound Test Compound->Incubate_37C Time_Points Collect Samples (0, 15, 30, 60, 120 min) Incubate_37C->Time_Points Quench Quench Reaction Time_Points->Quench LC_MS LC-MS/MS Analysis Quench->LC_MS Calculate_t12 Calculate Half-life (t1/2) LC_MS->Calculate_t12 Calculate_CLint Calculate Intrinsic Clearance (CLint) Calculate_t12->Calculate_CLint

Caption: Experimental workflow for determining in vitro metabolic stability.

Conclusion

The incorporation of the pentafluorosulfanyl group is a powerful strategy in modern drug design, often leading to compounds with enhanced biological activity and improved pharmacokinetic properties. The comparative data presented in this guide for SF5-analogs of mefloquine, vorinostat, and teriflunomide highlight the potential of this unique functional group. As synthetic methodologies for introducing the SF5 group become more accessible, further exploration of its application in diverse therapeutic areas is anticipated to yield novel and more effective drug candidates. Researchers are encouraged to utilize the provided protocols and visualizations as a foundation for their own investigations into the promising field of SF5-modified compounds.

References

Unveiling the Structural Landscape: A Comparative Guide to the X-ray Crystallography of 4-(pentafluorosulfanyl)benzoyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount for rational design and predicting molecular interactions. The pentafluorosulfanyl (SF5) group, a bioisostere of the trifluoromethyl group, has garnered significant interest for its unique electronic and steric properties. This guide provides a comparative analysis of the X-ray crystallographic data of benzoyl derivatives, with a focus on the structural impact of the 4-(pentafluorosulfanyl) substituent. We present a detailed examination of crystallographic parameters, experimental protocols for synthesis and crystal growth, and a visual representation of the experimental workflow.

The introduction of the highly electronegative and sterically demanding SF5 group can significantly influence the solid-state packing and intermolecular interactions of benzoyl derivatives. To elucidate these effects, this guide compares the crystallographic data of a pentafluorosulfanyl-substituted benzoic acid with non-substituted and other halogen-substituted analogues.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 3-(pentafluorosulfanyl)benzoic acid, 4-methylbenzoic acid, and 4-chlorobenzoic acid. While the complete crystallographic data for 4-(pentafluorosulfanyl)benzoic acid was not publicly available, the data for the 3-substituted isomer provides valuable insight into the structural influence of the SF5 group.

Parameter3-(pentafluorosulfanyl)benzoic acid4-Methylbenzoic acid[1]4-Chlorobenzoic acid[2]
Chemical Formula C₇H₅F₅O₂SC₈H₈O₂C₇H₅ClO₂
Molecular Weight 248.17 g/mol 136.15 g/mol 156.57 g/mol
Crystal System Not specifiedMonoclinicTriclinic
Space Group Not specifiedP2₁/cP-1
a (Å) Not specified9.6678(8)Not specified
b (Å) Not specified10.9294(11)Not specified
c (Å) Not specified11.7231(8)Not specified
α (°) Not specified90Not specified
β (°) Not specified93.395(7)Not specified
γ (°) Not specified90Not specified
Volume (ų) Not specified1236.53(18)Not specified
Z Not specified4Not specified
CCDC Number Not specifiedNot specified280795

Experimental Protocols

Synthesis of 4-(pentafluorosulfanyl)benzoic acid

The synthesis of 4-(pentafluorosulfanyl)benzoic acid derivatives typically starts from the corresponding nitro-derivatives. The general synthetic route involves the reduction of the nitro group to an aniline, followed by conversion of the amino group to a bromide, and subsequent transformation to a formyl group. The final step is the oxidation of the benzaldehyde to the corresponding benzoic acid.

Step-by-step protocol:

  • Reduction of the Nitro Group: The starting 4-nitro-(pentafluorosulfanyl)benzene is reduced to 4-(pentafluorosulfanyl)aniline. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Diazotization and Sandmeyer Reaction: The resulting aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by a Sandmeyer reaction, where the diazonium group is replaced by a bromide using a copper(I) bromide catalyst.

  • Formylation: The aryl bromide is then converted to 4-(pentafluorosulfanyl)benzaldehyde. This can be accomplished through various methods, such as the Grignard reaction with a formylating agent or through a palladium-catalyzed formylation reaction.

  • Oxidation: The final step is the oxidation of the aldehyde to the carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate or chromium trioxide.

Single Crystal Growth

High-quality single crystals are essential for X-ray diffraction analysis. A common and effective method for growing single crystals of organic compounds is slow evaporation from a saturated solution.

Protocol:

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the 4-(pentafluorosulfanyl)benzoyl derivative has moderate solubility. The ideal solvent will allow for slow crystal growth, leading to larger and more well-ordered crystals.

  • Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent, gently warming if necessary to achieve complete dissolution.

  • Slow Evaporation: Loosely cover the container to allow the solvent to evaporate slowly over several days to weeks at a constant temperature. This gradual increase in concentration will lead to the formation of single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution and dry them on a filter paper.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of 4-(pentafluorosulfanyl)benzoyl derivatives to their structural elucidation by X-ray crystallography.

experimental_workflow Experimental Workflow for X-ray Crystallography of 4-(pentafluorosulfanyl)benzoyl Derivatives cluster_synthesis Synthesis cluster_purification_crystallization Purification & Crystallization cluster_crystallography X-ray Crystallography start Starting Material (e.g., 4-nitro-(pentafluorosulfanyl)benzene) reduction Reduction start->reduction Step 1 diazotization Diazotization & Sandmeyer Reaction reduction->diazotization Step 2 formylation Formylation diazotization->formylation Step 3 oxidation Oxidation formylation->oxidation Step 4 product 4-(pentafluorosulfanyl)benzoic acid oxidation->product purification Purification (e.g., Recrystallization, Chromatography) product->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: A flowchart illustrating the key stages in the synthesis and structural analysis of 4-(pentafluorosulfanyl)benzoyl derivatives.

Conclusion

The incorporation of the 4-(pentafluorosulfanyl) group into benzoyl derivatives introduces significant electronic and steric changes that influence their crystal packing and intermolecular interactions. While a direct comparison of the complete crystallographic data for a 4-SF5 substituted benzoic acid with its non-substituted counterparts is limited by the availability of public data, the analysis of the closely related 3-SF5 isomer and other benzoyl derivatives provides a foundational understanding of these structural effects. The detailed experimental protocols provided herein offer a practical guide for the synthesis and crystallographic analysis of this important class of compounds, facilitating further research and development in medicinal chemistry and materials science.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for 4-(Pentafluorosulfanyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of reactive chemical reagents like 4-(Pentafluorosulfanyl)benzoyl chloride is paramount for ensuring a safe working environment. This document provides a comprehensive, step-by-step guide for the safe neutralization and disposal of this compound, emphasizing operational safety and regulatory compliance. Adherence to these procedures is critical to mitigate risks associated with the chemical's reactivity and corrosivity.

I. Chemical Safety and Reactivity Profile

This compound is a reactive acyl chloride. Like other benzoyl chlorides, it is sensitive to moisture and will react exothermically with water and other nucleophiles. The pentafluorosulfanyl group is a strong electron-withdrawing group, which can influence the reactivity of the molecule. Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, sulfur oxides, hydrogen fluoride, and hydrogen chloride.[1]

Table 1: Safety and Reactivity Information for Acyl Chlorides

PropertyInformationCitation(s)
Appearance Colorless to light yellow liquid or solid.[2]
Primary Hazards Causes severe skin burns and eye damage.[2] Corrosive to the respiratory tract.[3] Reacts vigorously with water, potentially releasing toxic and corrosive fumes.[1][3]
Incompatible Materials Strong bases, oxidizing agents, alcohols, and water.[1][4][1][4]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile, neoprene), chemical safety goggles and face shield, lab coat, and use of a certified chemical fume hood are mandatory.[1][4][5]
First Aid Measures In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[1] For inhalation, move to fresh air.[1]

II. Detailed Disposal Procedure: Neutralization of this compound

The primary method for the safe disposal of this compound at a laboratory scale is through controlled hydrolysis (quenching) followed by neutralization. This procedure should be performed in a certified chemical fume hood.

Experimental Protocol:

  • Preparation of Neutralizing Solution:

    • Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. A strong base like sodium hydroxide can also be used, but the reaction will be more exothermic. Prepare a volume of this solution that is in significant excess (at least 10-fold molar excess) relative to the amount of this compound to be neutralized.

    • Place the neutralizing solution in a suitably large Erlenmeyer flask or beaker equipped with a magnetic stir bar.

    • Place the container in an ice bath to cool the solution and to help control the temperature during the addition of the acyl chloride.

  • Controlled Addition of the Acyl Chloride:

    • While vigorously stirring the cooled basic solution, slowly add the this compound dropwise using a pipette or a dropping funnel.

    • The rate of addition should be controlled to prevent excessive foaming (due to the evolution of carbon dioxide if using a carbonate or bicarbonate base) and to keep the temperature of the reaction mixture below 25°C.

  • Completion of Reaction and Final Neutralization:

    • After the addition is complete, continue to stir the mixture at room temperature for at least one hour to ensure the complete hydrolysis of the acyl chloride.

    • Check the pH of the solution using a pH strip or meter to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more of the basic solution until the desired pH is reached.

  • Final Waste Disposal:

    • Once neutralized, the resulting aqueous solution, containing 4-(pentafluorosulfanyl)benzoic acid salts and inorganic salts, should be disposed of as hazardous chemical waste in a properly labeled container.

    • Always follow your institution's and local regulations for hazardous waste disposal.[1][6] Do not pour the neutralized solution down the drain unless permitted by local regulations.[7]

III. Visual Workflow for Disposal

The following diagram illustrates the logical steps for the safe disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_neutralization Neutralization cluster_final_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood PrepareBase Prepare 5-10% Aqueous Sodium Bicarbonate Solution FumeHood->PrepareBase CoolBase Cool Solution in Ice Bath PrepareBase->CoolBase SlowAdd Slowly Add Acyl Chloride to Stirred Base Solution CoolBase->SlowAdd Monitor Monitor Temperature and Foaming SlowAdd->Monitor Stir Stir for 1 Hour at Room Temperature Monitor->Stir CheckPH Check pH (Target: 7-9) Stir->CheckPH AdjustPH Adjust pH if Necessary CheckPH->AdjustPH If Acidic WasteCollection Transfer to Labeled Hazardous Waste Container CheckPH->WasteCollection If Neutral/Basic AdjustPH->WasteCollection FollowRegs Follow Institutional and Local Disposal Regulations WasteCollection->FollowRegs

Caption: Logical workflow for the safe neutralization and disposal of this compound.

References

Essential Safety and Operational Guide for 4-(Pentafluorosulfanyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Pentafluorosulfanyl)benzoyl chloride. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Given the hazardous nature of analogous benzoyl chloride compounds, a comprehensive PPE protocol is mandatory to prevent skin, eye, and respiratory exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles and a face shield are required. Standard safety glasses are not sufficient. Eyewash stations must be readily accessible.[1][2]
Hand Protection Wear appropriate chemical-resistant gloves. Based on data for benzoyl chloride, Polyvinyl alcohol (PVA) and Viton® gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling.
Skin and Body Protection A chemical-resistant laboratory coat or apron is necessary. For larger quantities or in case of a splash risk, a full-body chemical-resistant suit is recommended. Safety shoes should be worn.[1]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[2][3] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[1][4]

Table 2: Glove Material Chemical Resistance for Benzoyl Chloride

Glove MaterialRecommendation
Polyvinyl alcohol (PVA)Recommended
Viton®Recommended
NitrileNot Recommended
LatexNot Recommended
NeopreneNot Recommended

Note: It is crucial to consult the glove manufacturer's specific chemical resistance data.

Operational Plan: Safe Handling Procedure

Adherence to a strict, step-by-step operational plan is critical to minimize exposure and ensure safety.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Confirm that an emergency eyewash station and safety shower are accessible and operational.[1]

    • Have a spill kit readily available.

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles and a face shield.

    • Don the appropriate chemical-resistant gloves, ensuring they are pulled over the cuffs of the lab coat.

    • If required, put on a respirator, ensuring a proper fit.

  • Handling the Chemical:

    • Conduct all work with this compound inside a certified chemical fume hood.[2][3]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep the container tightly closed when not in use.[5]

    • Avoid inhalation of vapors and contact with skin and eyes.[3][5]

  • Post-Handling:

    • Wipe down the work area with an appropriate decontaminating solution.

    • Properly dispose of all contaminated materials (see Disposal Plan).

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, paper towels), in a designated, labeled, and sealed hazardous waste container.

  • Container Management:

    • Use a container that is compatible with the chemical and clearly labeled with its contents.

    • Keep the waste container closed at all times, except when adding waste.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

    • Do not pour this chemical down the drain or dispose of it with regular laboratory trash.[3]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Table 3: Emergency Response Protocols

Exposure TypeImmediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][6]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, or if you are not trained, contact your institution's EHS office and evacuate the area. Ensure adequate ventilation.[2]

Visual Workflow and Emergency Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Disposal prep_area 1. Prepare Work Area (Fume Hood, Eyewash) don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle_chem 3. Handle Chemical in Fume Hood don_ppe->handle_chem decontaminate 4. Decontaminate Work Area handle_chem->decontaminate dispose_waste 5. Dispose of Waste decontaminate->dispose_waste doff_ppe 6. Doff PPE dispose_waste->doff_ppe wash_hands 7. Wash Hands doff_ppe->wash_hands EmergencyResponse cluster_actions Immediate Actions exposure Exposure Event inhalation Inhalation: Move to Fresh Air exposure->inhalation skin_contact Skin Contact: Flush with Water (15-20 min) exposure->skin_contact eye_contact Eye Contact: Flush with Water (15-20 min) exposure->eye_contact ingestion Ingestion: Rinse Mouth, Drink Water exposure->ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin_contact->seek_medical eye_contact->seek_medical ingestion->seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pentafluorosulfanyl)benzoyl chloride
Reactant of Route 2
4-(Pentafluorosulfanyl)benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.